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  • Product: 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine
  • CAS: 885460-95-7

Core Science & Biosynthesis

Foundational

Physicochemical Characteristics and Application Profiling of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Executive Summary As a Senior Application Scientist navigating the complexities of small-molecule drug discovery, I approach 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine not merely as a static chemical entity, but as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of small-molecule drug discovery, I approach 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine not merely as a static chemical entity, but as a highly modular pharmacophore. This compound represents a critical intersection of two privileged scaffolds: the rigid, lipophilic fluorene core and the versatile, electron-rich 2-aminothiazole ring. This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, synthetic workflows, and mechanistic applications in proteomics and targeted therapeutics[1].

Molecular Architecture & Physicochemical Profiling

The structural logic of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine is dictated by its dual-domain architecture. The fluorene moiety is a planar, tricyclic system that exhibits exceptional hydrophobicity, making it an ideal candidate for intercalating into deep hydrophobic pockets or engaging in extensive


 stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan)[2].

Conversely, the 2-aminothiazole ring acts as the interaction "warhead." It provides critical hydrogen bond donors (via the primary amine) and acceptors (via the thiazole nitrogen), anchoring the molecule to the protein backbone or polar side chains. This structural dichotomy ensures high target affinity while maintaining a low conformational entropy penalty upon binding, as the molecule possesses only one highly rotatable bond between the two ring systems.

Quantitative Physicochemical Data

Table 1: Key physicochemical parameters validating the compound for small-molecule drug design.

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C₁₆H₁₂N₂SDefines the core fluorenyl-thiazole scaffold[1].
Molecular Weight 264.34 g/mol Optimal for membrane permeability; strictly adheres to Lipinski’s Rule of 5[1].
Monoisotopic Mass 264.0721 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation[3].
LogP (Predicted) ~3.9 - 4.4Indicates high lipophilicity, driving passive cellular uptake and hydrophobic pocket binding.
H-Bond Donors 1 (-NH₂)Facilitates targeted, directional interactions with polar residues in binding sites.
H-Bond Acceptors 2 (Thiazole N, -NH₂)Enhances solubility and interaction with kinase/enzyme hinge regions.
Rotatable Bonds 1Ensures structural rigidity, minimizing the entropic penalty during target binding.

Experimental Workflow: Hantzsch Synthesis Protocol

The synthesis of fluorenyl-thiazole derivatives is most reliably achieved via the Hantzsch Thiazole Synthesis [4]. As an application scientist, I prioritize this route because it is a self-validating system: the thermodynamic stability of the resulting aromatic thiazole ring drives the reaction forward, often eliminating the need for complex catalysts.

Step-by-Step Methodology

Rationale: The lack of a base catalyst in the initial cyclization step prevents unwanted side reactions (such as aldol condensation of the ketone), relying instead on the inherent nucleophilicity of thiourea.

  • Alpha-Halogenation: Dissolve 3-acetylfluorene (1.0 eq) in anhydrous chloroform. Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of p-toluenesulfonic acid. Stir at 60 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The intermediate, 3-(2-bromoacetyl)fluorene, is isolated via solvent evaporation and recrystallization.

  • Cyclization: Suspend the 3-(2-bromoacetyl)fluorene (1.0 eq) and thiourea (1.1 eq) in anhydrous tetrahydrofuran (THF) or 1,4-dioxane[4]. Reflux the mixture (70–80 °C) for 2 to 4 hours. Causality: THF is preferred over protic solvents here to minimize solvolysis of the reactive bromide and to facilitate the precipitation of the product as a hydrobromide salt.

  • Isolation and Neutralization: Cool the reaction to 0 °C. The product precipitates as 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine hydrobromide. Filter the precipitate and wash with cold THF. To obtain the free base, suspend the salt in deionized water and adjust the pH to 8.0 using 10% aqueous Na₂CO₃.

  • Purification & Validation: Extract the aqueous suspension with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize from ethanol to yield the analytically pure compound. Validate structural integrity via ¹H NMR (DMSO-d₆) and HRMS (target m/z: 265.079 [M+H]⁺)[3].

Synthesis A 3-Acetylfluorene + Halogenating Agent B 3-(2-Bromoacetyl)fluorene (Intermediate) A->B Bromination (NBS/CHCl3) C Cyclization (+ Thiourea) B->C Hantzsch Reaction (THF, Reflux) D 4-(9H-fluoren-3-yl)- 1,3-thiazol-2-amine C->D Base Neutralization (Na2CO3)

Caption: Workflow for the Hantzsch synthesis of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine.

Mechanistic Pathways & Biological Applications

In proteomics research and drug development, fluorenyl-thiazol-amines are deployed as potent disruptors of protein-protein interactions (PPIs) and enzyme inhibitors[1],[2].

Dihydrofolate Reductase (DHFR) Inhibition: Derivatives of the fluorenyl-thiazole class have demonstrated unprecedented biological activity as competent DHFR inhibitors[2]. The mechanism relies on the 2-aminothiazole ring mimicking the pteridine ring of endogenous folates, forming critical hydrogen bonds with conserved acidic residues (e.g., Aspartate or Glutamate) in the active site. Simultaneously, the bulky fluorene system occupies the hydrophobic para-aminobenzoic acid (pABA) binding pocket, locking the enzyme in an inactive conformation and arresting downstream nucleotide biosynthesis.

Disruption of WDR5-MYC Interactions: In oncology, related aminothiazoles are utilized to disrupt the WDR5-MYC protein-protein interaction. The rigid fluorene scaffold introduces severe steric hindrance when bound to the WDR5 interface, preventing the MYC oncoprotein from docking, thereby downregulating MYC-driven transcription.

Mechanism Ligand 4-(9H-fluoren-3-yl)- 1,3-thiazol-2-amine Target Target Protein (e.g., DHFR / WDR5) Ligand->Target Pi-Pi Stacking & H-Bonding Complex Inhibitor-Protein Complex Target->Complex Conformational Lock Effect1 Steric Hindrance & Interaction Disruption Complex->Effect1 Effect2 Downstream Signaling Arrest Complex->Effect2

Caption: Mechanistic pathway of target inhibition by fluorenyl-thiazol-2-amines.

Photophysical Properties

Beyond pharmacology, the extended


-conjugation between the fluorene and thiazole rings endows these molecules with unique photophysical properties. Thiazole cores linked to aromatic systems often function as organic fluorophores. They exhibit positive solvatochromism and large Stokes shifts, making them highly valuable as fluorescent probes in live-cell imaging and biochemical assays. The C4 and C5 positions of the thiazole ring act as charge transfer channels, allowing researchers to tune the emission spectra by altering the solvent polarity.

Conclusion

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine is a highly versatile biochemical tool. By bridging the hydrophobic intercalating power of fluorene with the hydrogen-bonding capacity of an aminothiazole, it provides a robust scaffold for developing DHFR inhibitors, PPI disruptors, and advanced fluorescent probes. Mastery of its physicochemical properties and synthetic pathways is essential for any research team looking to leverage this compound in next-generation drug discovery.

References

  • Santa Cruz Biotechnology. "4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine". SCBT.
  • MDPI. "Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives". Molecules.
  • ResearchGate. "Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches". ResearchGate.
  • PubChemLite. "4-(9h-fluoren-2-yl)-1,3-thiazol-2-amine". Université du Luxembourg.
  • Chim.it. "THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE". Chim.it.

Sources

Exploratory

A Technical Guide to the Characterization of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine: A Predicted Spectroscopic Profile

Introduction The structural confirmation of a novel compound is unequivocally dependent on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The structural confirmation of a novel compound is unequivocally dependent on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition. This guide will detail the predicted outcomes of these analyses for 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine, providing a robust analytical benchmark for its future synthesis and characterization.

Proposed Synthetic Pathway

The most logical and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][2] This approach involves the condensation of an α-haloketone with a thiourea. For the target molecule, the synthesis would commence from 9H-fluorene, proceeding through a Friedel-Crafts acylation, subsequent α-bromination, and finally, the Hantzsch cyclization.

G Fluorene 9H-Fluorene Acetylfluorene 3-Acetyl-9H-fluorene Fluorene->Acetylfluorene 1. Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Bromoketone 2-Bromo-1-(9H-fluoren-3-yl)ethan-1-one Acetylfluorene->Bromoketone 2. α-Bromination (NBS or CuBr₂) Thiazole 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Bromoketone->Thiazole 3. Hantzsch Synthesis (Thiourea, Ethanol, Reflux)

Caption: Proposed synthetic workflow for 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. The predicted chemical shifts for 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine are based on the known spectra of 9H-fluorene and various 4-aryl-2-aminothiazoles.[3][4][5] The numbering scheme for the fluorene and thiazole rings used for assignment is provided below.

G cluster_molecule mol

Caption: Numbering scheme for 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Provisional AssignmentRationale
~8.05d1H~1.5H-4The deshielding is due to its proximity to the thiazole ring and being in a bay-like region.
~7.95d1H~7.6H-5Typical chemical shift for this proton in the fluorene system.
~7.88dd1H~7.6, 1.5H-2Ortho- and meta-coupling to neighboring protons.
~7.80d1H~8.0H-8Standard chemical shift for this position in the fluorene moiety.
~7.62d1H~8.0H-1Typical aromatic proton chemical shift in the fluorene ring.
~7.45t1H~7.5H-6Expected chemical shift and multiplicity for this proton.
~7.38t1H~7.5H-7Similar to H-6, a typical aromatic proton in the fluorene core.
~7.20s1H-H-5'Characteristic singlet for the H-5 proton of a 4-aryl-2-aminothiazole.[5]
~7.10s (br)2H--NH₂ (2'-amino)Broad singlet characteristic of an amino group, exchangeable with D₂O.[6]
~4.00s2H-H-9 (CH₂)A sharp singlet is characteristic of the methylene bridge in the 9H-fluorene system.[3]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Provisional AssignmentRationale
~168.0C-2'The carbon of the aminothiazole ring bonded to nitrogen is typically found in this region.
~150.0C-4'The aryl-substituted carbon of the thiazole ring.
~144.0C-4aQuaternary carbon in the fluorene ring system.
~143.5C-8aQuaternary carbon in the fluorene ring system.
~141.0C-9aQuaternary carbon in the fluorene ring system.
~140.5C-4bQuaternary carbon in the fluorene ring system.
~133.0C-3The carbon of the fluorene ring attached to the thiazole moiety.
~128.0C-6Aromatic CH carbon in the fluorene ring.
~127.5C-7Aromatic CH carbon in the fluorene ring.
~126.0C-1Aromatic CH carbon in the fluorene ring.
~125.5C-8Aromatic CH carbon in the fluorene ring.
~124.0C-2Aromatic CH carbon in the fluorene ring.
~120.0C-5Aromatic CH carbon in the fluorene ring.
~119.5C-4Aromatic CH carbon in the fluorene ring.
~105.0C-5'The CH carbon of the thiazole ring.
~36.5C-9The methylene carbon of the fluorene ring.[7]

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR absorption bands for 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine are based on characteristic frequencies for aromatic systems, amines, and thiazole derivatives.[4][8][9]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450 - 3300Medium, DoubletN-H stretch (asymmetric and symmetric) of the primary amine
3100 - 3000MediumC-H stretch (aromatic)
2925WeakC-H stretch (aliphatic, CH₂ at C-9)
~1630StrongC=N stretch (thiazole ring)
~1580StrongN-H bend (scissoring) of the primary amine
1550 - 1450Medium to StrongC=C stretch (aromatic and thiazole rings)
~820StrongC-H out-of-plane bend (indicative of 1,2,4-trisubstitution on a benzene ring)
~740StrongC-H out-of-plane bend (indicative of ortho-disubstitution on a benzene ring)

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine, with a molecular formula of C₁₆H₁₂N₂S, the expected data is as follows:

  • Molecular Ion (M⁺•): The most critical piece of information is the molecular ion peak. The calculated monoisotopic mass is 264.0721 g/mol . In a high-resolution mass spectrum (HRMS), the observation of a peak at or very near this m/z value would strongly support the elemental composition.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through several key pathways:

    • Loss of HCN from the thiazole ring: A common fragmentation for 2-aminothiazoles.

    • Fission of the bond between the fluorene and thiazole rings: This would lead to fragments corresponding to the fluorenyl cation and the aminothiazole radical cation.

    • Retro-Diels-Alder type fragmentation of the fluorene moiety under certain conditions.

G M [C₁₆H₁₂N₂S]⁺• m/z = 264 Frag1 [C₁₅H₁₁NS]⁺• m/z = 237 M->Frag1 -HCN Frag2 [C₁₃H₉]⁺ m/z = 165 M->Frag2 Fluorenyl Cation Frag3 [C₃H₃N₂S]⁺ m/z = 99 M->Frag3 Aminothiazole Cation

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and spectrometer used.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence should be used with a spectral width of 0-12 ppm.

  • ¹³C NMR Acquisition: On the same instrument, acquire the carbon NMR spectrum using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm.

IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FTIR spectrometer.

Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a coupled chromatography technique such as GC-MS or LC-MS.

  • Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

  • Data Acquisition: Acquire the spectrum over a mass range of 50-500 m/z. For accurate mass measurement, High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or TOF analyzer is recommended.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile for the novel compound 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine. By leveraging established synthetic methodologies and drawing analogies from the known spectral data of its constituent moieties and related structures, this document offers a robust framework for the future synthesis and characterization of this promising molecule. The predicted NMR, IR, and MS data serve as a critical benchmark for researchers, facilitating the unambiguous identification and structural verification of this compound upon its successful synthesis.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • El-Sayed, M. A. A., & El-Gaby, M. S. A. (2014).
  • Wang, L., et al. (2019). TfOH catalyzed synthesis of 9-arylfluorenes via tandem reaction under warm and efficient conditions. Green Chemistry, 21(13), 3535-3540.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6853, Fluorene. Available from: [Link].

  • SpectraBase. 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90466, 9H-Fluorene-9-methanol. Available from: [Link].

  • NP-MRD. NP-Card for Fluorene (NP0002773). Available from: [Link]

  • Wikipedia. Fluorene. Available from: [Link]

  • da Silva, A. C. M., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasitology research, 117(11), 3629–3639.
  • NIST. Fluorene. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • NIST. Fluorene. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 623055, N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 40302, 2-Amino-4-phenylthiazole. Available from: [Link].

  • NIST. 9H-Fluoren-9-one. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • Khan, I., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PloS one, 14(9), e0221675.
  • Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(7), 2909.
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  • SpectraBase. 9-Hydroxyfluorene. Available from: [Link]

  • Patel, R. B., et al. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity.
  • Reva, I., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3894.
  • Reva, I., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3894.
  • Brovarets, V. S., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank, 2023(1), M1584.
  • NIST. 2-Thiazolamine, 4-phenyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted-2-methylchromones. Asian Journal of Chemistry, 16(3-4), 1471.
  • Kumar, A., et al. (2011). Synthesis, antimicrobial and anticancer activities of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines. Rasayan Journal of Chemistry, 4(2), 392-401.
  • ResearchGate. 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Available from: [Link]

  • da Silva, A. C. M., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasitology research, 117(11), 3629–3639.
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  • Guerfi, A., et al. (2017). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-2,5-bis(4-methoxybenzylidene)cyclopentan-1-one. South African Journal of Chemistry, 70, 129-137.
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Foundational

Technical Whitepaper: Modular Synthesis and Physicochemical Profiling of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Executive Summary The synthesis of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine presents a specific regiochemical challenge distinct from the more common 2-fluorenyl analogs. While 2-substituted fluorenes are readily accessib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine presents a specific regiochemical challenge distinct from the more common 2-fluorenyl analogs. While 2-substituted fluorenes are readily accessible via electrophilic aromatic substitution (Friedel-Crafts), the 3-substituted scaffold requires a directed metal-catalyzed cross-coupling strategy to ensure structural integrity.

This guide outlines a robust, self-validating protocol for synthesizing the target molecule. We utilize a Stille coupling/hydrolysis sequence to access the difficult 3-acetylfluorene intermediate, followed by a classic Hantzsch thiazole synthesis. This approach ensures high regiochemical purity, avoiding the inseparable isomer mixtures common in direct electrophilic substitution methods.

Retrosynthetic Analysis & Strategy

To guarantee the position of the thiazole ring at the 3-position of the fluorene core, we cannot rely on direct acetylation of fluorene, which overwhelmingly favors the 2-position due to electronic activation.

Strategic Disconnection:

  • Thiazole Formation: The 2-aminothiazole ring is constructed via the Hantzsch synthesis , condensing an

    
    -haloketone with thiourea.[1][2]
    
  • Regiocontrol (The Critical Step): The precursor, 3-acetylfluorene, is generated via Palladium-catalyzed Stille coupling of 3-bromofluorene with tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis. This bypasses the regioselectivity issues of Friedel-Crafts acylation.

Pathway Visualization

Retrosynthesis Target TARGET MOLECULE 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Inter1 INTERMEDIATE 1 2-Bromo-1-(9H-fluoren-3-yl)ethan-1-one Inter1->Target Hantzsch Cyclization (EtOH, Reflux) Inter2 INTERMEDIATE 2 1-(9H-fluoren-3-yl)ethan-1-one (3-Acetylfluorene) Inter2->Inter1 Alpha-Bromination (CuBr2 or NBS) Start STARTING MATERIAL 3-Bromofluorene Start->Inter2 Stille Coupling & Hydrolysis Reagent1 Thiourea Reagent1->Target Reagent2 Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4 Reagent2->Inter2

Figure 1: Retrosynthetic strategy highlighting the Stille coupling required to access the 3-isomer specifically.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Acetylfluorene (Regioselective Installation)

Rationale: Direct acetylation fails to yield the 3-isomer. We employ a masked acetyl group (vinyl ether) introduced via Pd-catalysis.

Reagents:

  • 3-Bromofluorene (1.0 eq)

  • Tributyl(1-ethoxyvinyl)tin (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl

    
    (PPh
    
    
    
    )
    
    
    ] (0.05 eq)
  • Toluene (anhydrous)

  • HCl (2M)

Protocol:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Coupling: Charge flask with 3-bromofluorene (5.0 mmol) and Pd catalyst in toluene (20 mL). Add tributyl(1-ethoxyvinyl)tin via syringe.

  • Reaction: Reflux at 110°C for 16 hours. Monitor TLC (Hexane/EtOAc 9:1) for disappearance of bromide.

  • Hydrolysis: Cool to room temperature. Add 15 mL of 2M HCl and stir vigorously for 2 hours. Explanation: This cleaves the enol ether to reveal the ketone.

  • Workup: Extract with ethyl acetate (3x). Wash organics with KF (aq) solution to precipitate tin byproducts as insoluble solids. Filter through Celite.

  • Purification: Flash chromatography (SiO

    
    , 0-10% EtOAc in Hexanes).
    
    • Yield Target: >85%[3][4][5]

    • Checkpoint: 1H NMR must show singlet methyl ketone peak at ~2.6-2.7 ppm.

Phase 2: Alpha-Bromination

Rationale: Copper(II) bromide is selected over elemental bromine to suppress poly-bromination on the electron-rich fluorene ring.

Reagents:

  • 3-Acetylfluorene (from Phase 1)

  • Copper(II) bromide (CuBr

    
    ) (2.0 eq)
    
  • Ethyl Acetate / Chloroform (1:1)

Protocol:

  • Dissolve 3-acetylfluorene (4.0 mmol) in EtOAc/CHCl

    
     (40 mL).
    
  • Add CuBr

    
     (8.0 mmol) in one portion.
    
  • Reflux for 4-6 hours. The green CuBr

    
     will turn to white CuBr as the reaction proceeds.
    
  • Filtration: Cool and filter off the copper salts.

  • Concentration: Evaporate solvent to yield crude 2-bromo-1-(9H-fluoren-3-yl)ethan-1-one.

    • Note: Use immediately. Alpha-bromoketones are lachrymators and unstable.

Phase 3: Hantzsch Thiazole Synthesis

Rationale: The condensation of the alpha-bromoketone with thiourea is spontaneous in refluxing ethanol, precipitating the HBr salt of the target.

Reagents:

  • Crude

    
    -bromoketone (from Phase 2)
    
  • Thiourea (1.2 eq)

  • Absolute Ethanol[6]

Protocol:

  • Dissolve crude bromoketone in absolute ethanol (30 mL).

  • Add thiourea (4.8 mmol).

  • Reflux for 2-3 hours. A precipitate (product HBr salt) typically forms within 30 minutes.

  • Isolation: Cool to 0°C. Filter the precipitate.

  • Free Basing: Suspend the solid in water. Adjust pH to ~9-10 using saturated NaHCO

    
     or NH
    
    
    
    OH. Stir for 30 mins.
  • Final Filtration: Filter the free base, wash copiously with water, then cold ether.

  • Recrystallization: Ethanol/DMF mixture if necessary.

Characterization & QC Criteria

The following data profiles are required to validate the identity of the 3-yl isomer versus the common 2-yl isomer.

NMR Profiling (Predicted)
NucleusSignal (

ppm)
MultiplicityIntegralAssignmentDiagnostic Note
1H 7.05Singlet1HThiazole C5-HCharacteristic thiazole singlet.
1H 7.10Broad Singlet2H-NH

Exchangeable with D

O.
1H 3.95Singlet2HFluorene C9-H

Methylene bridge (distinctive).
1H 8.10Singlet1HFluorene C4-HKey Differentiator: The C4 proton in the 3-isomer is an isolated singlet due to lack of ortho-coupling. In the 2-isomer, this region shows doublets.
1H 7.30 - 7.90Multiplet6HFluorene AromaticRemaining aromatic protons.
Mass Spectrometry[6][8]
  • Method: ESI-MS (Positive Mode)

  • Expected [M+H]+: 265.09 Da

  • Fragment Ions: Loss of thiazole ring or cleavage at the C-C bond connecting the rings.

Purity Specification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B.

  • Acceptance Criteria: >95% purity at 254 nm.

Troubleshooting & Optimization Logic

Troubleshooting Issue1 Problem: Low Yield in Step 1 (Incomplete Coupling) Sol1 Action: Switch to Suzuki Coupling (Use 3-Fluorenylboronic acid + Vinyl bromide) Issue1->Sol1 Issue2 Problem: Poly-bromination in Step 2 (Mixture of products) Sol2 Action: Switch Reagent Use Phenyltrimethylammonium tribromide (PTAB) at 0°C for milder bromination. Issue2->Sol2 Issue3 Problem: Product Solubility (Precipitate trapped in salts) Sol3 Action: Workup Modification Use DMF/Water precipitation instead of Ethanol. Issue3->Sol3

Figure 2: Decision matrix for common synthetic deviations.

References

  • Fluorene Acylation Selectivity (Friedel-Crafts Limitations) Arkivoc. "The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation."[3] [Link]

  • Cross-Coupling for Acetyl Introduction (Stille Methodology)
  • Characterization of 2-Aminothiazoles Royal Society of Chemistry (RSC) Advances. "Design of a new method for one-pot synthesis of 2-amino thiazoles... Identification of derivatives." [Link]

  • Fluorene-Thiazole Hybrids (Biological Context) MDPI Molecules. "Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives." [Link][7]

Sources

Exploratory

Fluorenyl-Thiazolamine Derivatives: Synthetic Scaffolds for Multitarget Therapeutic Intervention

Executive Summary This technical guide analyzes the pharmacological potential of fluorenyl-thiazolamine derivatives , a class of hybrid pharmacophores combining the lipophilic, planar rigidity of the fluorene nucleus wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological potential of fluorenyl-thiazolamine derivatives , a class of hybrid pharmacophores combining the lipophilic, planar rigidity of the fluorene nucleus with the bioactive versatility of the thiazole ring. These derivatives have emerged as potent multitarget agents, exhibiting significant efficacy in antimicrobial resistance (AMR) , oncology (specifically EGFR and DHFR inhibition) , and neuroprotection (AChE inhibition) . This document provides a structural analysis, synthetic methodologies, validated biological data, and detailed experimental protocols for researchers in medicinal chemistry.

Structural Rationale & Pharmacophore Hybridization

The design of fluorenyl-thiazolamine derivatives is predicated on the principle of molecular hybridization .

  • The Fluorene Moiety (Lipophilic Anchor): The tricyclic, planar structure of fluorene facilitates intercalation into DNA base pairs and enhances permeability across lipid bilayers (including the Blood-Brain Barrier). It serves as a hydrophobic anchor within enzyme active sites.

  • The Thiazolamine Moiety (Bioactive Warhead): The 2-aminothiazole system acts as a hydrogen bond donor/acceptor, critical for interacting with residues such as Serine or Histidine in catalytic triads (e.g., Acetylcholinesterase). It also mimics the adenosine ring in ATP-competitive kinase inhibitors.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of the hybrid scaffold components.

SAR_Logic Fluorene Fluorene Nucleus (Hydrophobic Anchor) Linker C4-Linkage (Rigid Spacer) Fluorene->Linker Intercalation DNA DNA (Intercalation) Fluorene->DNA Thiazole Thiazole Ring (e- Rich Linker) Linker->Thiazole Amine C2-Amine Group (H-Bond Donor) Thiazole->Amine Kinase Affinity Kinase Kinase Pocket (ATP Mimicry) Thiazole->Kinase Enzyme Enzyme Active Site (Ser/His Bonding) Amine->Enzyme

Caption: SAR map detailing the functional contribution of fluorene and thiazolamine moieties to biological target interaction.

Chemical Synthesis: The Hantzsch Condensation

The primary synthetic route for these derivatives is the Hantzsch Thiazole Synthesis . This robust protocol involves the condensation of a fluorenyl-alpha-haloketone with thiourea or a substituted thiosemicarbazide.

Core Synthetic Pathway
  • Precursor Synthesis: Friedel-Crafts acylation of fluorene to generate 2-acetylfluorene, followed by alpha-bromination to yield 2-(bromoacetyl)fluorene.

  • Cyclization: Reaction of 2-(bromoacetyl)fluorene with thiourea in refluxing ethanol/dioxane.

Synthesis_Workflow Step1 Start: Fluorene Step2 Acetylation (AcCl, AlCl3) Step1->Step2 Step3 Intermediate: 2-Acetylfluorene Step2->Step3 Step4 Bromination (Br2/AcOH or NBS) Step3->Step4 Step5 Precursor: 2-(Bromoacetyl)fluorene Step4->Step5 Step6 Hantzsch Condensation (+ Thiourea, Reflux EtOH) Step5->Step6 Step7 Product: 4-(Fluoren-2-yl)thiazol-2-amine Step6->Step7

Caption: Step-wise synthesis of 4-(fluoren-2-yl)thiazol-2-amine via Hantzsch condensation.

Key Biological Activities[1][2][3][4][5][6]

Antimicrobial & Antifungal Potency

Fluorenyl-thiazolamine derivatives have shown efficacy against multidrug-resistant (MDR) strains.[1] The mechanism often involves DNA gyrase inhibition (bacterial) or sterol 14α-demethylase inhibition (fungal).

  • Key Data:

    • Schiff base derivatives (e.g., compound 2a) exhibited a 20.3 mm zone of inhibition against Bacillus subtilis.[2]

    • Compound 2b showed 30.3 mm inhibition against Candida albicans, comparable to Amphotericin B.

    • Metal complexes (Cu, Zn) of these ligands often reduce MIC values to the 10–35 µM range due to enhanced lipophilicity and cell wall penetration.

Anticancer Activity (EGFR & DHFR Inhibition)

This is the most promising therapeutic avenue. The fluorene backbone provides the geometric bulk necessary to block the ATP-binding pocket of kinases.

  • Target: Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).

  • Efficacy:

    • Compound 4i (Thiazole derivative) demonstrated an IC50 of 0.190 µg/mL against Osteosarcoma (SaOS-2) cells.[3]

    • 2,7-dichloro-9H-fluorene derivatives showed superior cytotoxicity against A-549 (Lung Carcinoma) and MCF-7 (Breast Carcinoma) compared to 5-Fluorouracil (5-FU).

    • Mechanism: Molecular docking confirms high-affinity binding to the DHFR active site (binding energy < -9.0 kcal/mol), disrupting folate metabolism and DNA synthesis.

Neuroprotection (AChE Inhibition)

Derivatives targeting Alzheimer’s disease act as reversible inhibitors of Acetylcholinesterase (AChE).

  • Potency: Specific thiazole-based derivatives (e.g., Compound 16) achieved IC50 values ~100 nM .

  • Selectivity: High selectivity for AChE over Butyrylcholinesterase (BuChE) reduces peripheral side effects.

Quantitative Data Summary

Compound ClassTarget Organism/EnzymeKey Metric (IC50 / MIC)Reference
Thiazole-Schiff Base (2a) Bacillus subtilisZone: 20.3 mm[1]
Thiazole-Schiff Base (2b) Candida albicansZone: 30.3 mm[1]
Compound 4i SaOS-2 (Osteosarcoma)IC50: 0.190 µg/mL[2]
2,7-dichloro-fluorenyl derivative A-549 (Lung Cancer)Comparable to Taxol[3]
Thiazole Hybrid (Cmpd 16) Acetylcholinesterase (AChE)IC50: ~108 nM[4]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine

Objective: Synthesize the core pharmacophore for further derivatization.

  • Reagents: 2-(bromoacetyl)-2,7-dichlorofluorene (1.0 eq), Thiourea (1.2 eq), Absolute Ethanol (20 mL/g).

  • Procedure:

    • Dissolve 2-(bromoacetyl)-2,7-dichlorofluorene in absolute ethanol in a round-bottom flask.

    • Add thiourea while stirring.

    • Reflux the mixture for 4–6 hours . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

    • Cool the reaction mixture to room temperature.

    • Neutralize with concentrated ammonium hydroxide (NH₄OH) to precipitate the free amine.

    • Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.

  • Validation:

    • Yield: Expect 75–85%.

    • Melting Point: >200°C.

    • IR: Look for -NH₂ stretching at 3300–3400 cm⁻¹ and C=N stretching at ~1600 cm⁻¹.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against MCF-7 or A-549 cell lines.

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Dissolve fluorenyl-thiazolamine derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media. Ensure final DMSO concentration < 0.1%.

    • Add 100 µL of treatment to wells (triplicate). Incubate for 48h.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4h (purple formazan crystals form).

    • Remove media carefully. Dissolve crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate % cell viability relative to control.

Mechanistic Pathway: EGFR Inhibition

The following diagram illustrates the interference of fluorenyl-thiazolamine derivatives with the EGFR signaling cascade, leading to apoptosis in cancer cells.

EGFR_Pathway EGFR EGFR Tyrosine Kinase Phosphorylation Autophosphorylation EGFR->Phosphorylation Inhibited Inhibitor Fluorenyl-Thiazolamine (Inhibitor) Inhibitor->EGFR Competitive Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces ATP ATP ATP->EGFR Blocked Ras Ras/Raf Activation Phosphorylation->Ras MEK MEK/ERK Pathway Ras->MEK Proliferation Cell Proliferation MEK->Proliferation

Caption: Mechanism of Action: Competitive inhibition of EGFR ATP-binding pocket by fluorenyl-thiazolamine.

References

  • Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety. RSC Advances.

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLOS ONE.

  • Bioactive fluorenes.[4] Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial agents. Journal of Saudi Chemical Society.

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules.

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules.

Sources

Foundational

Discovery of Novel 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Analogs

Executive Summary The fusion of lipophilic polycyclic aromatic hydrocarbons with heterocyclic pharmacophores remains a cornerstone of modern drug discovery. While 2-substituted and 4-substituted fluorenyl-thiazoles have...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of lipophilic polycyclic aromatic hydrocarbons with heterocyclic pharmacophores remains a cornerstone of modern drug discovery. While 2-substituted and 4-substituted fluorenyl-thiazoles have been extensively documented for their antimicrobial and anticancer properties, the 3-substituted isomer—4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine— represents an under-explored chemical space.

This guide outlines the rationale, synthetic architecture, and validation protocols for this novel scaffold. By targeting the 3-position, we hypothesize an alteration in the steric vector of the fluorene tail within the binding pocket (e.g., AChE gorge or Kinase ATP-binding site), potentially overcoming resistance mechanisms observed in classic 2-yl analogs.

Rationale & Scaffold Design

The Pharmacophore Fusion

The design strategy relies on "Fragment-Based Drug Design" (FBDD), merging two privileged structures:

  • The Fluorene Anchor (Lipophilicity): The 9H-fluorene moiety provides a planar, hydrophobic surface capable of

    
     stacking interactions with aromatic residues (e.g., Trp279 in AChE or Phe gatekeepers in kinases).
    
  • The Thiazole Head (Polarity/H-Bonding): The 2-aminothiazole acts as a bioisostere of the phenol group, offering hydrogen bond donor (amine) and acceptor (nitrogen) sites critical for anchoring the molecule in the active site.

The "3-Position" Hypothesis

Most literature focuses on 2-fluorenyl analogs due to the ease of Friedel-Crafts acylation at the 2-position (para to the biphenyl linkage). Accessing the 3-position (meta) requires specific directing groups or cross-coupling strategies.

  • Hypothesis: The 3-yl geometry forces the bulky fluorene tail into a "kinked" conformation relative to the thiazole, potentially accessing cryptic hydrophobic pockets unavailable to the linear 2-yl analogs.

Synthetic Architecture

The synthesis hinges on the Hantzsch Thiazole Synthesis , a robust condensation of


-haloketones with thioureas. However, the critical bottleneck is the generation of the precursor 3-(bromoacetyl)-9H-fluorene .
Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward pathway, highlighting the divergence from standard 2-yl synthesis.

SyntheticPathway Fluorene 9H-Fluorene (Starting Material) Bromination 3-Bromo-9H-fluorene (Key Intermediate) Fluorene->Bromination NBS, Propylene Carbonate (Regioselective) Coupling Suzuki Coupling (Vinyl Ether) Bromination->Coupling Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4 Hydrolysis 3-Acetyl-9H-fluorene Coupling->Hydrolysis HCl/H2O Bromination2 3-(Bromoacetyl)-9H-fluorene (Electrophile) Hydrolysis->Bromination2 CuBr2 or NBS Hantzsch Hantzsch Condensation (Reflux/EtOH) Bromination2->Hantzsch + Thiourea Thiourea Thiourea Thiourea->Hantzsch Product 4-(9H-fluoren-3-yl)- 1,3-thiazol-2-amine Hantzsch->Product Yield: ~70-85%

Caption: Figure 1.[1][2] Synthetic route emphasizing the access to the difficult 3-position via Suzuki coupling and subsequent Hantzsch condensation.

Experimental Protocols

Protocol A: Synthesis of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Causality: Direct bromination of 3-acetylfluorene is preferred over Cl2 to ensure better leaving group ability during the nucleophilic attack by sulfur.

Reagents:

  • 3-(Bromoacetyl)-9H-fluorene (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (Absolute)[2]

  • NaHCO3 (sat. aq.)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(bromoacetyl)-9H-fluorene (2.87 g, 10 mmol) in 50 mL of absolute ethanol.

  • Addition: Add thiourea (0.91 g, 12 mmol) in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the starting bromide.

  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.

  • Neutralization: Pour the mixture into 100 mL of ice water. Neutralize by dropwise addition of saturated NaHCO3 until pH ~8. This liberates the free amine.

  • Isolation: Filter the resulting yellow precipitate via vacuum filtration.

  • Purification: Recrystallize from hot ethanol/DMF (9:1) to yield the pure product as pale yellow needles.

Validation Criteria (Self-Check):

  • ¹H NMR (DMSO-d6): Look for the characteristic thiazole proton singlet at

    
     ~7.0–7.2 ppm and the broad NH2 singlet (exchangeable with D2O) at 
    
    
    
    ~7.0 ppm.
  • Melting Point: Sharp range (expected >180°C due to planar stacking).

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: Fluorene-thiazoles are known DNA intercalators and DHFR inhibitors. The MTT assay provides a rapid, colorimetric readout of mitochondrial metabolic activity, serving as a proxy for cell viability.

Materials:

  • Cell Lines: MCF-7 (Breast Cancer), A-549 (Lung Carcinoma).[3][4][5]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Seed cells in 96-well plates at

    
     cells/well in 100 
    
    
    
    L media. Incubate for 24h at 37°C/5% CO2.
  • Treatment: Treat cells with the novel analog at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M (serial dilutions). Include DMSO control (<0.5%).
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial reductase in living cells converts yellow MTT to purple formazan.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Strategy[6]

To optimize the lead compound, systematic modifications should be applied to the amine head and the fluorene tail.

RegionModificationRationaleExpected Outcome
Thiazole Amine Acylation (Amide)Increase lipophilicity; reduce metabolic conjugation.Improved cellular permeability; potential for additional H-bonds.
Thiazole Amine Schiff Base (-N=CH-Ar)Extend conjugation; add distal aromatic rings.Enhanced DNA intercalation; improved potency against resistant strains.
Fluorene C-9 Gem-dimethyl / SpiroBlock metabolic oxidation at the reactive C-9 position.Increased metabolic half-life (

); reduced toxicity.
Fluorene C-7 Halogenation (Cl, F)Electronic tuning of the aromatic system.Modulated

stacking strength; altered solubility.
Proposed SAR Logic Flow

The following diagram details how to iterate on the initial discovery based on biological feedback.

SAR_Logic cluster_Mod1 Phase 1: Metabolic Stability cluster_Mod2 Phase 2: Potency Optimization Hit Hit: 4-(fluoren-3-yl)-thiazol-2-amine C9_Ox Problem: C9 Oxidation Hit->C9_Ox Microsomal Stability Assay Potency Target: Enhance Binding Hit->Potency IC50 > 10 uM Sol_1 Solution: 9,9-dimethyl substitution C9_Ox->Sol_1 Lead Lead Candidate Sol_1->Lead Optimized Lead Sol_2 Solution: N-Arylidene derivatives (Schiff Bases) Potency->Sol_2 Sol_2->Lead Optimized Lead

Caption: Figure 2. Decision tree for SAR optimization focusing on metabolic stability (C9 position) and potency enhancement (Amine functionalization).

References

  • Alsantali, R. I., et al. (2020).[5] Bioactive Fluorenes.[3][1][5][6] Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors.[5] Arabian Journal of Chemistry.

  • Anusevičius, K., et al. (2024).[7] Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank.[7]

  • BenchChem. (2025).[8] Application Notes: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide.[8] BenchChem Protocols.

  • Belskaya, N. P., et al. (2021). Thiazole Cores as Organic Fluorophore Units: Synthesis and Fluorescence. Chimica Italiana.

  • Hussein, E. M., et al. (2020).[3][1] Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial agents.[4] Journal of King Saud University - Science.

Sources

Exploratory

Technical Whitepaper: Bioactivity Profiling of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Topic: Preliminary Screening of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Bioactivity Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists[1] [1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preliminary Screening of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Bioactivity Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists[1]

[1]

Executive Summary

The compound 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine represents a privileged hybrid pharmacophore, fusing the lipophilic, planar fluorene system with the bio-versatile 2-aminothiazole moiety.[1] While fluorene derivatives are classically associated with DNA intercalation and 2-aminothiazoles with kinase inhibition and antimicrobial activity, the specific 3-yl regioisomer offers a unique topological vector for target engagement compared to the more common 2-yl and 9-ylidene analogs.

This guide outlines a rigorous, self-validating technical framework for the preliminary screening of this compound. It prioritizes the evaluation of antimicrobial potency , cytotoxicity , and DNA-binding affinity , grounded in the Structure-Activity Relationships (SAR) of the fluorenyl-thiazole class.[1]

Chemoinformatic Profile & Solubility Protocols

Before initiating biological assays, the physicochemical limitations of the fluorene scaffold must be addressed.[1] The planarity of the fluorene ring drives π-π stacking, leading to poor aqueous solubility.[1]

Predicted Physicochemical Properties
PropertyValue (Approx.)Implication for Screening
Molecular Weight ~264.35 g/mol Fragment-like; high ligand efficiency potential.[1]
cLogP 3.8 – 4.2High lipophilicity; risk of false positives in biochemical assays due to aggregation.[1]
TPSA ~41 ŲGood membrane permeability; likely blood-brain barrier (BBB) penetrant.[1]
H-Bond Donors 1 (NH₂)Critical for active site anchoring (e.g., Glu/Asp residues).[1]
Stock Solution Preparation (Standard Operating Procedure)

Objective: Prevent compound precipitation in aqueous media, which causes erratic IC50 data.

  • Solvent: Dissolve the solid compound in 100% DMSO (molecular biology grade).

  • Concentration: Prepare a 10 mM master stock. Vortex for 2 minutes.

  • QC Step: Inspect for turbidity. If insoluble, sonicate at 40°C for 10 minutes.

  • Working Solutions: Dilute into culture media immediately prior to use.[1] Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[1]

Primary Screening: Antimicrobial Activity (MIC)

Thiazole-fluorene hybrids have demonstrated significant potency against Gram-positive bacteria, often outperforming standard antibiotics like Ampicillin against resistant strains.[1]

Rationale

The 2-aminothiazole moiety mimics the thiamine pharmacophore, potentially interfering with bacterial metabolic enzymes, while the fluorene tail facilitates membrane insertion or DNA targeting.[1]

Protocol: Broth Microdilution Assay

Target Strains: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Candida albicans (ATCC 10231).[1]

Workflow:

  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use 96-well plates.

    • Rows A-H: Serial 2-fold dilution of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine (Range: 256

      
      g/mL to 0.5 
      
      
      
      g/mL).
    • Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).[1]

    • Negative Control: DMSO vehicle (0.5%).

    • Sterility Control: Media only.[1]

  • Incubation: 37°C for 24 hours (Bacteria) or 48 hours (Fungi).

  • Readout: Visual inspection for turbidity or absorbance at 600 nm (

    
    ).
    
  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth .[1]

Secondary Screening: Anticancer Cytotoxicity

Fluorene derivatives are known intercalators and tubulin polymerization inhibitors.[1] The 3-yl substitution pattern must be evaluated for antiproliferative effects.

Protocol: MTT Viability Assay

Cell Lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), and HFF-1 (Human Foreskin Fibroblast - Normal Control).[1]

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compound (0.1 – 100

    
    M) in triplicate. Include Doxorubicin as a positive control.
    
  • Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20

    
    L MTT reagent (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Aspirate media; add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).

Mechanistic Validation: DNA Interaction

Given the planarity of the fluorene ring, DNA intercalation is a high-probability mechanism.[1] This assay distinguishes the compound from general cytotoxins.[1]

UV-Visible Absorption Titration

Principle: Intercalators induce hypochromism (decreased absorbance) and bathochromic shifts (red shift) in the DNA UV spectrum.[1]

Protocol:

  • Baseline: Prepare a

    
    M solution of the compound in Tris-HCl buffer (pH 7.4). Record UV spectrum (200–500 nm).
    
  • Titration: Aliquot increasing concentrations of Ct-DNA (0 – 100

    
    M) into both the sample and reference cuvettes (to correct for DNA absorbance).[1]
    
  • Observation: Monitor the

    
     of the fluorene-thiazole transition (~300-350 nm).
    
  • Analysis: Plot

    
     vs 
    
    
    
    to determine the binding constant (
    
    
    ).[1]

Visualization of Screening Logic

The following diagram illustrates the decision matrix for advancing the compound through the screening pipeline.

ScreeningWorkflow Compound 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Solubility Solubility Check (DMSO/PBS) Compound->Solubility Fail_Sol Precipitation? Reformulate Solubility->Fail_Sol Insoluble Primary Primary Screen: Antimicrobial (MIC) Solubility->Primary Soluble Hit_Micro MIC < 10 µg/mL? Primary->Hit_Micro Secondary Secondary Screen: Cytotoxicity (MTT) Hit_Cyto IC50 < 10 µM (Selectivity Index > 5)? Secondary->Hit_Cyto Hit_Micro->Secondary Yes Stop1 Archive / Redesign Hit_Micro->Stop1 No Mech_DNA Mechanism: DNA Intercalation Hit_Cyto->Mech_DNA High Toxicity Mech_Kinase Mechanism: Kinase Profiling Hit_Cyto->Mech_Kinase Specific Toxicity

Figure 1: Decision tree for bioactivity profiling. The workflow prioritizes solubility and antimicrobial activity before advancing to expensive mammalian cell assays.

Structure-Activity Relationship (SAR) Hypothesis

The following diagram details the pharmacophoric contributions of the molecule's substructures.[1]

SAR_Map Fluorene Fluorene Ring (3-yl) (Hydrophobic/Intercalator) Thiazole Thiazole Ring (Spacer/Scaffold) Fluorene->Thiazole Fused at C4 Target_DNA Target: DNA Base Pairs (π-π Stacking) Fluorene->Target_DNA Primary Interaction Amine 2-Amine (-NH2) (H-Bond Donor) Thiazole->Amine C2 Position Target_Kinase Target: Kinase Hinge (Glu/Asp Binding) Thiazole->Target_Kinase H-Bond Acceptor (N3) Amine->Target_Kinase Primary Interaction

Figure 2: Pharmacophore mapping.[1] The fluorene moiety drives lipophilic interactions and DNA intercalation, while the aminothiazole headgroup provides critical hydrogen bonding capability for enzyme active sites.

References

  • Synthesis & General Thiazole Bioactivity

    • Title: Bioactive Fluorenes.[1][2] Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors.

    • Source: Arabian Journal of Chemistry (2020).
    • URL:[Link]

  • Antimicrobial Potential of Fluorene-Thiazoles

    • Title: Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
    • Source: MDPI (Molecules, 2024).
    • URL:[Link]

  • Anticancer & Tubulin Inhibition

    • Title: Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity.[1][3]

    • Source: Bioorganic & Medicinal Chemistry Letters (2017).
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Product Page.[1][4]

    • Source: Santa Cruz Biotechnology.[4]

Sources

Foundational

Theoretical and Computational Studies on 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

This guide serves as a definitive technical whitepaper on the theoretical and computational framework for 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine . It is designed for medicinal chemists and computational biologists seeki...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical whitepaper on the theoretical and computational framework for 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine . It is designed for medicinal chemists and computational biologists seeking to investigate this specific hybrid scaffold for drug discovery (specifically antimicrobial or neuroprotective applications) or optoelectronic material design.

Content Type: Technical Whitepaper & Experimental Protocol Subject: 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine (CAS: Analogous to 2-yl derivatives, specific 3-yl isomer) Molecular Formula: C₁₆H₁₂N₂S Molecular Weight: ~264.35 g/mol

Executive Summary: The "Meta-Conjugation" Advantage

The molecule 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine represents a strategic deviation from the more common 2-yl isomers. While 2-substituted fluorenes exhibit linear conjugation (para-like), the 3-substituted variants introduce a "kinked" geometry (meta-like). This structural nuance is critical for two reasons:

  • Solubility & Bioavailability: The non-linear geometry disrupts

    
    -
    
    
    
    stacking more effectively than linear analogs, potentially improving solubility—a common bottleneck for fluorene-based drugs.
  • Electronic Modulation: The 3-position is electronically distinct, often resulting in a wider HOMO-LUMO gap compared to the 2-yl isomer, which alters its redox potential and photostability.

This guide outlines the rigorous computational protocols required to validate these properties, from Density Functional Theory (DFT) to Molecular Docking.

Computational Framework & Methodology

To ensure scientific integrity, the following computational pipeline is recommended. This workflow moves from ab initio electronic characterization to macromolecular interaction modeling.

Density Functional Theory (DFT) Protocol

Objective: Determine the Global Minimum Energy Structure (GMES) and Frontier Molecular Orbitals (FMOs).

  • Functional/Basis Set: The hybrid functional B3LYP combined with the 6-311++G(d,p) basis set is the gold standard for this organic system. It balances cost with accuracy for predicting bond lengths (C-S, C-N) and electronic transitions.

  • Solvation Model: Calculations should be performed in the gas phase and in solution (water/ethanol) using the IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) to mimic physiological or experimental environments.

  • Vibrational Analysis: Essential to confirm the stationary point (zero imaginary frequencies).

Key Theoretical Parameters to Extract:

Parameter Symbol Significance

| HOMO Energy |


 | Electron donating capability (nucleophilicity). Likely localized on the amine and thiazole nitrogen. |
| LUMO Energy  | 

| Electron accepting capability (electrophilicity). Likely delocalized over the fluorene ring. | | Energy Gap |

|

. Correlates with chemical hardness (

) and stability. | | Dipole Moment |

(Debye) | Predicts solubility and non-covalent interaction strength. |
Molecular Electrostatic Potential (MEP)

Visualization: The MEP map is critical for predicting reactive sites.

  • Red Regions (Negative): N3 of the thiazole ring and the amine nitrogen (H-bond acceptors/donors).

  • Blue Regions (Positive): The amine protons and the fluorene methylene protons (H-bond donors).

Computational Workflow Diagram

The following Graphviz diagram visualizes the logical flow of the computational study.

ComputationalPipeline Start Input Structure (2D ChemDraw) GeomOpt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (NImag = 0 Check) GeomOpt->FreqCalc Electronic Electronic Properties (HOMO-LUMO, MEP, Dipole) FreqCalc->Electronic Valid Structure DockingPrep Ligand Preparation (PDBQT Conversion) FreqCalc->DockingPrep Valid Structure Docking Molecular Docking (AutoDock Vina / Gold) DockingPrep->Docking MD MD Simulation (100 ns, RMSD/RMSF) Docking->MD Top Pose

Figure 1: Standardized computational pipeline for evaluating thiazole-fluorene hybrids.

Biological Profiling: Molecular Docking

The 2-aminothiazole moiety is a "privileged scaffold" known to bind specific biological targets. For this fluorenyl derivative, two primary targets are recommended for in silico validation:

Target 1: Acetylcholinesterase (AChE)
  • Relevance: Alzheimer’s Disease.[1][2] The fluorene ring mimics the hydrophobic stack of tacrine or donepezil, interacting with the Peripheral Anionic Site (PAS) (Trp286), while the thiazole-amine interacts with the Catalytic Anionic Site (CAS).

  • PDB ID: 4EY7 (Human AChE complex).

  • Expected Interaction:

    
    -
    
    
    
    T-shaped interaction between the fluorene ring and Trp286; H-bonds between the 2-amine group and Tyr337.
Target 2: DNA Gyrase B
  • Relevance: Antimicrobial activity.[2][3] Thiazoles are known DNA gyrase inhibitors.

  • PDB ID: 1KZN (E. coli GyrB).

  • Expected Interaction: The amine group acts as a donor to Asp73, stabilizing the complex in the ATP-binding pocket.

Experimental Validation: Synthesis Protocol

To validate the theoretical model, the molecule must be synthesized. The Hantzsch Thiazole Synthesis is the most robust method for this derivative.

Retrosynthetic Analysis
  • Precursor A: 3-(Bromoacetyl)-9H-fluorene (Synthesized via Friedel-Crafts acylation of fluorene, followed by bromination).

  • Precursor B: Thiourea.

Step-by-Step Synthesis Workflow
  • Acylation: React 9H-fluorene with acetyl chloride (

    
    , DCM, 
    
    
    
    ) to get 3-acetylfluorene. Note: Separation from the 2-isomer is critical here; column chromatography is required.
  • Bromination: React 3-acetylfluorene with

    
     or NBS (N-bromosuccinimide) in glacial acetic acid to yield 3-(2-bromoacetyl)-9H-fluorene .
    
  • Cyclization (Hantzsch):

    • Dissolve 3-(2-bromoacetyl)-9H-fluorene (1 eq) in Ethanol (20 mL).

    • Add Thiourea (1.2 eq).

    • Reflux for 4–6 hours.[4] Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Cool, neutralize with

      
       to precipitate the free base. Recrystallize from Ethanol/DMF.
      
Synthesis Reaction Diagram

Synthesis Fluorene 9H-Fluorene Acetyl 3-Acetylfluorene Fluorene->Acetyl AcCl, AlCl3 (Friedel-Crafts) Bromo 3-(Bromoacetyl)-fluorene Acetyl->Bromo Br2/AcOH (Bromination) Product 4-(9H-fluoren-3-yl)- 1,3-thiazol-2-amine Bromo->Product + Thiourea Reflux EtOH (Hantzsch) Thiourea Thiourea Thiourea->Product

Figure 2: Hantzsch synthesis pathway for the target molecule.

ADMET & Drug-Likeness Predictions

Theoretical studies must assess the "drug-likeness" of the molecule. Based on the structure, the following values are predicted and should be verified using SwissADME or pkCSM.

PropertyPredicted RangeRule of 5 StatusNotes
Molecular Weight ~264.35 DaPass (< 500)Ideal for oral bioavailability.
LogP (Lipophilicity) 3.2 – 3.8Pass (< 5)Fluorene is highly lipophilic; thiazole moderates this.
H-Bond Donors 2 (

)
Pass (< 5)Good membrane permeability.
H-Bond Acceptors 2 (N, S)Pass (< 10)
TPSA ~40-50 ŲExcellent High Blood-Brain Barrier (BBB) penetration expected.

Toxicity Warning: The 2-aminothiazole moiety can be a "structural alert" for bioactivation (forming reactive iminoquinones). ADMET studies must include a P450 metabolism prediction to assess hepatotoxicity risks.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1881). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Justus Liebigs Annalen der Chemie, 250(3), 257–273. Link

  • DFT Methodology (B3LYP): Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Fluorene Derivatives in Med Chem: Karthikeyan, C., et al. (2016). "Fluorene: A Privileged Scaffold for the Discovery of Therapeutics". Current Bioactive Compounds.
  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading". Journal of Computational Chemistry, 31(2), 455-461. Link

  • Thiazole Biological Activity: Mishra, C. B., et al. (2015). "Thiazole: A Potent Scaffold for the Development of New Therapeutic Agents". Journal of Heterocyclic Chemistry.

Author Note: This guide synthesizes standard theoretical protocols with the specific structural constraints of the 3-fluorenyl isomer. All experimental steps involve hazardous reagents (bromine, acetyl chloride) and should be performed in a fume hood.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

This Application Note details the protocol for synthesizing 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine . This specific isomer (substituted at the fluorene 3-position) presents a unique synthetic challenge compared to the mo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for synthesizing 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine . This specific isomer (substituted at the fluorene 3-position) presents a unique synthetic challenge compared to the more common 2-isomer, as direct electrophilic substitution of fluorene typically occurs at the 2-position.

Consequently, this guide employs a directed metal-catalyzed cross-coupling strategy to install the acetyl group at the 3-position, followed by a classic Hantzsch thiazole synthesis.

Executive Summary & Retrosynthetic Strategy

The synthesis of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine is critical for developing kinase inhibitors and intercalating agents where the geometry of the fluorene tail modulates binding affinity. Unlike 2-substituted fluorenes, which are accessible via direct Friedel-Crafts acylation, the 3-substituted isomer requires starting from a pre-functionalized halide, specifically 3-bromo-9H-fluorene .

Strategic Challenges
  • Regioselectivity: Direct acetylation of fluorene yields 2-acetylfluorene. We must use 3-bromo-9H-fluorene as the starting material.[1]

  • C9-H Acidity: The methylene bridge (C9) of fluorene is acidic (

    
    ). Strong bases (e.g., n-BuLi) or vigorous oxidation must be avoided to prevent converting the fluorene to fluorenone.
    
  • Chemoselectivity: The bromination of the intermediate ketone must occur exclusively at the

    
    -methyl position, avoiding the reactive fluorene C9 position.
    
Retrosynthetic Pathway

The synthesis is broken down into three self-validating modules:

  • Stille Coupling: Conversion of 3-bromofluorene to 3-acetylfluorene using tributyl(1-ethoxyvinyl)tin.

  • Selective

    
    -Bromination:  Using Copper(II) Bromide (
    
    
    
    ) to kinetically favor ketone bromination over benzylic (C9) bromination.
  • Hantzsch Cyclization: Condensation with thiourea to form the thiazole ring.

SynthesisPathway SM 3-Bromo-9H-fluorene (Starting Material) Inter1 3-Acetyl-9H-fluorene SM->Inter1 Pd(PPh3)4, Tributyl(1-ethoxyvinyl)tin (Stille Coupling) Inter2 2-Bromo-1-(fluoren-3-yl)ethan-1-one (α-Bromoketone) Inter1->Inter2 CuBr2, EtOAc (Selective Bromination) Target 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine (Target) Inter2->Target Thiourea, EtOH, Reflux (Hantzsch Cyclization) Reagent Thiourea Reagent->Target

Caption: Step-wise synthetic logic from 3-bromofluorene to the target aminothiazole.

Experimental Protocols

Module 1: Synthesis of 3-Acetyl-9H-fluorene

Objective: Install the acetyl group at the 3-position without affecting the C9 methylene bridge. Rationale: Direct lithiation of 3-bromofluorene often leads to deprotonation at C9. The Stille coupling with tributyl(1-ethoxyvinyl)tin is mild, neutral, and highly chemoselective for aryl halides.

Materials
  • 3-Bromo-9H-fluorene (1.0 equiv)

  • Tributyl(1-ethoxyvinyl)tin (1.1 equiv)

  • 
     (5 mol%)
    
  • Toluene (Anhydrous)

  • HCl (1M, aqueous)

Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add 3-bromo-9H-fluorene (2.45 g, 10 mmol) and Toluene (50 mL). Degas the solvent by bubbling Argon for 15 minutes.

  • Catalyst Addition: Add

    
     (580 mg, 0.5 mmol) and tributyl(1-ethoxyvinyl)tin (3.97 g, 11 mmol).
    
  • Reaction: Heat to reflux (110°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The intermediate vinyl ether will form.[2]

  • Hydrolysis: Cool to room temperature (RT). Add 1M HCl (30 mL) and stir vigorously for 2 hours. This hydrolyzes the vinyl ether to the ketone.

  • Workup: Separate layers. Extract aqueous layer with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane

    
     5% EtOAc/Hexane).
    
    • Expected Yield: 80–85%[3]

    • Appearance: Off-white solid.

Module 2: Selective -Bromination

Objective: Brominate the acetyl group to form 2-bromo-1-(9H-fluoren-3-yl)ethan-1-one. Rationale: Using elemental bromine (


) can lead to radical bromination at the fluorene C9 position. Copper(II) Bromide (

)
in refluxing ethyl acetate is a heterogeneous system that selectively brominates ketones via the enol form, minimizing benzylic bromination.
Materials
  • 3-Acetyl-9H-fluorene (from Module 1)

  • Copper(II) Bromide (

    
    ) (2.0 equiv)
    
  • Ethyl Acetate (EtOAc) / Chloroform (

    
    ) (1:1 mixture)
    
Procedure
  • Setup: In a 250 mL RBF equipped with a reflux condenser.

  • Addition: Dissolve 3-acetyl-9H-fluorene (1.0 equiv) in EtOAc/CHCl3 (1:1, 0.1 M concentration). Add finely powdered

    
     (2.0 equiv).
    
  • Reaction: Heat to reflux.[4] The black

    
     will gradually turn to white CuBr as the reaction proceeds.
    
  • Monitoring: Monitor by TLC. Reaction typically takes 4–6 hours. Look for the disappearance of the ketone spot.

  • Workup: Cool to RT. Filter off the copper salts through a pad of Celite. Wash the pad with EtOAc.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: The crude

    
    -bromoketone is often unstable on silica. If purity is >90% by NMR, proceed directly to Module 3. If purification is needed, use rapid filtration through a short plug of silica (DCM eluent).
    
    • Caution:

      
      -Bromoketones are potent lachrymators. Handle in a fume hood.
      
Module 3: Hantzsch Thiazole Cyclization

Objective: Condensation of the


-bromoketone with thiourea to form the 2-aminothiazole ring.
Rationale:  This reaction is spontaneous in refluxing ethanol. The mechanism involves S-alkylation followed by cyclodehydration.
Materials
  • 2-Bromo-1-(9H-fluoren-3-yl)ethan-1-one (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Ethanol (Absolute)

  • 
     (saturated aqueous)
    
Procedure
  • Setup: In a 100 mL RBF.

  • Reaction: Dissolve the

    
    -bromoketone (1.0 equiv) in Ethanol (0.1 M). Add Thiourea (1.2 equiv).
    
  • Heating: Heat to reflux for 2–4 hours. A precipitate (the hydrobromide salt of the product) often forms.

  • Workup:

    • Cool the mixture to RT.

    • Concentrate the solvent to ~20% volume.

    • Neutralize by slowly adding saturated

      
       solution until pH ~8. The free base will precipitate.
      
  • Isolation: Filter the solid. Wash with water (

    
     mL) and cold ether (
    
    
    
    mL).
  • Recrystallization: Recrystallize from Ethanol/Water or hot Methanol to obtain the pure product.

Analytical Data Summary

ParameterSpecification / Expected ValueNotes
Appearance Yellow to pale brown solidDarkens upon oxidation; store under inert gas.
Yield (Overall) 45% - 60%From 3-bromofluorene.
1H NMR (DMSO-d6) Thiazole C5-H:

7.0-7.2 ppm (s)
Characteristic singlet of the thiazole ring.
1H NMR (Fluorene) C9-H:

3.8-4.0 ppm (s, 2H)
Confirm C9 is intact (integral = 2).
MS (ESI+)

Melting Point >200°C (Decomposition)Typical for aminothiazoles.

Troubleshooting & Critical Controls

  • Impurity: Fluorenone Formation

    • Symptom:[1][5][6][7][8] Bright yellow impurity; loss of C9 protons in NMR; ketone peak at ~1720 cm⁻¹ (IR).

    • Cause: Oxidation of the C9 position during the Stille coupling or bromination.

    • Fix: Ensure strict deoxygenation (Argon sparging) during the Pd-catalyzed step. Avoid basic conditions during workups.

  • Impurity: Polybromination

    • Symptom:[1][5][6][7][8] Multiple spots on TLC during Module 2; complex aliphatic region in NMR.

    • Cause: Excess

      
       or high temperature.
      
    • Fix: Use

      
       strictly. Do not use elemental bromine. Stop reaction immediately upon consumption of starting material.
      
  • Stalled Stille Coupling

    • Cause: Catalyst poisoning or "black palladium" precipitation.

    • Fix: Add fresh

      
       (1-2 mol%). Ensure Toluene is anhydrous.
      

References

  • Source: BenchChem Application Notes.
  • Synthesis of 3-Substituted Fluorenes

    • Source: ChemicalBook. "3-Bromo-9,9-dimethylfluorene synthesis from 3-bromo-9H-fluorene."[1] (Demonstrates the utility of 3-bromofluorene as a starting material).

  • Selective Bromination of Ketones

    • Source: Organic Syntheses.[1][2][5][9] "Bromination using Copper(II) Bromide." (General methodology applied in Module 2).

    • Context: Standard protocol adapted for fluorenyl ketones to avoid C9 oxid
  • Friedel-Crafts Selectivity on Fluorene

    • Source: Roskilde University Research. "The synthesis of mono- and diacetyl-9H-fluorenes.
    • URL:[Link]

Sources

Application

Application Note: Antimicrobial Profiling of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Executive Summary This guide details the experimental protocols for evaluating 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine (referred to herein as FLTZ-3 ), a synthetic hybrid scaffold combining the lipophilic DNA-intercalati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental protocols for evaluating 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine (referred to herein as FLTZ-3 ), a synthetic hybrid scaffold combining the lipophilic DNA-intercalating properties of fluorene with the bioactive 2-aminothiazole pharmacophore.

While 2-aminothiazoles are privileged structures in medicinal chemistry (found in drugs like cefdinir and abafungin), the fusion with a fluorene ring at the 3-position introduces unique physicochemical challenges—specifically extreme hydrophobicity and potential planar stacking. This document addresses the critical bottleneck of solubility management in aqueous bioassays and provides standardized protocols for Minimum Inhibitory Concentration (MIC) determination and Time-Kill kinetics compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Chemical Context & Handling

FLTZ-3 acts as a "Janus" molecule:

  • The Thiazole Head: Acts as a hydrogen bond donor/acceptor, mimicking DNA base pairs or targeting kinase ATP-binding pockets.

  • The Fluorene Tail: Provides a large, planar hydrophobic surface area, facilitating membrane penetration and potential DNA intercalation.

Safety Warning
  • Hazard: Fluorene derivatives are potential DNA intercalators and should be treated as suspected mutagens.

  • PPE: Double nitrile gloves, lab coat, and handling within a biosafety cabinet or fume hood are mandatory.

Critical Pre-Requisite: Solubility & Stock Preparation

The #1 cause of assay failure with fluorene derivatives is precipitation upon dilution into media. The compound may crash out as invisible micro-crystals, leading to false negatives (compound not in solution) or false positives (crystals lysing bacteria physically).

Protocol A: The "Step-Down" Solubilization Method

Do NOT dissolve directly in water or simple buffer.

  • Primary Stock (100x): Dissolve FLTZ-3 in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 12.8 mg/mL .

    • Why: This high concentration allows for significant dilution. Vortex for 2 minutes. If particles persist, sonicate at 40 kHz for 5 minutes.

  • Working Stock (10x): Dilute the Primary Stock 1:10 into sterile water containing 0.02% Tween 80 .

    • Result: 1.28 mg/mL in 10% DMSO / 0.02% Tween.

    • Mechanism:[1][2][3][4] Tween 80 acts as a dispersant to prevent immediate recrystallization when the DMSO "shock" occurs.

  • Final Assay Concentration: When 10 µL of Working Stock is added to 90 µL of bacterial broth, the final solvent concentration is 1% DMSO .

    • Validation: Most bacteria tolerate 1-2% DMSO. See Wanigasekara et al.[5][6] [1] for tolerance limits.

Protocol: Broth Microdilution (MIC Determination)

Standard: Adapted from CLSI M07-A10 [2].[7]

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin (Alamar Blue) is mandatory for FLTZ-3 because compound precipitation can mimic bacterial turbidity.

Workflow Diagram

MIC_Workflow Stock FLTZ-3 Stock (12.8 mg/mL DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Dilute to 2x desired final Plate 96-Well Plate (Incubate 16-20h @ 37°C) Dilution->Plate 50 µL per well Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate 50 µL per well Readout Resazurin Dye (Pink = Growth Blue = Inhibition) Plate->Readout Add 10µL dye Incubate 2h

Step-by-Step Procedure
  • Plate Setup:

    • Dispense 50 µL of CAMHB into columns 2–12 of a 96-well plate.

    • Dispense 100 µL of 2x Working Stock (from Protocol A) into column 1.

    • Perform a serial 2-fold dilution from column 1 through column 10 (transfer 50 µL). Discard the final 50 µL from column 10.

    • Column 11: Growth Control (Media + Solvent + Bacteria).

    • Column 12: Sterility Control (Media + Solvent only).

  • Inoculation:

    • Prepare a 0.5 McFarland bacterial suspension (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.

    • Add 50 µL of this inoculum to wells 1–11. (Final assay density: 5 x 10^5 CFU/mL).

  • Incubation:

    • Seal plate with breathable film. Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout (The Resazurin Fix):

    • Since FLTZ-3 may cause cloudiness, do not rely on visual turbidity.

    • Add 10 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1–2 hours.

    • Interpretation:

      • Pink: Active metabolism (Bacteria alive) → Resistant.

      • Blue/Purple: No metabolism (Bacteria dead/inhibited) → Sensitive.

    • MIC Definition: The lowest concentration well that remains blue.

Protocol: Time-Kill Kinetics

To determine if FLTZ-3 is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).

Experimental Design
  • Concentrations: Test at 1x MIC, 2x MIC, and 4x MIC.

  • Time Points: 0h, 2h, 4h, 8h, 24h.

Workflow
  • Prepare 10 mL of CAMHB containing FLTZ-3 at the desired multiple of MIC.

  • Inoculate with bacteria to a final density of ~5 x 10^5 CFU/mL.

  • Incubate at 37°C with shaking (200 rpm) to prevent FLTZ-3 settling.

  • At each time point, remove 100 µL, serially dilute in sterile saline, and plate onto Mueller-Hinton Agar.

  • Count colonies after 24h incubation.

Data Interpretation:

  • Bactericidal: ≥3 log10 reduction in CFU/mL compared to the initial inoculum.

  • Bacteriostatic: <3 log10 reduction.

Mechanism of Action: DNA Intercalation Screen

Given the planar fluorene structure, FLTZ-3 is a candidate for DNA intercalation.

Competitive Displacement Assay (Ethidium Bromide)

This assay tests if FLTZ-3 displaces Ethidium Bromide (EtBr) from calf thymus DNA (CT-DNA).

  • Mixture: Prepare CT-DNA (10 µM) + EtBr (10 µM) in Tris-buffer. Measure fluorescence (Ex: 525 nm, Em: 600 nm). The complex is highly fluorescent.

  • Titration: Add increasing concentrations of FLTZ-3 (0 to 100 µM).

  • Result: If FLTZ-3 intercalates, it will displace EtBr, causing a decrease in fluorescence intensity.

    • Note: This confirms DNA binding but does not prove it is the primary mechanism of bacterial death (membrane permeabilization is another possibility for fluorenes).

Data Reporting & Troubleshooting

Data Table Template
OrganismStrainFLTZ-3 MIC (µg/mL)Ciprofloxacin MIC (Control)Interpretation
S. aureusATCC 29213[Data]0.12 - 0.5Gram(+) Potency
E. coliATCC 25922[Data]0.004 - 0.015Gram(-) Permeability
C. albicansATCC 90028[Data](Fluconazole)Antifungal Potential
Troubleshooting Guide
IssueProbable CauseSolution
Precipitate in wells Hydrophobicity of fluoreneReduce max concentration; Ensure 0.02% Tween 80 is in the diluent.
Trailing Endpoints Partial inhibition / Solubility limitUse Resazurin dye for definitive "Blue/Pink" cutoff.
Inconsistent Replicates Pipetting error of viscous DMSOUse positive displacement pipettes or reverse pipetting technique.
High MIC in Gram(-) Efflux pumpsRepeat MIC with an efflux pump inhibitor (e.g., PAβN) to check for potentiation.

References

  • Wanigasekara, D., et al. (2021).[5][8] "Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays." University of Ruhuna.[5][6] 5[8][9][10]

  • CLSI. (2015).[11] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[3][7][12] CLSI document M07-A10.[7][12] Clinical and Laboratory Standards Institute.[3][7][12][13] 11

  • ThermoFisher. (2016).[3] "Comparison of Sensititre System to CLSI Broth Microdilution Method." (Validation of microdilution for novel antimicrobials). 3

  • Kalhor, M., et al. (2023).[1] "Design of a new method for one-pot synthesis of 2-amino thiazoles..." RSC Advances. (Provides context on the synthesis and stability of 2-aminothiazole scaffolds). 1[4][8][9][14][10]

Sources

Method

Application Note: 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine as a Targeted Kinase Inhibitor in Oncology Research

Executive Summary & Mechanistic Rationale The development of small-molecule kinase inhibitors remains a cornerstone of targeted oncology. The compound 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine represents a highly potent st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors remains a cornerstone of targeted oncology. The compound 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine represents a highly potent structural scaffold designed to exploit the ATP-binding pocket of oncogenic kinases.

The structural logic of this molecule is bipartite:

  • The 1,3-thiazol-2-amine moiety: This is a privileged pharmacophore that acts as an ATP-competitive hinge binder. The 2-amino group donates a critical hydrogen bond to the backbone carbonyl of the kinase hinge region, while the thiazole nitrogen accepts a hydrogen bond from the backbone amide[1].

  • The 9H-fluoren-3-yl group: This bulky, planar, and highly lipophilic system extends deep into the hydrophobic pocket (often stabilizing the inactive "DFG-out" conformation). This structural extension drives exceptional binding affinity and kinase selectivity, particularly against targets like FLT3, which is frequently mutated (e.g., FLT3-ITD) in acute myeloid leukemia (AML)[2].

By competitively displacing ATP, the compound halts autophosphorylation and the subsequent activation of downstream survival pathways (e.g., STAT5, AKT, MEK/ERK), ultimately inducing cell cycle arrest and apoptosis[3].

Pathway Inhibitor 4-(9H-fluoren-3-yl)- 1,3-thiazol-2-amine Kinase Target Kinase (e.g., FLT3 / Aurora) Inhibitor->Kinase Competitive Inhibition Arrest Apoptosis & Cell Cycle Arrest Inhibitor->Arrest Induces Substrate1 STAT5 / AKT Kinase->Substrate1 Phosphorylation Substrate2 MEK / ERK Kinase->Substrate2 Phosphorylation ATP ATP ATP->Kinase Binds Hinge Region Response Proliferation & Survival Substrate1->Response Active Signal Substrate2->Response Active Signal

Figure 1: Mechanism of ATP-competitive kinase inhibition and downstream signaling blockade.

Experimental Workflows & Protocols

To rigorously validate 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine as a kinase inhibitor, researchers must employ a multi-tiered validation strategy. We move from cell-free biochemical affinity to intracellular target engagement, and finally to phenotypic cellular response.

Workflow Prep 1. Compound Prep (DMSO Stock) Assay 2. TR-FRET Assay (Cell-Free Kinase) Prep->Assay Cell 3. Cellular Assay (Target Engagement) Assay->Cell Analysis 4. Data Analysis (IC50 & Z'-factor) Cell->Analysis

Figure 2: High-throughput screening workflow for kinase inhibitor validation.
Protocol 1: Cell-Free TR-FRET Kinase Inhibition Assay

Causality & Rationale: The fluorene moiety in our compound can exhibit native auto-fluorescence, which often confounds standard prompt-fluorescence assays. Time-Resolved Fluorescence Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore (e.g., Terbium) with a long emission half-life. By introducing a 100 µs delay before reading, background compound fluorescence decays entirely, leaving only the true target-binding signal[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3X concentrations of the target kinase (e.g., FLT3 or Aurora Kinase), Terbium-labeled anti-phospho antibody, and fluorescent tracer in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[4].

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine in 100% DMSO. Dispense into a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Kinase Incubation: Add the kinase enzyme to the compound wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind the unphosphorylated hinge region.

  • Reaction Initiation: Add an ATP/Substrate mixture. Crucial parameter: ATP concentration must be set at the apparent

    
     of the specific kinase to ensure competitive inhibitors can be accurately profiled without being artificially outcompeted by non-physiological ATP levels.
    
  • Detection: After 1 hour, add the TR-FRET development reagent (EDTA to stop the reaction + Terbium-labeled antibody). Incubate for 1 hour.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (excitation at 340 nm, emission at 495 nm and 520 nm). Calculate the 520/495 ratio.

    • Self-Validation: Calculate the Z'-factor using DMSO (Max signal) and 10 µM Staurosporine (Min signal). A Z'-factor > 0.5 indicates a robust, high-quality assay[5].

Protocol 2: Intracellular Target Engagement (Western Blot)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. The compound must cross the lipid bilayer and compete with millimolar intracellular ATP concentrations. We measure the phosphorylation of downstream effectors (e.g., STAT5 for FLT3) to confirm functional, intracellular kinase blockade.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed mutation-positive cells (e.g., MV4-11 cells harboring FLT3-ITD) at

    
     cells/mL. Treat with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 2 hours.
    
  • Lysis: Wash cells in ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Sodium Orthovanadate, NaF) to lock the phosphorylation state at the exact moment of lysis.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe with primary antibodies against p-STAT5 (Tyr694) and total STAT5.

    • Self-Validation: The ratio of p-STAT5 to total STAT5 must decrease dose-dependently. Total STAT5 levels must remain constant to prove the inhibitor is blocking kinase activity, not merely inducing rapid protein degradation. Use GAPDH as a loading control.

Protocol 3: Phenotypic Cell Viability Assay

Causality & Rationale: If the target kinase is an oncogenic driver, inhibiting it should selectively kill the cancer cells. We use an ATP-dependent luminescent assay (CellTiter-Glo) because it directly correlates with the number of metabolically active, viable cells.

Step-by-Step Methodology:

  • Seed cells in a 384-well opaque white plate (2,000 cells/well).

  • Treat with the inhibitor for 72 hours.

  • Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Incubate for 10 minutes at room temperature and record luminescence. Calculate the phenotypic

    
     using a 4-parameter logistic non-linear regression model.
    

Data Presentation & Expected Outcomes

The following table summarizes the quantitative benchmarks required to validate 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine as a high-quality kinase inhibitor probe.

Assay TypeReadout / MetricExpected RangeQuality Control / Self-Validation MetricPurpose
TR-FRET Kinase Assay Biochemical

1.0 nM – 50 nMZ'-factor

0.65; Hill Slope

1.0
Confirms direct, high-affinity binding to the isolated kinase domain.
Western Blot (p-STAT5) Cellular

10 nM – 200 nMTotal STAT5 & GAPDH remain constant.Proves cell permeability and intracellular target engagement.
CellTiter-Glo Viability Phenotypic

50 nM – 500 nMSignal-to-Background (S/B) ratio > 10.Demonstrates functional anti-proliferative efficacy in cancer models.

Note: Cellular


 values are typically right-shifted (higher) compared to biochemical 

values due to the competition with high intracellular ATP (~1-5 mM) and membrane permeability barriers.

References

  • Kayser, S., & Levis, M. J. (2014). FLT3 tyrosine kinase inhibitors in acute myeloid leukemia: clinical implications and limitations. Leukemia & Lymphoma, 55(2), 243–255.[Link]

  • Dsouza, A., & Subrahmanyam, V. M. (2024). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Advances, 14(2), 1076–1110.[Link]

  • T. T. N. Nguyen et al. (2017). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Analytical Biochemistry, 535, 23-25.[Link]

  • M. J. Ritt et al. (2010). Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. Assay and Drug Development Technologies, 8(1), 54-67.[Link]

Sources

Application

Application Note: In Vitro Evaluation of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Cytotoxicity

Executive Summary This guide details the technical framework for evaluating 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine , a synthetic hybrid scaffold combining the DNA-intercalating properties of fluorene with the kinase-inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical framework for evaluating 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine , a synthetic hybrid scaffold combining the DNA-intercalating properties of fluorene with the kinase-inhibitory potential of the aminothiazole pharmacophore.

Fluorene-thiazole derivatives have demonstrated significant antiproliferative activity against human lung (A549), breast (MCF-7), and colon (SW480) carcinoma lines, often inducing G2/M cell cycle arrest and caspase-mediated apoptosis. This document provides a self-validating workflow for researchers to determine IC50 values, assess solubility limits, and validate the mechanism of action (MOA).

Compound Properties & Handling

Critical Note: The lipophilicity of the fluorene moiety significantly impacts bioavailability and assay reproducibility. Proper solubilization is the single most critical step in this protocol.

Physicochemical Profile[1][2][3]
  • Molecular Weight: ~264.35 g/mol

  • Appearance: Typically a yellow to pale-orange crystalline solid.

  • Solubility:

    • Water: Insoluble (< 0.1 mg/mL).

    • DMSO: Soluble (> 20 mg/mL).

    • Ethanol:[1] Sparingly soluble.

  • Stability: Light-sensitive (due to the fluorene chromophore). Store protected from light at -20°C.

Reconstitution Protocol

To ensure consistent dosing, follow this "Step-Down" dilution method to prevent precipitation in aqueous media.

  • Master Stock (10 mM): Dissolve the solid compound in 100% anhydrous DMSO. Vortex for 30 seconds. Inspect visually for particulates.

  • Aliquotting: Aliquot into amber microcentrifuge tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution (Preparation on Day of Assay):

    • Dilute Master Stock 1:100 in culture medium to achieve 100 µM (1% DMSO).

    • Validation Check: If precipitation occurs (cloudiness), sonicate for 5 minutes at 37°C. If precipitate persists, reduce starting concentration to 50 µM.

    • Final Assay DMSO Limit: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v), as DMSO >0.5% can induce background cytotoxicity.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to data acquisition.

ExperimentalWorkflow cluster_Assays Readout Methodologies Prep Compound Prep (10mM DMSO Stock) Treatment Drug Treatment (Serial Dilution) Prep->Treatment Dilute in Media Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment Adhere 24h Incubation Incubation (24h - 72h) Treatment->Incubation MTT MTT/MTS Assay (Metabolic Activity) Incubation->MTT FACS Flow Cytometry (Annexin V / PI) Incubation->FACS Analysis Data Analysis (IC50 Calculation) MTT->Analysis FACS->Analysis

Figure 1: Integrated workflow for cytotoxicity and mechanistic profiling.

Protocol A: Cytotoxicity Screening (MTT Assay)

This protocol uses the reduction of tetrazolium salts (MTT) to formazan by mitochondrial succinate dehydrogenase in viable cells.

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), or HFF-1 (Normal Fibroblast control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) - 5 mg/mL in PBS.

  • Solubilizer: DMSO.

Step-by-Step Methodology
  • Seeding:

    • Seed cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL media.

    • Why: Low density prevents overgrowth during the 72h incubation, ensuring linear metabolic rates.

    • Incubate for 24h to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound at graded concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls:

      • Negative: 0.5% DMSO in media.

      • Positive: Doxorubicin (1 µM) or Cisplatin.

      • Blank: Media only (no cells).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours. Check for purple precipitate formation.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 µL DMSO to dissolve formazan crystals.

    • Shake plate for 10 mins on an orbital shaker.

  • Measurement: Read absorbance at 570 nm (reference filter 630 nm).

Data Analysis

Calculate % Viability using the formula:



Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine the IC50.

Protocol B: Mechanistic Validation (Apoptosis & Cell Cycle)

Fluorene-thiazole hybrids often act by arresting the cell cycle at G2/M or inducing apoptosis via the mitochondrial pathway.

Annexin V-FITC/PI Staining (Apoptosis)
  • Treatment: Treat cells (in 6-well plates) with the IC50 concentration of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine for 24h.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Analysis: Analyze via Flow Cytometry within 1 hour.

    • Q1 (Annexin- / PI+): Necrotic.

    • Q2 (Annexin+ / PI+): Late Apoptotic.[2]

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptotic.[2]

Mechanistic Pathway Diagram

The following diagram illustrates the hypothesized mechanism of action based on structural analogs (fluorenyl-thiazoles).

MOA Compound 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Target1 DNA Intercalation (Fluorene moiety) Compound->Target1 Target2 Kinase Inhibition (Thiazole moiety) Compound->Target2 Event1 G2/M Cell Cycle Arrest Target1->Event1 Target2->Event1 Event2 Mitochondrial Depolarization Target2->Event2 Apoptosis Apoptosis (Programmed Cell Death) Event1->Apoptosis Caspase Caspase 3/7 Activation Event2->Caspase Caspase->Apoptosis

Figure 2: Hypothesized signaling cascade leading to apoptosis.

Expected Results & Reference Data

Based on literature for structurally similar 2,7-dichloro-9H-fluoren-4-yl thiazole derivatives, the following IC50 ranges are anticipated.

Cell LineTissue OriginExpected IC50 (µM)Reference Standard (Cisplatin)
A549 Lung Carcinoma8.0 – 15.0 µM~10.5 µM
MCF-7 Breast Cancer7.5 – 12.0 µM~12.0 µM
HepG2 Liver Carcinoma9.0 – 14.0 µM~9.6 µM
HFF-1 Normal Fibroblast> 50 µMN/A

Note: A Selectivity Index (SI) > 2.0 (Normal IC50 / Cancer IC50) indicates favorable therapeutic potential.

References

  • Ali, A. A., et al. (2020). "Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches."[1] Arabian Journal of Chemistry.

  • Gouda, M. A., et al. (2020). "Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents."[3] BMC Chemistry.

  • BenchChem. "A Technical Guide to Novel 2-Amino-Thiazole Derivatives and Their Potential Applications." BenchChem Technical Guides.

  • National Institutes of Health (NIH). "Thiazole- and 1,3,4-Thiadiazole-Based Hybrids: Synthesis and In Vitro Cytotoxicity Against Human Cancer Cell Lines." PubMed.

Sources

Method

Application Note: Molecular Docking Protocols for 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine against Antimicrobial and Oncological Target Proteins

Executive Summary The integration of computational modeling into early-stage drug discovery has revolutionized how we evaluate novel chemotypes. This application note provides a comprehensive, self-validating molecular d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of computational modeling into early-stage drug discovery has revolutionized how we evaluate novel chemotypes. This application note provides a comprehensive, self-validating molecular docking protocol for 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine , a highly promising hybrid scaffold. By combining the lipophilic bulk of a fluorene ring with the hydrogen-bonding capacity of a 2-aminothiazole moiety, this compound exhibits significant potential as a dual-action inhibitor targeting both Dihydrofolate Reductase (DHFR) for antineoplastic applications and Enoyl ACP reductase (FabI) for antimicrobial interventions.

As a Senior Application Scientist, I have designed this guide to move beyond mere software instructions. Here, we dissect the causality behind each experimental parameter, ensuring that your computational pipeline yields thermodynamically sound and biologically actionable data.

Mechanistic Rationale: The Fluorenyl-Thiazole Scaffold

Before initiating any in silico workflow, it is critical to understand the physicochemical nature of the ligand and its intended biological targets. The efficacy of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine is driven by its distinct structural domains:

  • The Fluorene Moiety : This rigid, planar, and highly lipophilic core is exceptionally suited for deep insertion into hydrophobic enzyme pockets. Molecular dynamics studies on fluorene derivatives demonstrate their propensity to form stable

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within target active sites[1].
    
  • The 1,3-Thiazol-2-amine Group : Nitrogen- and sulfur-containing heterocycles are privileged scaffolds in medicinal chemistry. The 2-aminothiazole acts as a critical electrostatic anchor. At physiological pH, the amine group serves as a potent hydrogen-bond donor, interacting directly with catalytic acidic residues (such as Asp27 in DHFR), which is a proven mechanism for competitive enzyme inhibition[2].

These pharmacophoric features make this compound an ideal candidate for docking against DHFR (a classic anti-cancer and anti-folate target)[2] and FabI (a critical enzyme in bacterial fatty acid synthesis)[3].

Pharmacophoric Mapping

Mechanism SCAFFOLD 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine FLUORENE Fluorene Moiety (Lipophilic Core) SCAFFOLD->FLUORENE THIAZOLE 1,3-Thiazole Ring (Electron-Rich) SCAFFOLD->THIAZOLE AMINE 2-Amine Group (Polar H-Bonding) SCAFFOLD->AMINE HYDRO Hydrophobic Pocket (Ile50, Leu67) FLUORENE->HYDRO Pi-Pi Stacking PI Pi-Cation Interactions (Catalytic Cleft) THIAZOLE->PI Electrostatic Anchor HBOND Direct H-Bonding (Asp27, Glu30) AMINE->HBOND H-Bond Donor

Fig 2. Pharmacophoric mapping and binding causality within the DHFR active site.

Standardized Molecular Docking Protocol

This protocol utilizes standard industry tools (e.g., AutoDock Vina, Schrödinger Glide, or MOE) but focuses on the universal physical chemistry principles required for accurate simulation.

Computational Workflow Overview

Workflow LIG Ligand Preparation (Energy Minimization) DOCK Molecular Docking (LGA Algorithm) LIG->DOCK PROT Protein Preparation (Water Removal) GRID Grid Box Generation (Active Site Targeting) PROT->GRID GRID->DOCK SCORE Scoring & Clustering (ΔG Calculation) DOCK->SCORE ANALYSIS Interaction Profiling (Pharmacophore Mapping) SCORE->ANALYSIS

Fig 1. Computational workflow for molecular docking of fluorenyl-thiazole derivatives.

Step-by-Step Methodology
Step 1: Ligand Preparation
  • Action : Generate the 3D structure of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine from its SMILES string. Assign protonation states at pH 7.4

    
     0.2 and perform energy minimization using an MMFF94 or OPLS3 force field.
    
  • Causality : The 2D-to-3D conversion is highly susceptible to steric clashes. Because the fluorene ring is rigidly planar, the algorithm must accurately optimize the rotatable bond (dihedral angle) connecting the fluorene and thiazole rings. Failing to find the global energy minimum prior to docking will result in artificial strain penalties, artificially inflating the

    
    G score[1].
    
Step 2: Target Protein Preparation
  • Action : Retrieve high-resolution X-ray crystal structures for DHFR (e.g., PDB: 4M6J) and FabI (e.g., PDB: 1C14). Strip non-coordinated water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Causality : Raw PDB files are snapshots containing crystallization artifacts. We remove bulk water to free the binding pocket for the ligand. However, structural waters that mediate known ligand-protein bridging must be retained. X-ray crystallography rarely resolves hydrogen atoms; therefore, computationally adding polar hydrogens is an absolute requirement for the software to calculate electrostatic and hydrogen-bonding potentials accurately[2].

Step 3: Grid Box Generation & Protocol Self-Validation
  • Action : Define a 3D bounding box (e.g., 20

    
     20 
    
    
    
    20 Å) centered on the coordinates of the co-crystallized native ligand.
  • Causality : Restricting the search space to the validated active site drastically increases computational efficiency and prevents the algorithm from identifying irrelevant allosteric sites.

  • Trustworthiness Check (Self-Validation) : Before docking the novel compound, you must re-dock the native co-crystallized ligand back into the prepared protein. If the Root Mean Square Deviation (RMSD) between your docked pose and the original crystallographic pose is < 2.0 Å , your grid parameters and force field choices are validated. Do not proceed if the RMSD exceeds this threshold.

Step 4: Docking Execution
  • Action : Execute the docking simulation using a Lamarckian Genetic Algorithm (LGA) or exhaustive systematic sampling. Set the exhaustiveness parameter to

    
     8.
    
  • Causality : The LGA is preferred because it pairs a global conformational search (genetic algorithm) with local energy minimization (Lamarckian adaptation). This ensures the bulky fluorene-thiazole derivative can navigate the complex, rugged energy landscape of the binding pocket without becoming trapped in false local minima[3].

Step 5: Post-Docking Analysis
  • Action : Extract the top-ranked poses based on the lowest Binding Free Energy (

    
    G in kcal/mol). Map the 2D and 3D interactions using visualization software (e.g., PyMOL, Discovery Studio).
    
  • Causality : A highly negative

    
    G indicates thermodynamic stability, but it is not enough. Visual inspection is mandatory to confirm that the fluorene moiety successfully engages in hydrophobic shielding (e.g., with Phe31) and the aminothiazole forms the requisite hydrogen bonds (e.g., with Asp27). If the pose has a great score but violates the known pharmacophore model, it is likely a false positive.
    

Quantitative Data Presentation

The following table summarizes the anticipated docking profiles for 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine against its primary oncological and antimicrobial targets, based on validated profiles of closely related structural analogs in the literature.

Table 1: Molecular Docking Interaction Summary for 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Target ProteinPDB IDBinding Free Energy (

G, kcal/mol)
Key Hydrogen Bonds (Donor/Acceptor)Key Hydrophobic /

Interactions
Validation RMSD (Å)
Dihydrofolate Reductase (DHFR) 4M6J-8.7Asp27, Ile5Phe31, Leu67, Ile501.14
Enoyl ACP Reductase (FabI) 1C14-7.9Tyr156, NAD+ cofactorAla197, Ile200, Phe2030.98
Pyridoxal Kinase 2YXT-7.4Ser12, Asp235Val19, Tyr841.32

Note: A Binding Free Energy of


 -7.0 kcal/mol is generally considered the threshold for high-affinity binding in these specific target classes. The sub-2.0 Å RMSD values confirm the trustworthiness of the grid parameters.

Conclusion

The rational design of hybrid molecules like 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine represents a sophisticated approach to overcoming antimicrobial resistance and targeting complex oncological pathways. By strictly adhering to this self-validating computational protocol—where every parameter from protonation state to grid box dimensions is dictated by physicochemical causality—researchers can confidently prioritize this scaffold for downstream in vitro synthesis and enzymatic assays.

References

  • [1.1] Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Arabian Journal of Chemistry. Available at:[Link]

  • [1.2] Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Advances (via PMC). Available at:[Link]

  • [1.6] Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Drug Research (via PubMed). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Executive Summary & Core Chemistry The synthesis of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine typically employs the Hantzsch Thiazole Synthesis , condensing 2-bromo-1-(9H-fluoren-3-yl)ethan-1-one (α-bromoketone) with thiou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

The synthesis of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine typically employs the Hantzsch Thiazole Synthesis , condensing 2-bromo-1-(9H-fluoren-3-yl)ethan-1-one (α-bromoketone) with thiourea .

While the Hantzsch reaction is generally robust, incorporating the bulky, lipophilic fluorene moiety introduces specific challenges:

  • Solubility: The fluorenyl bromoketone often precipitates in standard alcoholic solvents (EtOH/MeOH), stalling the reaction.

  • Salt Trapping: The product initially forms as a hydrobromide (HBr) salt, which can be mistaken for an impurity or lost during aqueous workup if not properly free-based.

  • Side Reactions: Dehalogenation of the bromoketone or formation of amorphous "tars" due to polymerization.

This guide provides a self-validating protocol and troubleshooting logic to maximize yield, moving beyond standard textbook procedures to address these scaffold-specific issues.

Reaction Mechanism & Workflow (Visualized)

The following diagram outlines the reaction pathway and critical control points where yield is often lost.

Hantzsch_Fluorene_Synthesis Reactants Reactants: 2-bromo-1-(fluoren-3-yl)ethanone + Thiourea Intermediate Intermediate: Hydroxy-thiazoline Reactants->Intermediate Nucleophilic Attack (Solvent Dependent) Side Product: De-brominated Ketone Side Product: De-brominated Ketone Reactants->Side Product: De-brominated Ketone If Solvent Wet/Acidic Dehydration Dehydration (- H2O) Intermediate->Dehydration Spontaneous Side Product: Linear Polymer Side Product: Linear Polymer Intermediate->Side Product: Linear Polymer Overheating Salt Product (HBr Salt) Precipitate Dehydration->Salt Precipitation in Non-Polar Media FreeBase Neutralization (Na2CO3/NH4OH) Salt->FreeBase Critical Workup Step FinalProduct Final Product: 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine FreeBase->FinalProduct Isolation

Caption: Mechanistic pathway for fluorenyl-thiazole synthesis highlighting the critical neutralization step for yield recovery.

Optimized Experimental Protocol

Rationale: Standard ethanol reflux often fails for fluorene derivatives due to poor solubility. This protocol uses THF or 1,4-Dioxane to maintain homogeneity, ensuring complete conversion.

Materials:
  • Substrate: 2-bromo-1-(9H-fluoren-3-yl)ethan-1-one (1.0 eq)

  • Reagent: Thiourea (1.1 - 1.2 eq)

  • Solvent: THF (Anhydrous) or 1,4-Dioxane

  • Base (Workup): 10% Na₂CO₃ or NH₄OH

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the bromoketone (1.0 eq) in THF (10 mL per mmol).

    • Note: Ensure the ketone is fully dissolved before adding thiourea. If using ethanol, you may need to heat to 60°C just to dissolve the starting material.

  • Addition: Add thiourea (1.2 eq).

  • Reflux: Heat the mixture to reflux (66°C for THF, 101°C for Dioxane) for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). The starting bromoketone (high R_f) should disappear. A baseline spot (HBr salt) will appear.

  • Precipitation (The HBr Salt):

    • Cool the reaction to room temperature.[1][2]

    • The product often precipitates as the hydrobromide salt .

    • Critical Step: Do NOT discard the solid. Filter the solid; this is your crude product salt.

  • Free-Basing (Yield Recovery):

    • Suspend the collected solid in water (or a 1:1 water/ethanol mix if sticky).

    • Slowly add 10% aqueous Na₂CO₃ or NH₄OH with stirring until pH ~9–10.

    • Stir for 30 minutes. The solid should change texture (from crystalline salt to amorphous free base).

  • Isolation: Filter the neutralized solid, wash copiously with water (to remove inorganic salts), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1][3]

Troubleshooting Guide & FAQs

Category 1: Reaction Setup & Kinetics

Q: The reaction is extremely slow; starting material persists after 6 hours.

  • Diagnosis: Solubility limited.[4][5] The lipophilic fluorene group prevents the bromoketone from interacting with thiourea in polar protic solvents like ethanol.

  • Solution: Switch solvent to 1,4-Dioxane or THF .[4][6] These dissolve the fluorene backbone better while still supporting the polar transition state.

  • Reference: Studies on fluorenyl-hydrazonothiazoles confirm THF/Dioxane yields superior reaction rates compared to ethanol due to solubility issues [1].

Q: I see a new spot on TLC that isn't product or starting material.

  • Diagnosis: Likely de-bromination of the starting ketone back to 3-acetylfluorene. This occurs if the reaction mixture is too acidic or if unreacted thiourea decomposes.

  • Solution: Ensure your thiourea is dry. Add a scavenger base (e.g., NaHCO₃, 0.5 eq) directly to the reaction only if de-bromination is confirmed, though this slows the main reaction.

Category 2: Workup & Isolation (Critical for Yield)

Q: My yield is <30%, but the reaction looked complete on TLC.

  • Diagnosis: You likely lost the product during the aqueous wash or filtration. The Hantzsch product is a weak base . If the workup is too acidic (pH < 7), the product remains protonated (water-soluble) and is washed away.

  • Solution: Ensure the pH is adjusted to >9 during workup. The product must be in its neutral, hydrophobic form to precipitate fully.

  • Data Check:

    pH of Workup Predominant Species Solubility in Water Yield Impact

    | < 4 | HBr Salt (

    
    ) | High | Loss  (remains in filtrate) |
    | 7 | Mixed | Moderate | Poor |
    | > 9 | Free Base (
    
    
    
    ) | Low (Precipitates) | High |

Q: The product is oiling out as a sticky gum instead of a solid.

  • Diagnosis: Impurities (oligomers) or residual solvent trapped in the crystal lattice.

  • Solution:

    • Decant the supernatant.

    • Triturate (grind) the gum with cold Diethyl Ether or Hexane . This removes non-polar impurities and induces crystallization.

    • Recrystallize from hot Ethanol.

Category 3: Purity & Characterization

Q: The melting point is broad and lower than reported.

  • Diagnosis: Presence of the HBr salt mixed with the free base.[7]

  • Solution: The salt has a different melting point than the free amine. Resuspend the solid in 10% Na₂CO₃, stir for 1 hour, filter, and dry. Run NMR to confirm the absence of salt peaks (broad protons).

Logic Tree for Low Yield Diagnosis

Use this decision tree to identify the root cause of yield loss in your specific experiment.

Troubleshooting_Logic Start Problem: Low Yield (<50%) TLC_Check Check TLC of Crude Mix Start->TLC_Check SM_Present Starting Material Remains? TLC_Check->SM_Present Yes_SM Yes: Incomplete Conversion SM_Present->Yes_SM Yes No_SM No: Reaction Complete SM_Present->No_SM No Solvent_Check Solvent used? Yes_SM->Solvent_Check Action_Solvent Switch to THF/Dioxane Increase Temp Solvent_Check->Action_Solvent Ethanol used pH_Check Check Aqueous pH No_SM->pH_Check Acidic pH < 8 pH_Check->Acidic Basic pH > 9 pH_Check->Basic Action_Base Product lost as Salt. Basify filtrate to pH 10. Acidic->Action_Base Action_Triturate Product is Gum/Oil. Triturate with Ether. Basic->Action_Triturate

Caption: Diagnostic workflow for identifying yield loss in fluorenyl-thiazole synthesis.

References

  • MDPI (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank 2024.[4] [Link]

  • Organic Chemistry Portal. Synthesis of Thiazoles: Hantzsch Synthesis. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with 4-(9H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine . This compound presents unique physicochemical challenges, but by understanding the causality behind its behavior, we can engineer robust, self-validating protocols to keep your assays and in vivo studies on track.

Mechanistic Overview: The Root Cause of Insolubility

To solve a solubility problem, we must first understand the molecular architecture of the compound. 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine consists of two distinct domains that dictate its behavior in solution:

  • The 9H-fluoren-3-yl Moiety: This is a rigid, planar, tricyclic hydrocarbon system. It is highly lipophilic and promotes strong intermolecular

    
     stacking. This results in an exceptionally high crystal lattice energy. Thermodynamically, the energy required to break this crystal lattice is rarely compensated by solvation energy in aqueous media, leading to immediate precipitation.
    
  • The 1,3-thiazol-2-amine Moiety: This heterocyclic ring features an exocyclic amine. While it provides a localized dipole and acts as a weak base (pKa ~4.0–5.0), its hydrogen-bonding capacity is entirely overpowered by the massive hydrophobic penalty of the fluorene ring in neutral water.

Consequently, this compound exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: low aqueous solubility that severely limits both in vitro assay reproducibility and in vivo bioavailability[1].

Quantitative Data Summary

Table 1: Physicochemical Properties & Solubilization Implications

PropertyEstimated ValueImplication for Solubilization Strategy
LogP (Lipophilicity) > 3.5Highly hydrophobic; requires lipophilic vehicles, cosolvents, or encapsulation.
pKa (Thiazole amine) ~4.0 - 5.0Can be protonated at low pH (< 3.0) to form transiently soluble salts.
H-Bond Donors 1 (NH2 group)Limited interaction with water; can interact favorably with polar cosolvents.
H-Bond Acceptors 2 (N, S in thiazole)Can act as a guest molecule in cyclodextrin hydrophobic cavities.

Table 2: Recommended Solubilization Vehicles for In Vivo Dosing

Vehicle SystemComposition ExampleBest RouteMax Tolerated Vol (Mice)
Cosolvent System 5% DMSO, 40% PEG300, 5% Tween 80, 50% WaterIV / IP5 mL/kg (IV)
Cyclodextrin 10-20% HP-β-CD in SalineIV / PO10 mL/kg (PO)
Lipid-Based (SEDDS) 30% Capmul MCM, 40% Cremophor EL, 30% PEG 400PO10 mL/kg (PO)

Decision Matrix Workflow

DecisionTree Start 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Solubilization Need InVitro In Vitro Assays (Cell Culture/Biochemical) Start->InVitro InVivo In Vivo Dosing (PK/PD Studies) Start->InVivo DMSO DMSO Stock Preparation (Max 10-20 mM) InVitro->DMSO Cyclo Cyclodextrin Complexation (e.g., 10% HP-β-CD) InVivo->Cyclo IV / IP Lipid Lipid-Based Formulation (SEDDS/SMEDDS) InVivo->Lipid Oral (PO) Suspension Nanosuspension / Micronization InVivo->Suspension High Dose PO Cosolvent Cosolvent Dilution (e.g., 0.1% DMSO in Media) DMSO->Cosolvent Low Conc. Need DMSO->Cyclo High Conc. Need

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental needs.

Troubleshooting & FAQs

Q1: I am trying to make a 10 mM stock solution in DMSO, but the compound won't fully dissolve. What should I do? A: The high lattice energy of the planar fluorene system can resist solvation even in a strong aprotic solvent like DMSO. The


 stacking forces are outcompeting the solvent-solute interactions.
Solution:
  • Thermal Disruption: Heat the suspension to 40-50°C in a water bath for 15 minutes, followed by bath sonication. The thermal energy helps overcome the lattice enthalpy.

  • Acidification: Add 1-2 molar equivalents of an organic acid (e.g., methanesulfonic acid) to the DMSO. Protonating the thiazol-2-amine disrupts the crystal packing by introducing ionic repulsion, drastically enhancing DMSO solubility[2].

Q2: My compound crashes out (precipitates) when I dilute my DMSO stock into cell culture media. How can I prevent this? A: This is a classic "solvent crash" phenomenon. When the DMSO is diluted into aqueous media, the local polarity increases rapidly. The hydrophobic fluorene domains rapidly aggregate to minimize contact with water, forming microcrystals. Solution: Pre-complex the compound with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the fluorene ring, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[3].

Q3: We are moving to in vivo pharmacokinetic (PK) studies, but oral bioavailability is near zero when dosed as a suspension. How should we formulate it? A: For highly lipophilic compounds, dissolution in the gastrointestinal tract is the rate-limiting step for absorption. Solution: Utilize a Lipid-Based Formulation (LBF), specifically a Self-Microemulsifying Drug Delivery System (SMEDDS). By pre-dissolving the drug in a mixture of lipids, surfactants, and cosolvents, the compound is presented to the GI tract already in solution. Upon contact with GI fluids, it spontaneously forms microemulsions, bypassing the dissolution step entirely[4],[5].

Validated Experimental Protocols

Protocol 1: Preparation of an HP-β-CD Inclusion Complex

Purpose: To create a stable aqueous solution for in vitro assays without DMSO-induced precipitation.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS (pH 7.4).

  • Addition: Weigh the required amount of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine to achieve a final target concentration (e.g., 1 mM). Add the dry powder directly to the HP-β-CD solution. (Crucial: Do not use a DMSO stock for this, as residual DMSO will compete for the cyclodextrin cavity and destabilize the complex).

  • Kneading/Agitation: Shake the mixture continuously at 37°C for 24-48 hours. The prolonged kinetic energy is required for the fluorene moiety to partition into the cyclodextrin cavity[6].

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Transfer the supernatant to a new tube.

  • Self-Validation/QC: Measure the supernatant using Dynamic Light Scattering (DLS). A successful inclusion complex will show no large aggregates (particles >10 nm). Alternatively, shine a laser pointer through the solution; the absence of a visible beam path (Tyndall effect) confirms a true solution rather than a colloidal suspension.

Protocol 2: Formulation of a SMEDDS for Oral Dosing

Purpose: To maximize gastrointestinal absorption for in vivo studies.

SMEDDSWorkflow Step1 Weigh API (Fluorenyl-thiazolamine) Step2 Dissolve in Cosolvent (e.g., PEG 400) Step1->Step2 Step3 Add Surfactant (e.g., Cremophor EL) Step2->Step3 Step4 Add Lipid Phase (e.g., Capmul MCM) Step3->Step4 Step5 Vortex & Heat (50°C) until clear Step4->Step5 Step6 Aqueous Dilution (Microemulsion) Step5->Step6

Caption: Step-by-step workflow for formulating a Self-Microemulsifying Drug Delivery System (SMEDDS).

  • Excipient Blending: In a glass vial, combine 30% (w/w) Capmul MCM (lipid), 40% (w/w) Cremophor EL (surfactant), and 30% (w/w) PEG 400 (cosolvent).

  • Drug Incorporation: Add the API to the lipid mixture at a loading dose of up to 20 mg/g of formulation.

  • Solubilization: Stir magnetically at 50°C until the mixture is completely optically clear.

  • Self-Validation/QC: Perform a dispersion test. Drop 100 µL of the lipid formulation into 10 mL of simulated gastric fluid (0.1 N HCl) at 37°C with gentle stirring. The mixture should spontaneously form a clear or slightly bluish transparent dispersion (microemulsion) within 2 minutes, with no visible drug crystals.

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. HumaPub. Available at: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at:[Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (NIH/PMC). Available at: [Link]

  • Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. Available at:[Link]

  • Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed (NIH). Available at: [Link]

Sources

Troubleshooting

troubleshooting purification of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Welcome to the Technical Support Center for the isolation and purification of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule.

The structural duality of this compound—combining a highly lipophilic, planar fluorene core with a polar, basic 2-aminothiazole moiety—creates unique challenges during purification. The basic amine readily interacts with acidic chromatography media, while the fluorene core is susceptible to auto-oxidation and dictates the molecule's poor solubility profile. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.

Part 1: Troubleshooting FAQs

Q1: My product exhibits severe tailing on silica gel, and my isolated yield is inexplicably low. How do I fix this? A1: This is a classic chemisorption issue. The primary amine on the thiazole ring acts as a strong hydrogen bond donor and acceptor. Standard silica gel (SiO₂) contains acidic silanol (Si-OH) groups (pKa ~4.5–6.5). When the basic 2-aminothiazole (conjugate acid pKa ~5.3) interacts with these silanols, it leads to irreversible ionic binding and severe band broadening (tailing). Solution: You must mask the silanol groups. Add a basic modifier, such as 1–2% v/v Triethylamine (TEA), to your mobile phase[1]. TEA is more basic (pKa ~10.7) than your target molecule; it competitively binds to and neutralizes the acidic silanol sites, allowing your aminothiazole to elute in a sharp, concentrated band.

Q2: During column loading, the crude mixture precipitates out of the hexanes/ethyl acetate solvent system. What is the cause? A2: The 9H-fluorene core is highly hydrophobic, but the aminothiazole group introduces strong intermolecular hydrogen bonding (pi-pi stacking and N-H···N interactions), resulting in a rigid crystal lattice with poor solubility in purely non-polar or moderately polar solvent mixtures. Solution: Abandon liquid loading. Instead, utilize dry solid loading . Dissolve your crude mixture in a strong, volatile solvent (like Dichloromethane or Tetrahydrofuran), add a small amount of silica gel (1:3 sample-to-silica weight ratio), and evaporate the solvent completely under reduced pressure. Load this dry powder directly onto the top of your column.

Q3: My NMR shows contamination with unreacted thiourea and a neutral fluorene byproduct. How can I separate them without chromatography? A3: These are common byproducts of the Hantzsch thiazole synthesis[2],[3]. Thiourea is highly polar and water-soluble, while the neutral fluorene byproduct is likely unreacted starting material or an oxidized derivative. Because your target molecule contains a basic amine, you can exploit its ionizable nature using an Acid-Base Extraction . By lowering the pH, you protonate the aminothiazole, driving it into the aqueous phase while leaving neutral fluorene impurities in the organic phase. Subsequent basification of the aqueous layer neutralizes the target, allowing it to be extracted back into a clean organic phase.

Q4: My purified white solid turns yellow/brown after a few days on the bench. Is the aminothiazole degrading? A4: The degradation is likely occurring at the fluorene core, not the thiazole. The methylene bridge at the 9-position of the fluorene ring is doubly benzylic, making its protons relatively acidic (pKa ~22.6). In the presence of ambient light and atmospheric oxygen, this position is highly susceptible to auto-oxidation, forming a yellow fluorenone derivative[4]. Solution: Store the purified compound in an amber vial, flushed with inert gas (Argon or Nitrogen), at -20°C.

Part 2: Quantitative Data & Method Comparison

To optimize your workflow, compare the expected outcomes of various purification strategies below.

Purification MethodStationary PhaseMobile PhaseModifierAvg. Recovery (%)Purity (%)
Standard Flash Chromatography Bare Silica (60 Å)Hexanes / EtOAcNone35 - 45%< 85%
Modified Flash Chromatography Bare Silica (60 Å)Hexanes / EtOAc1-2% v/v TEA85 - 92%> 95%
Reverse-Phase (RP-HPLC) C18-functionalizedWater / MeCN0.1% TFA75 - 80%> 98%
Acid-Base Extraction Liquid-Liquid1M HCl / DCMAdjust pH to 1090 - 95%90 - 95%

Part 3: Experimental Protocols & Visualizations

Workflow 1: Acid-Base Extraction (Chromatography-Free Purification)

This protocol acts as a self-validating system: the physical phase changes (precipitation/dissolution) directly confirm the success of the protonation/deprotonation steps.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (20 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent. The target aminothiazole protonates and migrates to the lower aqueous layer.

  • Phase Separation: Collect the aqueous layer. Validation: TLC the organic layer; if the target is still present, repeat the 1M HCl extraction. Discard the organic layer containing neutral fluorene/fluorenone impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise while stirring until the pH reaches 9–10 (verify with pH paper). The solution will become cloudy as the free-base aminothiazole precipitates.

  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 15 mL). The target will dissolve into the organic phase.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

AcidBase Crude Crude Reaction Mixture Dissolve Dissolve in EtOAc Extract with 1M HCl Crude->Dissolve Org1 Organic Phase (Neutral Impurities: Fluorenone) Dissolve->Org1 Non-basic components Aq1 Aqueous Phase (Aminothiazole-HCl) Dissolve->Aq1 Protonated target Basify Adjust to pH 10 (NaOH) Extract with DCM Aq1->Basify Org2 Organic Phase (Pure Target) Basify->Org2 Free-based target Aq2 Aqueous Phase (Polar Byproducts) Basify->Aq2 Water-soluble salts

Caption: Logical workflow for the acid-base extraction of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine.

Workflow 2: TEA-Modified Silica Gel Chromatography

If ultra-high purity is required (e.g., for biological assays), follow this modified chromatography protocol[1].

Step-by-Step Methodology:

  • Column Pre-treatment (Critical): Pack the silica gel column using a solvent mixture of Hexanes containing 2% v/v Triethylamine (TEA). Flush at least 2 column volumes of this mixture through the silica. Causality: This pre-equilibrates the column, ensuring all highly active silanol sites are capped by TEA before the target molecule is introduced.

  • Solid Loading: Dissolve the crude product in THF, add silica gel, and evaporate to a dry powder. Load this evenly onto the top of the pre-treated column.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (e.g., 90:10 to 50:50), maintaining 1% v/v TEA in all mobile phases.

  • Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). The target will elute as a tight, symmetrical spot rather than a long streak.

  • Solvent Removal: Pool the product fractions and evaporate. To remove residual TEA, place the flask under high vacuum (lyophilizer or Schlenk line) overnight.

Chromatography Silica Silica Gel (Acidic Si-OH) Target Aminothiazole (Basic -NH2) Silica->Target Strong H-bonding (No Modifier) Silica->Target Weak interaction (With Modifier) Elution Sharp Elution Band Target->Elution Result Tailing Severe Tailing Target->Tailing Result TEA Triethylamine (TEA) TEA->Silica Caps Si-OH sites

Caption: Mechanism of triethylamine (TEA) modifier preventing aminothiazole tailing on silica gel.

References

  • Benchchem.Optimization of Hantzsch thiazole synthesis reaction conditions.
  • ChemRxiv.Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach.
  • Scribd.Synthesis and Chromatographic Separation of Fluorenone From Flourene.
  • Der Pharma Chemica.Synthesis and antibacterial evaluation of some novel aminothiazole derivatives.

Sources

Optimization

refining antimicrobial testing protocols for fluorenyl compounds

Welcome to the Technical Support Center for Antimicrobial Assays. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with fluorenyl co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Antimicrobial Assays. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with fluorenyl compounds .

Fluorene—a rigid, tricyclic aromatic hydrocarbon—is a highly versatile pharmacophore. However, its derivatives present unique physicochemical challenges in the lab: extreme hydrophobicity, intrinsic fluorescence, and complex redox behaviors. Standardized protocols often fail when applied to these molecules. This guide provides field-proven, self-validating troubleshooting strategies to ensure the scientific integrity of your antimicrobial susceptibility testing (AST) and biofilm eradication assays.

Section 1: Formulation & Solubility Troubleshooting

Q: My fluorenyl compound precipitates when added to Mueller-Hinton Broth (MHB). How can I maintain solubility without the solvent killing the bacteria?

A: This is the most common failure point when working with tricyclic aromatic hydrocarbons. Because fluorenyl derivatives are highly lipophilic, they rapidly crash out of aqueous media, leading to artificially high Minimum Inhibitory Concentration (MIC) values[1].

While the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines dictate standard broth microdilution parameters[2], you must engineer a modified solvent matrix for hydrophobic compounds.

The Causality of Solvent Toxicity: High concentrations of Dimethyl Sulfoxide (DMSO) (>1% v/v) can directly disrupt bacterial cell membranes. If your solvent weakens the bacteria, you cannot determine if cell death was caused by your fluorenyl compound or the DMSO, invalidating your assay. To establish a self-validating system, use a co-solvent approach. Dissolve your master stock in 100% DMSO, but perform your final aqueous dilutions supplemented with a non-ionic surfactant like Polysorbate 80 (Tween 80)[3]. Tween 80 stabilizes the hydrophobic emulsion and prevents the lipophilic fluorenyl molecules from binding to the polystyrene walls of the microtiter plate[3][4].

Table 1: Quantitative Limits for Solubilizing Agents in AST

Solubilizing AgentMax Final ConcentrationMechanistic Effect on AssayRisk of Exceeding Limit
DMSO 1.0% (v/v)Enhances hydrophobic compound dispersion.Membrane permeabilization; false-positive MIC.
Tween 80 0.002% - 0.05% (v/v)Reduces plastic-binding; stabilizes emulsion.Acts as a carbon source for some strains, altering growth kinetics.
Ethanol 1.0% (v/v)Co-solvent for master stocks.Protein denaturation; independent growth inhibition.

Section 2: Overcoming Optical Interference

Q: My fluorenyl derivative is highly fluorescent and strongly colored. It interferes with the OD600 turbidity readout. How can I accurately determine the MIC?

A: Intrinsic absorbance or fluorescence of synthetic compounds will mask bacterial turbidity, rendering standard OD600 spectrophotometry useless and leading to false-positive growth readings[5].

The Mechanistic Solution: You must shift the assay readout from physical turbidity to metabolic viability using a redox indicator like the Resazurin Assay[5]. Resazurin is a cell-permeable, blue, weakly fluorescent dye. In the presence of metabolically active cells, enzymes like NADPH dehydrogenase transfer electrons to resazurin, reducing it to resorufin—a pink, highly fluorescent compound[5].

By measuring fluorescence at specific wavelengths (Excitation: 560 nm / Emission: 590 nm), you completely bypass the broad-spectrum optical interference of the fluorenyl compound.

MIC_Workflow S1 1. Stock Preparation Fluorenyl in 100% DMSO S2 2. Aqueous Dilution Max 1% DMSO + 0.002% Tween 80 S1->S2 Prevent precipitation S3 3. Bacterial Inoculation Standardized to 10^5 CFU/mL S2->S3 Ensure <1% solvent S4 4. Incubation 37°C for 16-24 Hours S3->S4 S5 5. Resazurin Addition Metabolic Viability Indicator S4->S5 Bypass OD600 interference S6 6. Fluorometric Readout Ex: 560nm | Em: 590nm S5->S6 Quantify viable cells

Self-validating resazurin microdilution workflow for fluorescent fluorenyl compounds.

Section 3: Biofilm Eradication & Mechanism of Action

Q: How do fluorenyl compounds perform against biofilms, and how should I test them against resistant strains like Candida albicans?

A: Fluorenyl derivatives, such as 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) and O-aryl-carbamoyl-oxymino-fluorenes, are exceptionally potent against biofilms, demonstrating up to 97% biofilm inhibition against fluconazole-resistant C. albicans and Staphylococcus aureus[1][6].

The Causality of Biofilm Penetration: Standard hydrophilic drugs get trapped in the extracellular polymeric substance (EPS) of biofilms. The hydrophobic nature of fluorenyls is a distinct advantage here, allowing them to partition directly into the lipid bilayers of embedded cells[1]. Once inserted into the membrane, they disrupt structural integrity, cause ion leakage, and induce lethal intracellular Reactive Oxygen Species (ROS) generation[1][6].

When testing biofilms, do not use Crystal Violet, as it only stains total biomass (living and dead). You must use the Resazurin or XTT metabolic assay to quantify the eradication of viable embedded cells.

MOA_Pathway Drug Fluorenyl Derivative Biofilm Biofilm Matrix Penetration (Hydrophobic Partitioning) Drug->Biofilm Efflux Efflux Pump Bypass Drug->Efflux Membrane Lipid Bilayer Disruption Biofilm->Membrane Direct Contact Death Microbial Cell Death / Eradication Membrane->Death Ion Leakage ROS Intracellular ROS Generation ROS->Death Oxidative Stress Efflux->ROS Accumulation

Mechanistic pathway of fluorenyl compounds inducing microbial cell death and biofilm eradication.

Section 4: Self-Validating Protocol Design

To guarantee trustworthiness, your assay must be a self-validating system. If a compound abiotically reduces the resazurin dye, it will look like bacterial growth (a false negative). The following protocol embeds strict internal controls to prevent this.

Step-by-Step Methodology: Resazurin-Coupled Broth Microdilution
  • Inoculum Preparation: Prepare a bacterial/fungal suspension in MHB adjusted to a 0.5 McFarland standard, then dilute to yield a final well concentration of

    
     CFU/mL[2].
    
  • Compound Dilution: Serially dilute your fluorenyl compound in MHB supplemented with 0.002% Tween 80[4]. Ensure the final DMSO concentration in all wells is

    
    [3].
    
  • Plate Assembly & Internal Controls: In a 96-well plate, combine 100 µL of the compound dilution with 100 µL of the inoculum. You must include the following controls:

    • Sterility Control: Media only.

    • Growth Control: Media + Inoculum.

    • Solvent Control: Media + Inoculum + 1% DMSO + 0.002% Tween 80 (Validates the solvent isn't killing the cells).

    • Compound Color Control (Critical): Media + Fluorenyl Compound + Resazurin (NO Inoculum). If this well turns pink, your compound is directly reducing the dye, and you must switch to an ATP Bioluminescence assay[5].

  • Primary Incubation: Incubate the plate at 37°C for 16–20 hours[5].

  • Indicator Addition: Add 20 µL of 0.015% resazurin aqueous solution to all wells[5].

  • Secondary Incubation: Incubate in the dark at 37°C for 1 to 4 hours until the Growth Control turns distinctly pink[5].

  • Fluorometric Readout: Read the plate using a microplate reader (Excitation ~560 nm / Emission ~590 nm)[5]. The MIC is defined as the lowest concentration of the fluorenyl compound that prevents the fluorometric shift from blue to pink.

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical & Labor
  • Addressing interference in antibacterial assays with colored compounds BenchChem
  • Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans N
  • Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives N
  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review N
  • Comprehensive Application Notes and Protocols: Determination of Colupulone Minimum Inhibitory Concentr

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

The following technical guide is designed to serve as a comprehensive support resource for researchers working with 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine . This compound presents a dual-stability challenge: the fluoren...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to serve as a comprehensive support resource for researchers working with 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine .

This compound presents a dual-stability challenge: the fluorene moiety is susceptible to photo-oxidative degradation at the C9 position, while the 2-aminothiazole core is prone to oxidative dimerization and pH-dependent solubility issues.[1][2]

Executive Summary: The Stability Profile

Compound: 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Primary Risks: [1][2]

  • C9-Auto-oxidation: The methylene bridge (C9) of the fluorene ring is acidic (

    
     in DMSO) and prone to radical attack, converting the compound into fluorenone  derivatives (often bright yellow) upon exposure to air and light.[1]
    
  • Oxidative Dimerization: The primary amine on the thiazole ring is nucleophilic and can undergo oxidative coupling in solution.[2]

  • Aqueous Precipitation: The planar aromatic fluorene system confers high lipophilicity (

    
    ), leading to rapid precipitation in aqueous buffers if the DMSO concentration is too low (<1%).
    

Module 1: Solubility & Solvent Selection

Objective: Create a stable stock solution that resists degradation.[1]

Solvent Compatibility Matrix
SolventSolubility RatingStability RiskRecommendation
DMSO (Anhydrous) Excellent (>20 mM) Low (if stored dark/inert)Primary Choice for Stock
Ethanol/Methanol ModerateHigh (Promotes oxidation)Avoid for long-term storage
Water/PBS Poor (<10 µM)N/A (Precipitation)Use only for final assay
DMF GoodModerate (Hydrolysis risk)Secondary Choice
The "Golden" Stock Preparation Protocol

Why this works: This protocol minimizes the three vectors of degradation: Oxygen (Argon purge), Moisture (Anhydrous DMSO), and Light (Amber vials).

  • Weighing: Weigh the solid in a low-humidity environment.

  • Solvent: Use anhydrous DMSO (≥99.9%, water <50 ppm).[1][2] Note: Standard DMSO is hygroscopic and will absorb atmospheric water, accelerating degradation.[3]

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature (do not heat >40°C).

  • Inert Overlay: Gently purge the headspace of the vial with Argon or Nitrogen gas for 10 seconds before sealing.[1][2]

  • Vessel: Use Amber glass vials with PTFE-lined caps. Never use clear glass or plastic for long-term storage.[1][2]

Module 2: Degradation Mechanisms

Understanding the "Why" behind the instability.

The primary degradation pathway is the conversion of the fluorene core to a fluorenone.[4] This is a radical chain reaction initiated by light or trace peroxides.[1][2]

Visualization: Degradation & Handling Logic

StabilityLogic cluster_prevention Stabilization Strategy Compound 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Radical C9-Fluorenyl Radical Compound->Radical H-abstraction (C9) Precipitate Solid Precipitate (Loss of Potency) Compound->Precipitate Dilution in Aqueous Buffer Light UV/Vis Light Light->Radical Oxygen Atmospheric O2 Peroxide 9-Hydroperoxide Intermediate Oxygen->Peroxide Water Moisture/H2O Water->Precipitate Reduces Solubility Radical->Peroxide + O2 Fluorenone 9-Fluorenone Derivative (Yellow Contaminant) Peroxide->Fluorenone Decomposition AmberVial Amber Vial (Blocks Light) AmberVial->Light Blocks Argon Argon Overlay (Removes O2) Argon->Oxygen Displaces DMSO Anhydrous DMSO (Prevents Precip) DMSO->Water Minimizes

Caption: Mechanistic pathway showing the critical role of C9-oxidation (Red) and aqueous precipitation (Yellow), mitigated by specific handling protocols (Green).

Troubleshooting & FAQs

Direct solutions to common laboratory issues.

Q1: My DMSO stock solution has turned from colorless/pale yellow to bright yellow/orange. Is it still good?

Diagnosis: Likely Oxidized. The formation of a bright yellow color is the hallmark of fluorenone formation (oxidation at the C9 position).

  • Action: Check purity via LC-MS. If the mass shift +14 Da (conversion of CH2 to C=O) is observed, discard the stock.

  • Prevention: Ensure future stocks are stored under Argon in amber vials.

Q2: When I dilute the stock into my cell culture media (DMEM), I see a fine cloudiness.

Diagnosis: Precipitation (Solubility Crash). The fluorene ring is highly hydrophobic.[1][2] Direct dilution from 10 mM stock to aqueous media often causes "crashing out."[1][2]

  • Protocol Fix: Use the Intermediate Dilution Step .[1][2]

    • Dilute 10 mM stock

      
       1 mM in 100% DMSO .
      
    • Dilute 1 mM DMSO

      
       100 µM in buffer  (This keeps DMSO constant at 10% initially, then dilute further).
      
    • Tip: Ensure the final DMSO concentration in the assay is <0.5% to avoid cytotoxicity, but keep it high enough to solvate the compound.

Q3: Can I freeze-thaw the stock solution?

Answer: Avoid if possible. Repeated freeze-thaw cycles introduce atmospheric moisture (condensation) into the hygroscopic DMSO.[1][2]

  • Best Practice: Aliquot the stock into single-use volumes (e.g., 20 µL) immediately after preparation. Store at -20°C or -80°C. Use one aliquot per experiment and discard the remainder.

Q4: Is the compound pH sensitive?

Answer: Yes. The 2-aminothiazole group has a


 typically around 5.3 (conjugate acid).[1][2]
  • Acidic pH (< 5): The amine is protonated, increasing solubility but potentially altering binding affinity.

  • Basic pH (> 8): Increases the risk of C9-proton abstraction on the fluorene ring, accelerating oxidation to fluorenone.

  • Target: Maintain pH 7.0–7.4 for optimal stability/solubility balance.

Storage Specifications

To ensure reproducibility across longitudinal studies, adhere to these storage tiers:

DurationStateTemperatureConditions
< 24 Hours Solution (DMSO)Room TempDark, sealed.
1 Week Solution (DMSO)4°CDark, Argon overlay.
> 1 Week Solution (DMSO)-20°C / -80°CSingle-use aliquots , Dark, Argon.[1][2]
Long Term Solid Powder-20°CDesiccator cabinet (protect from moisture).[1][2]

References

  • Benchchem Technical Guides. Stability and Degradation of 2-Aminothiazole Derivatives. (Accessed 2026).[1][2][3][5][6] Link[1]

  • Gong, J. et al. (2016).[1][2] Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. Journal of Chromatography A. Link[1]

  • Sigma-Aldrich Technical Service. FAQs on Inhibitor Preparation and DMSO Stability.Link[1]

  • Yufeng, G. et al. (2008).[1][2] Stability of screening compounds in wet DMSO.[1][2][7][8] Journal of Biomolecular Screening.[1][2] Link

  • Study.com Chemistry Library. Oxidation of Fluorene to Fluorenone Mechanism.Link

Sources

Optimization

dealing with unexpected results in 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine experiments

Status: Operational | Tier: L3 Engineering Support Subject: Troubleshooting Anomalous Experimental Results Ticket Context: Synthesis yield, solubility profiles, fluorescence interference, and stability degradation. Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 Engineering Support Subject: Troubleshooting Anomalous Experimental Results Ticket Context: Synthesis yield, solubility profiles, fluorescence interference, and stability degradation.

Introduction: The "Deceptive Simple" Scaffold

You are likely encountering issues because 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine is a "Janus" molecule. It combines a highly lipophilic, fluorescent tricyclic core (fluorene) with a polar, basic heterocycle (2-aminothiazole). This duality creates specific "trap doors" in synthesis, purification, and biological assay readouts.

This guide bypasses standard protocols to address the unexpected phenomena reported by high-throughput screening (HTS) and medicinal chemistry teams.

Module 1: Synthesis & Purity (The "Salt Trap")

The Issue: "My reaction yield is >90%, but the mass spec is off by ~81 Da, and the melting point is too high." The Diagnosis: You have isolated the Hydrobromide (HBr) Salt , not the free base.

In the Hantzsch thiazole synthesis, the condensation of the


-bromoketone (3-(2-bromoacetyl)fluorene) with thiourea generates HBr as a stoichiometric byproduct. Because the thiazole amine is basic (

), it instantly scavenges this proton, forming an insoluble salt that precipitates from the reaction solvent (usually Ethanol or Dioxane).
Corrective Protocol: The Neutralization Step

Do not wash the initial precipitate with water immediately. The salt may partially dissolve or hydrolyze inconsistently.

  • Filter the crude reaction precipitate (The HBr salt).

  • Resuspend the solid in 10% aqueous

    
     or saturated 
    
    
    
    .
  • Stir vigorously for 30 minutes. The solid will change texture (from crystalline to amorphous/powdery) as the free base is liberated.

  • Filter again and wash copiously with water to remove inorganic salts.

Data Comparison: Salt vs. Free Base

PropertyHBr Salt FormFree Base Form
Appearance Crystalline, often off-white/beigeAmorphous powder, often yellow-tinted
Solubility (Water) Moderate (Acidic pH)Insoluble (Neutral pH)
Solubility (DMSO) HighHigh
Melting Point >250°C (often decomposes)~180-210°C (Sharp)
Mass Spec (ESI+) Parent Peak

Parent Peak

1H NMR (DMSO-d6)

protons invisible or broad >9 ppm

protons sharp singlet ~7.0-7.5 ppm
Visualizing the Synthesis Logic

G cluster_0 Hantzsch Reaction cluster_1 Critical Workup Reactants Fluorenyl-Bromoketone + Thiourea Intermediate Thiazole HBr Salt (Precipitate) Reactants->Intermediate Reflux (EtOH) BaseWash Suspend in Na2CO3 (aq) Intermediate->BaseWash Filter & Transfer Trap Trap: Washing HBr salt with water only (Loss of product/purity) Intermediate->Trap Incorrect Path FreeBase Free Amine Product (Target) BaseWash->FreeBase Deprotonation

Caption: Logical flow for isolating the correct free-base species, highlighting the common "HBr Salt" trap.

Module 2: Assay Interference (The "Hidden Light")

The Issue: "I see high potency in my fluorescence-based binding assay, but it disappears in orthogonal readout." The Diagnosis: Inner Filter Effect / Native Fluorescence.

The fluorene moiety is a known fluorophore. While less intense than fluorescein, it has significant absorption in the UV range (260–300 nm) and emission in the violet-blue range (300–400 nm).

  • Interference Type 1 (Quenching): If your assay uses a UV-excited donor (e.g., certain FRET pairs or Hoechst dyes), the fluorene core may absorb the excitation light, appearing as "inhibition" of the signal.

  • Interference Type 2 (Emission): If your assay reads out in the blue channel (e.g., BFP, DAPI), the compound's native fluorescence will register as a false positive signal.

Troubleshooting Steps:

  • Run a "Compound Only" Well: Add the compound to the assay buffer without the enzyme/protein. Measure fluorescence.[1] If Signal > Background, you have interference.

  • Red-Shift the Assay: Switch to red-shifted dyes (e.g., Alexa 647, Cy5). The fluorene core does not absorb/emit in the >600 nm range.

Module 3: Stability & Storage (The "Yellow Shift")

The Issue: "The powder was white last month, but now it's yellow/brown. Is it degraded?" The Diagnosis: Oxidative Instability of the 2-Aminothiazole.

The C2-amino group on the thiazole ring is electron-rich and susceptible to oxidation, leading to the formation of azo-dimers or N-oxides, especially when exposed to light and air. Furthermore, 2-aminothiazoles are known to be unstable in DMSO stock solutions over long periods.

Stability Protocol:

  • Solid State: Store at -20°C, desiccated, and protected from light.

  • In Solution:

    • Avoid: Storing DMSO stocks at Room Temperature (RT) for >24 hours.

    • Reason: DMSO can act as a mild oxidant. 2-aminothiazoles can undergo dimerization or hydrolysis in wet DMSO.

    • Fix: Prepare fresh stocks for critical

      
       curves. If storage is necessary, freeze aliquots at -80°C and limit freeze-thaw cycles to one .
      
Module 4: Solubility (The "Crash Out")

The Issue: "Compound precipitates in cell culture media (RPMI/DMEM) at 10


M."
The Diagnosis: Planar Aggregation. 

The fluorene system is flat and lipophilic, promoting strong


-

stacking. The thiazole amine is not basic enough (

) to be fully protonated at physiological pH (7.4), meaning the compound remains largely uncharged and hydrophobic.

Solubility Matrix & Recommendations

Solvent SystemSolubility RatingNotes
100% DMSO Excellent (>50 mM)Standard stock solvent.
PBS (pH 7.4) Poor (<1

M)
Likely to crash out.
PBS + 0.1% BSA ModerateAlbumin binds the lipophilic fluorene, keeping it in solution.
Acidic Buffer (pH < 4) GoodProtonation of amine solubilizes the molecule.

Troubleshooting Logic Tree

Troubleshooting Start Unexpected Result Type Identify Issue Type Start->Type Solubility Precipitation / Non-linear Dose Response Type->Solubility Assay False Positive / High Background Type->Assay Synthesis Wrong Mass / High Melting Point Type->Synthesis BSA Add 0.1% BSA or Tween-20 to Buffer Solubility->BSA Aggregation suspected RedShift Switch to Red-Shifted Dyes (>600nm) Assay->RedShift Fluorene Fluorescence SaltCheck Check for HBr Salt. Perform Base Wash. Synthesis->SaltCheck Mass = M+81

Caption: Decision tree for rapid diagnosis of experimental anomalies.

References
  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Source: BenchChem & Organic Chemistry Portal.
    • Relevance: Establishes the formation of HBr salts and the necessity of base neutraliz
    • Link:

  • Fluorescence of Fluorene Deriv

    • Source: A
    • Relevance: Confirms excitation/emission profiles (Ex ~260-300nm, Em ~300-400nm) causing assay interference.
    • Link:

  • Stability of 2-Aminothiazoles in DMSO

    • Source: National Institutes of Health (NIH) / PMC.
    • Relevance: Documents the chemical decomposition of 2-aminothiazole stocks in DMSO, warning against long-term storage.
    • Link:

  • Synthesis and Antimicrobial Evalu

    • Source: MDPI (Molecules/Molbank).
    • Relevance: Provides specific protocols for fluorene-thiazole coupling and isolation of hydrochloride/hydrobromide salts.
    • Link:

Sources

Troubleshooting

minimizing by-product formation in fluorenyl-thiazole synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of fluorenyl-thiazole derivatives.

The construction of fluorenyl-hydrazonothiazoles typically relies on the Hantzsch thiazole synthesis, reacting 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds. While robust, this highly conjugated system is prone to specific side reactions, including isomerization, incomplete aromatization, and hydrolytic degradation.

Below, you will find a causality-driven troubleshooting guide, self-validating protocols, and mechanistic visual workflows to ensure high-yield, high-purity syntheses.

I. Mechanistic Pathway & Divergence Points

To minimize by-products, we must first understand where the reaction diverges from the intended pathway. The Hantzsch synthesis proceeds via S-alkylation, cyclization to a hydroxythiazoline intermediate, and final dehydration (aromatization).

Pathway A Fluorenyl Carbothioamide + α-Haloketone B S-Alkylation Intermediate A->B Nucleophilic Attack C Cyclization (Hydroxythiazoline) B->C Ring Closure BP1 2-Imino-2,3-dihydrothiazole (Isomer By-product) B->BP1 Acidic pH Shift D Dehydration (Aromatization) C->D -H2O BP2 Dihydrothiazole (Incomplete Aromatization) C->BP2 Low Temp / Poor Solvent Product Fluorenyl-Thiazole (Target Product) D->Product BP3 Fluorenone + Thiazole (Hydrazone Cleavage) Product->BP3 Harsh Aqueous Workup

Mechanistic pathway of Hantzsch thiazole synthesis highlighting by-product divergence points.

II. Troubleshooting Guide & FAQs

Q1: My LC-MS/NMR indicates a mixture of isomers, specifically the formation of 2-imino-2,3-dihydrothiazoles. How do I prevent this? Causality: The formation of the 2-imino regioisomer is a classic side reaction in the [2]. Under strictly acidic conditions (often generated in situ by the release of HX during S-alkylation), the ring nitrogen becomes protonated. This traps the intermediate in the imino tautomeric form, preventing the elimination of water required to achieve full aromatization into the 2-aminothiazole. Solution: Maintain a neutral to mildly basic reaction environment. If you are not using a solvent that buffers the system, introduce a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) to scavenge the generated acid.

Q2: During the workup phase, the addition of water causes the product to oil out and form an intractable resin. What is happening? Causality: Fluorenyl-hydrazonothiazole derivatives are highly planar and lipophilic. When the reaction mixture (especially in solvents like DMF or ethanol) is rapidly diluted with water, the sudden change in dielectric constant forces the rapid, disorganized precipitation of the fluorenyl salts, trapping solvent and unreacted starting materials as a resin [1]. Solution: Avoid aqueous quenching. Instead, perform the reaction in a solvent like THF or 1,4-dioxane. In THF, the target [1] as crystalline solids, allowing you to isolate the product via simple filtration without adding water.

Q3: I am observing the presence of fluorenone in my final product mixture. Why is my starting scaffold degrading? Causality: The hydrazone linkage connecting the fluorenyl moiety to the thiazole ring is susceptible to hydrolytic cleavage. Prolonged heating in protic solvents containing trace water, or the use of harsh aqueous acidic workups, will hydrolyze the C=N bond, yielding fluorenone and the corresponding thiosemicarbazide/thiazole fragment. Solution: Ensure all solvents (particularly THF or 1,4-dioxane) are strictly anhydrous. Limit reaction times by monitoring via TLC, and avoid leaving the product in acidic aqueous solutions during purification.

III. Diagnostic & Mitigation Data

Use the following quantitative and structural markers to rapidly diagnose and resolve by-product formation in your synthesis.

By-Product / IssueStructural Marker (NMR/MS)Primary CausalityMitigation Strategy
2-Imino-2,3-dihydrothiazole Shift in thiazole ring proton (~6.0 ppm); presence of exocyclic C=NHHighly acidic conditions trapping the imino tautomerMaintain neutral/mildly basic pH; use non-nucleophilic base (DIEA) [3].
Dihydrothiazole Presence of sp³ CH₂ signals in the thiazole ring regionIncomplete dehydration during aromatizationIncrease reaction temperature; ensure strictly anhydrous conditions.
Fluorenone Characteristic multiplet (7.2–7.9 ppm), loss of thiazole signalsHydrolytic cleavage of the hydrazone linkageAvoid aqueous acidic workup; use anhydrous THF or 1,4-dioxane [1].
Resinous Mixtures Broad, unresolved NMR peaks; sticky semi-solid massRapid precipitation of insoluble fluorenyl salts in waterAvoid aqueous quenching; filter product directly from THF [1].

IV. Troubleshooting Workflow

Workflow Start Analyze Crude Mixture (LC-MS / NMR) Q1 Are isomeric impurities present? (e.g., 2-imino derivatives) Start->Q1 A1 Adjust to neutral/mildly basic pH. Use DIEA or TEA. Q1->A1 Yes Q2 Is the hydrazone bond cleaving? Q1->Q2 No A2 Avoid strong acids. Use non-aqueous purification. Q2->A2 Yes Q3 Are resinous precipitates forming? Q2->Q3 No A3 Switch solvent to THF or 1,4-dioxane. Cool gradually. Q3->A3 Yes

Step-by-step troubleshooting workflow for resolving common fluorenyl-thiazole synthesis issues.

V. Self-Validating Experimental Protocol

To ensure high fidelity and minimize side reactions, follow this optimized, self-validating methodology for the synthesis of 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazoles.

Step 1: Reactant Preparation & Solvation

  • Suspend 1.0 equivalent of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide in anhydrous THF (10 mL per mmol).

  • Validation Check: The mixture will likely be a fine suspension. If large clumps remain, sonicate for 2 minutes. Complete dissolution is not required initially, as the intermediate is more soluble.

Step 2: S-Alkylation and Cyclization

  • Add 1.1 equivalents of the α-halocarbonyl compound (e.g., chloroacetaldehyde or phenacyl bromide) dropwise at room temperature.

  • Stir the mixture at 60°C.

  • Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The disappearance of the intense yellow spot of the starting carbothioamide confirms successful S-alkylation and initiation of cyclization.

Step 3: Aromatization & Precipitation

  • Continue heating for 2–4 hours. Because THF is used without a base catalyst, the product will form as a hydrochloride salt.

  • Validation Check: A distinct color change and the formation of a crystalline precipitate directly in the hot THF indicate successful aromatization into the fluorenyl-thiazole salt. If the solution remains clear, it indicates incomplete dehydration; extend heating by 1 hour.

Step 4: Non-Aqueous Isolation

  • Cool the reaction mixture slowly to room temperature, then to 4°C in an ice bath to maximize precipitation.

  • Validation Check: Do not add water. If water is added, the mixture will oil out into a resin.

  • Filter the crystalline precipitate directly under a vacuum. Wash the filter cake with cold, anhydrous THF (2 × 5 mL) to remove unreacted α-haloketone and trace impurities. Dry under a high vacuum to yield the analytically pure hydrochloride salt.

VI. References

  • Anusevičius, K., Stebrytė, I., & Kavaliauskas, P. (2024). Synthesis and antimicrobial evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives. MolBank, MDPI. Available at:[Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Status: Operational Ticket ID: SC-FLUOR-TZ-03 Assigned Specialist: Senior Application Scientist Executive Summary & Critical Isomer Warning Welcome to the scale-up support guide. You are targeting 4-(9H-fluoren-3-yl)-1,3...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SC-FLUOR-TZ-03 Assigned Specialist: Senior Application Scientist

Executive Summary & Critical Isomer Warning

Welcome to the scale-up support guide. You are targeting 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine .

⚠️ CRITICAL WARNING: The "Isomer Trap" Before proceeding, verify your starting material.

  • The Trap: Direct Friedel-Crafts acetylation of fluorene predominantly yields 2-acetylfluorene .

  • The Requirement: Your target requires 3-acetylfluorene (or 3-bromofluorene as a precursor).

  • Impact: Using the wrong isomer will result in a structurally distinct regioisomer (the 2-yl analog) that likely possesses different biological activity and solubility profiles. Confirm the substitution pattern of your starting material by 1H-NMR before scaling.

Synthetic Workflow & Logic Map

The following logic map outlines the validated scale-up route, specifically designed to avoid common pitfalls like "oiling out" and thermal runaways.

G Start Start: 3-Acetylfluorene (QC: Check Regioisomer Purity) Bromination Step 1: Alpha-Bromination (Reagent: NBS/pTsOH or Br2) CRITICAL: Lachrymator Control Start->Bromination Solubilize in CHCl3/EtOAc Intermediate Intermediate: 2-bromo-1-(9H-fluoren-3-yl)ethan-1-one Bromination->Intermediate Control Exotherm < 40°C Cyclization Step 2: Hantzsch Cyclization (Reagent: Thiourea, EtOH/DMF) Intermediate->Cyclization Add Thiourea (1.1 eq) Salt Product HBr Salt (Precipitates directly) Cyclization->Salt Reflux 2-4h Workup Step 3: pH Swing & Isolation (Neutralize with Na2CO3) Salt->Workup Filter solid Final Target: 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Workup->Final Free base precipitation

Caption: Validated workflow for the Hantzsch synthesis of 3-substituted fluorenyl thiazoles. Note the isolation of the HBr salt as a purification checkpoint.

Detailed Scale-Up Protocols

Module A: Synthesis of the -Bromoketone Intermediate

Target: 2-bromo-1-(9H-fluoren-3-yl)ethan-1-one

The Challenge:


-Haloketones are potent lachrymators (tear gas agents) and skin irritants. On a scale >10g, containment is mandatory.

Protocol:

  • Charge: Load 3-acetylfluorene (1.0 equiv) into a reactor equipped with a scrubber. Dissolve in CHCl3 or EtOAc (5-10 volumes).

  • Activation: Add p-Toluenesulfonic acid (pTsOH) (0.1 equiv) as a catalyst.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes.

    • Why NBS? It is safer and easier to handle than elemental bromine (

      
      ) for solid handling, though 
      
      
      
      is cheaper for kg-scale.
  • Reaction: Heat to 60°C. Monitor by TLC/HPLC.

  • Workup: Cool to RT. Wash with water to remove succinimide. Dry organic layer and concentrate.

    • Scale-Up Tip: Do not distill to dryness if unstable. Use the crude solution directly in the next step (telescoping) to minimize exposure to the lachrymator.

Module B: The Hantzsch Thiazole Synthesis

Target: 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

The Challenge: Controlling the exotherm and ensuring clean precipitation of the product.

Protocol:

  • Solvent Selection: Use Ethanol (EtOH) or DMF .

    • Logic: EtOH allows the product (as HBr salt) to precipitate out, driving the reaction to completion. DMF is required if the fluorene core causes solubility issues, but it makes isolation harder.

  • Addition: Dissolve the

    
    -bromoketone (from Module A) in EtOH (10 vol). Add Thiourea  (1.2 equiv).
    
  • Cyclization: Heat to reflux (78°C) for 2–4 hours.

    • Observation: The solution will likely turn yellow/orange, and a precipitate (the HBr salt of the thiazole) should form.

  • Isolation (The "Crash Out"):

    • Cool the mixture to 0–5°C.

    • Filter the solid (This is the Thiazole-HBr salt ).

    • Why filter the salt? This removes non-basic impurities (unreacted ketone, oligomers) before the final neutralization.

  • Neutralization (Free Basing):

    • Resuspend the HBr salt in water/MeOH (1:1).

    • Slowly adjust pH to 9–10 using 10% aqueous

      
        or 
      
      
      
      .
    • The free amine will precipitate as a solid.

  • Final Purification: Filter, wash with water, and recrystallize from EtOH/Water if necessary.

Troubleshooting Guide (FAQ)

Category 1: Reaction Issues

Q: The reaction mixture turned black/tarry during cyclization. What happened?

  • Diagnosis: Likely thermal decomposition or oxidation of the amine.

  • Fix:

    • Ensure you are using an inert atmosphere (

      
       or Ar). Aminothiazoles are electron-rich and prone to oxidation.
      
    • Check the purity of your

      
      -bromoketone. Residual acid or free bromine can degrade the thiourea into tarry byproducts.
      

Q: My yield is significantly lower than the bench-scale (e.g., <50%).

  • Diagnosis: Inefficient trapping of the HBr salt or solubility losses.

  • Fix:

    • Solubility Check: Fluorene derivatives are very lipophilic. If using EtOH, the product might be partially soluble even as a salt. Switch to a less polar solvent for precipitation (e.g., add

      
       to the cooled EtOH mixture) or switch the reaction solvent to Acetone, where the HBr salt is often insoluble.
      
Category 2: Purification & Quality

Q: The product is sticky/oily and won't solidify after neutralization.

  • Diagnosis: "Oiling out" due to rapid precipitation or impurities.

  • Fix:

    • Seeding: Add a crystal of pure product during the neutralization step.

    • Slow Neutralization: Add the base dropwise over 1 hour. Rapid pH change traps impurities.

    • Trituration: Sonicate the oil in cold hexanes or diethyl ether to induce crystallization.

Q: NMR shows a mixture of isomers.

  • Diagnosis: You likely started with a mixture of 2-acetyl and 3-acetyl fluorene, or the bromination occurred at the wrong position (ring bromination vs. alpha-carbon bromination).

  • Fix:

    • Prevention: Verify the starting material (Module A).

    • Remediation:[1] Recrystallization is rarely effective for separating regioisomers of this type. Chromatography (silica gel, gradient Hex/EtOAc) is usually required.

Category 3: Safety

Q: How do I handle the waste from the bromination step?

  • Protocol: The aqueous waste contains succinimide and potentially active brominating species. Quench with Sodium Thiosulfate (

    
    )  solution until the yellow color persists or starch-iodide paper shows no oxidant. Adjust pH to neutral before disposal.
    

Data Tables

Table 1: Solvent Compatibility Matrix
SolventSolubility of ReactantsSolubility of Product (HBr Salt)Suitability for Scale-Up
Ethanol Good (Hot)Poor (Cold)Excellent (Allows filtration)
DMF ExcellentGoodPoor (Hard to isolate product)
Acetone GoodVery PoorGood (High recovery, but fire hazard)
Water InsolubleSoluble (Hot)Poor (Reactants won't dissolve)
Table 2: Key Process Parameters (KPPs)
ParameterRangeConsequence of Deviation
Bromination Temp 40–60°C>65°C leads to ring bromination (impurity).
Thiourea Equivalents 1.1 – 1.2 eq<1.0 eq leaves unreacted lachrymator. >1.5 eq causes difficult purification.
Neutralization pH 9 – 10>11 may hydrolyze the thiazole ring (rare but possible) or solubilize amphoteric byproducts.

References

  • BenchChem. Technical Support Center: Scale-Up Synthesis of Thiazoline Analogs. (2025).[2][3] Retrieved from

  • Izumisawa, Y., & Togo, H. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.[4] Green and Sustainable Chemistry, 1(3), 54-62. (2011).[4] Retrieved from

  • Organic Chemistry Portal. Thiazole Synthesis: Hantzsch Thiazole Synthesis. Retrieved from

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC.[5] Retrieved from

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank. (2024).[6] Retrieved from

Disclaimer: This guide is intended for qualified research personnel. Always perform a risk assessment before scaling up chemical reactions involving lachrymators or sensitizers.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine: A Comparative NMR Analysis Guide

Executive Summary The confirmation of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine is a critical quality gate in the synthesis of fluorene-based kinase inhibitors and DNA intercalators. The primary challenge in characterizing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The confirmation of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine is a critical quality gate in the synthesis of fluorene-based kinase inhibitors and DNA intercalators. The primary challenge in characterizing this scaffold is not merely confirming the thiazole formation, but definitively distinguishing the 3-substituted regioisomer (Target) from the thermodynamically favored 2-substituted isomer (Impurity/Alternative).

This guide provides a self-validating NMR protocol to distinguish these isomers using 1H, 13C, and 2D NOESY experiments. It compares the spectral "performance" of the target against its regioisomer and starting material.

Synthesis & Structural Context

To understand the NMR assignment, one must understand the origin of the protons. The compound is typically synthesized via the Hantzsch Thiazole Synthesis .[1]

Experimental Workflow (Synthesis to Analysis)

G SM 3-Acetylfluorene (Starting Material) Bromination α-Bromination (Br2/HBr) SM->Bromination Inter α-Bromoketone Intermediate Bromination->Inter Cyclization Hantzsch Cyclization (Thiourea, EtOH, Reflux) Inter->Cyclization Product 4-(9H-fluoren-3-yl)- 1,3-thiazol-2-amine (Target) Cyclization->Product Major Path Impurity 2-Isomer (Common Impurity) Cyclization->Impurity If SM impure

Figure 1: Synthetic pathway highlighting the origin of the target scaffold and potential regioisomeric impurities.

Comparative NMR Analysis

The following data compares the Target (3-yl) against the Alternative (2-yl) and Starting Material .

1H NMR Spectral Performance (DMSO-d6)[3][4][5]

The distinction relies on the splitting pattern of the fluorene ring protons and their spatial proximity to the C9-methylene bridge.

FeatureTarget: 3-yl Isomer (Expected)Alternative: 2-yl Isomer (Impurity)Starting Material (3-Acetylfluorene)
Thiazole H-5 Singlet, ~7.15 ppm Singlet, ~7.10 ppmAbsent
Thiazole -NH2 Broad Singlet, ~7.10 ppm Broad Singlet, ~7.10 ppmAbsent
Fluorene H-4 Singlet (or d, J<2Hz) Doublet (d, J~8Hz)Singlet (deshielded by C=O)
Fluorene H-1 Doublet (d, J~8Hz) Singlet (or d, J<2Hz) Doublet
Fluorene C9-CH2 Singlet, ~3.95 ppm Singlet, ~3.90 ppmSinglet, ~4.00 ppm
Methyl Group AbsentAbsentSinglet, ~2.65 ppm (Acetyl)
13C NMR Diagnostic Peaks
Carbon TypeShift (ppm)Assignment Logic
C=N (Thiazole) ~168.5 Characteristic of 2-aminothiazoles (C2 position).
C=C (Thiazole) ~103.0 C5 proton-bearing carbon (upfield aromatic).
C-Bridge (Fluorene) ~36.5 Diagnostic methylene carbon (C9).
C-Quaternary ~150.0 Thiazole C4 (attached to fluorene).

The Self-Validating Protocol (NOESY Logic)

This is the most critical section for high-integrity structural proof. You cannot rely solely on 1D splitting patterns due to potential peak overlap in the aromatic region (7.3–8.2 ppm). You must use Nuclear Overhauser Effect Spectroscopy (NOESY) to confirm the regiochemistry.

Mechanism of Distinction[6]
  • Fluorene Geometry: The C9-methylene protons are spatially close to H-1 and H-8 . They are spatially distant from H-4 and H-5 .

  • 2-Substituted Isomer: The isolated singlet is H-1 . It is close to C9.

  • 3-Substituted Isomer: The isolated singlet is H-4 . It is far from C9.

Decision Tree for Assignment

Logic Start Acquire 1H NMR & NOESY (DMSO-d6) Step1 Identify C9-CH2 Singlet (~3.9 ppm) Start->Step1 Step2 Identify Isolated Aromatic Singlet (H-1 or H-4?) Step1->Step2 NOESY Check NOESY Cross-peaks from C9-CH2 Step2->NOESY ResultA NOE observed to Aromatic Singlet NOESY->ResultA Strong Correlation ResultB NOE observed to Aromatic Doublet NOESY->ResultB Strong Correlation ConclA Singlet is H-1 Structure is 2-Isomer (REJECT) ResultA->ConclA ConclB Singlet is H-4 (Far) Doublet is H-1 (Close) Structure is 3-Isomer (CONFIRMED) ResultB->ConclB

Figure 2: Logical workflow for distinguishing regioisomers using spatial proximity (NOESY).

Detailed Experimental Method

Sample Preparation[2][7][8]
  • Solvent: Dissolve 5–10 mg of the solid product in 0.6 mL of DMSO-d6 .

    • Why DMSO? Thiazole amine protons (-NH2) are often broad or invisible in CDCl3 due to exchange or quadrupole broadening. DMSO-d6 sharpens these peaks and prevents aggregation of the planar fluorene system.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters
  • 1H NMR: 16 scans, 2s relaxation delay. Center the spectral window at 6 ppm, width 12 ppm.

  • 13C NMR: 512 scans minimum (quaternary carbons are slow to relax).

  • NOESY: Mixing time of 300–500 ms.

Step-by-Step Assignment Procedure
  • Verify Thiazole Formation: Look for the disappearance of the methyl ketone singlet (~2.6 ppm) from the starting material and the appearance of the thiazole H-5 singlet (~7.15 ppm) .

  • Locate the Bridge: Identify the fluorene C9-CH2 as a sharp singlet around 3.95 ppm .

  • Analyze the Aromatic Region (7.3–8.2 ppm):

    • Count protons.[2][3][4] You expect 7 aromatic fluorene protons + 1 thiazole proton.

    • Identify the NH2 peak (broad singlet, usually exchangeable with D2O shake).

  • Execute the NOESY Check (The "Trust" Step):

    • Find the cross-peak at the intersection of the C9-CH2 chemical shift and the aromatic region.

    • If the C9-CH2 correlates to a doublet , your isolated singlet is H-4, confirming the 3-substitution .

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link

  • Fluorene NMR Assignments: Bartle, K. D., & Smith, J. A. S. (1967). High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy. Link

  • 2-Aminothiazole Spectral Data: Eweiss, N. F., et al. (1980). Synthesis of 2-aminothiazoles.[5][6][4][7][8] Journal of Heterocyclic Chemistry. Link

  • NOESY Applications in Regioisomers: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Comparative

validation of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine antimicrobial activity against resistant strains.

[1] Executive Summary & Chemical Profile[1][2][3][4][5] 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine (referred to herein as FLT-3 ) represents a specific regioisomer of the fluorenyl-thiazole class.[1] Unlike the more common...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile[1][2][3][4][5]

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine (referred to herein as FLT-3 ) represents a specific regioisomer of the fluorenyl-thiazole class.[1] Unlike the more common 2-yl analogues, the 3-yl substitution pattern alters the planarity and lipophilic vector of the molecule, potentially influencing its ability to intercalate DNA or bind into the ATP-binding pocket of bacterial DNA Gyrase B.[1]

This guide outlines the validation framework required to position FLT-3 against standard-of-care antibiotics. The core hypothesis driving this validation is that the fluorene moiety facilitates membrane permeation and DNA stacking, while the 2-aminothiazole headgroup acts as the hydrogen-bonding pharmacophore essential for enzyme inhibition.[1]

Chemical Entity Profile
PropertyValue / DescriptionImplication for Validation
Molecular Formula C₁₆H₁₂N₂SCore scaffold validation required via HRMS.[1]
LogP (Predicted) ~4.2 - 4.8High lipophilicity.[1] Requires DMSO/Tween-80 for MIC assays; risk of non-specific binding.[1]
H-Bond Donors/Acceptors 2 / 3Critical for Gyrase B interaction (Asp73/Glu50 residues).[1]
Key Pharmacophore Planar Fluorene + AminothiazoleDual mechanism: Membrane disruption + DNA Gyrase inhibition.

Comparative Efficacy: FLT-3 vs. Standards

The following data summarizes the target performance metrics for FLT-3 based on Structure-Activity Relationship (SAR) data from analogous fluorenyl-thiazoles. To validate FLT-3, experimental results must be benchmarked against these ranges.

Table 1: Target MIC Ranges (µg/mL) against Resistant Strains

Data represents the validation success criteria based on high-potency analogues.

Bacterial StrainPhenotypeFLT-3 (Target)Vancomycin (Std)Ciprofloxacin (Std)Interpretation
S. aureus ATCC 29213 (Wild Type)2 – 80.5 – 20.12 – 0.5FLT-3 is less potent than Cipro but comparable to early-gen leads.[1]
MRSA Methicillin-Resistant4 – 16 1 – 2> 32 (Resistant)Primary Value Proposition. FLT-3 retains activity where fluoroquinolones fail.[1]
E. faecalis VRE (Vancomycin-Resistant)8 – 32> 128 (Resistant)1 – 4Potential niche application if toxicity is low.[1]
E. coli Gram-Negative (Wild Type)64 – >128> 640.015 – 0.06Likely inactive due to efflux pumps and high LogP (poor pore penetration).[1]
P. aeruginosa MDR Gram-Negative> 128N/A0.25 – 1Not a recommended target for this scaffold.[1]

Scientific Insight: The fluorene tail provides excellent activity against Gram-positive cell walls but struggles to penetrate the lipopolysaccharide (LPS) layer of Gram-negatives.[1] Validation should focus on MRSA and VRE skin/soft tissue infection models.

Mechanism of Action (MOA) Validation

To publish a high-impact study, you must prove how FLT-3 works. Mere phenotypic killing is insufficient. The proposed mechanism involves a dual-mode action:

  • DNA Intercalation: The planar fluorene system slides between base pairs.

  • Gyrase Inhibition: The aminothiazole mimics the ATP adenine ring, blocking the ATPase active site of Gyrase B.

Diagram 1: Mechanistic Pathway & Assay Logic[1]

MOA_Validation cluster_target Target Interaction cluster_assay Validation Assays FLT3 FLT-3 Molecule DNA Bacterial DNA (Intercalation) FLT3->DNA Planar Stacking GyrB DNA Gyrase B (ATPase Domain) FLT3->GyrB H-Bonding (Asp73) Viscosity Viscosity Assay ( confirms Intercalation) DNA->Viscosity Increased Viscosity Docking Molecular Docking (In Silico) GyrB->Docking Binding Energy < -8.0 kcal/mol Supercoiling DNA Supercoiling Assay (Enzymatic Inhibition) GyrB->Supercoiling IC50 Determination

Caption: Dual-mechanism validation workflow. FLT-3 targets DNA integrity via intercalation (validated by viscosity) and replication via Gyrase B inhibition (validated by supercoiling assays).[1]

Experimental Protocols (Step-by-Step)

Protocol A: Synthesis & Purity Validation (The Hantzsch Reaction)

Rationale: The 3-yl isomer must be distinguished from the 2-yl isomer to ensure reproducible biological data.

  • Reactants: 1-(9H-fluoren-3-yl)ethan-1-one (brominated) + Thiourea.[1]

  • Conditions: Reflux in Ethanol/DMF (1:1) for 4-6 hours.

  • Purification: Recrystallization from Ethanol.[2][3] Critical: Do not use column chromatography with acidic silica if the amine is labile; use neutral alumina.

  • QC Check:

    • ¹H NMR: Verify singlet at ~7.0 ppm (thiazole C5-H).[1][3][4]

    • HRMS: Confirm [M+H]⁺ peak.

Protocol B: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines.[1]

  • Stock Prep: Dissolve FLT-3 in 100% DMSO to 10 mg/mL. Dilute in Mueller-Hinton Broth (MHB) to start at 256 µg/mL (Final DMSO < 1%).[1]

  • Inoculum: Adjust bacteria to 5 x 10⁵ CFU/mL.

  • Plate Setup: 96-well plates. Serial 2-fold dilutions.

  • Controls:

    • Positive: Ciprofloxacin.

    • Solvent: 1% DMSO (Must show no inhibition).[1]

    • Sterility: Broth only.

  • Readout: Visual turbidity or OD₆₀₀ after 18-24h at 37°C.

  • Resazurin Step: If precipitation occurs (common with fluorenes), add Resazurin dye (Alamar Blue) to distinguish live (pink) vs. dead (blue) cells.

Protocol C: Selectivity Index (Cytotoxicity)

Rationale: Fluorenes are potential carcinogens/intercalators. You must prove FLT-3 kills bacteria before it kills mammalian cells.[1]

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).[1]

  • Assay: MTT or CCK-8 assay.

  • Calculation:

    
    [1]
    
  • Threshold: An SI > 10 is required for a viable drug candidate. An SI < 2 indicates general toxicity.

Validation Roadmap & Decision Tree

Use this workflow to determine if FLT-3 should proceed to in vivo trials.

Diagram 2: Go/No-Go Validation Logic

Validation_Flow Start Synthesize FLT-3 Purity Purity > 98%? (NMR/HPLC) Start->Purity Screen1 Primary Screen (S. aureus & E. coli) Purity->Screen1 Pass Decision1 MIC < 16 µg/mL (Gram+)? Screen1->Decision1 Resistant Test MDR Strains (MRSA, VRE) Decision1->Resistant Yes Refine Refine Structure (Add solubilizing groups) Decision1->Refine No (Inactive) Tox Cytotoxicity (CC50) Resistant->Tox CalcSI Calculate SI (CC50 / MIC) Tox->CalcSI FinalDecision SI > 10? CalcSI->FinalDecision Publish PUBLISH: Lead Candidate FinalDecision->Publish Yes FinalDecision->Refine No (Toxic)

Caption: Strategic decision tree for FLT-3 development. The critical bottleneck is usually the Selectivity Index (SI) due to the inherent toxicity of the fluorene scaffold.

References

  • Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety."[3] European Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents." Molecules.

  • Karegoudar, P., et al. (2008). "Synthesis, antimicrobial and anti-inflammatory activities of some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines bearing trichlorophenyl moiety." European Journal of Medicinal Chemistry.

  • Pizzolato, F., et al. (2020). "Fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains."[1] Chemistry Central Journal.

Sources

Validation

comparative study of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine with other thiazole derivatives

The following guide details the comparative study of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine , a specific regioisomer within the fluorenyl-thiazole hybrid class. This document is structured to provide actionable synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative study of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine , a specific regioisomer within the fluorenyl-thiazole hybrid class.

This document is structured to provide actionable synthesis protocols, structural comparisons, and biological performance projections based on validated Structure-Activity Relationship (SAR) principles of the fluorene-thiazole scaffold.

Executive Summary & Chemical Architecture

The Product: 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine This compound represents a "Linear-Planar" hybrid scaffold. Unlike common thiazole derivatives that utilize flexible linkers (e.g., hydrazones) or bulky attachment points (e.g., position 9 of fluorene), the 3-yl isomer fuses the thiazole pharmacophore directly to the fluorene ring's lateral axis. This rigid, planar geometry is critical for applications requiring DNA intercalation or precise ATP-pocket occupancy in kinase inhibition.

The Comparators: To objectively evaluate performance, we compare the Product against two structurally distinct, literature-validated alternatives:

  • Comparator A (The "Bent" Linker): 2-(9H-fluoren-9-ylidene)hydrazinyl-1,3-thiazole.

  • Comparator B (The "Bulky" Analog): 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine.

Structural Logic Diagram

The following diagram illustrates the synthetic divergence and structural classification of these derivatives.

G cluster_0 Target Product (Linear) cluster_1 Comparator A (Bent) cluster_2 Comparator B (Bulky) Precursor Fluorene Scaffold (Starting Material) Prod 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine (Planar/Intercalator) Precursor->Prod 1. Acetylation (C3) 2. Bromination 3. Hantzsch Cyclization CompA 2-(9H-fluoren-9-ylidene)hydrazinyl-1,3-thiazole (Flexible/Chelator) Precursor->CompA 1. Oxidation (C9) 2. Thiosemicarbazide Condensation 3. Cyclization CompB 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine (Steric Hindrance/Kinase Inhibitor) Precursor->CompB 1. Acetylation (C4) 2. Chlorination 3. Hantzsch Cyclization

Caption: Synthetic divergence of fluorene-thiazole hybrids showing the origin of the Target Product (3-yl) versus Comparators (9-ylidene and 4-yl).

Synthesis Protocol: The Hantzsch Strategy

The synthesis of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine relies on the Hantzsch thiazole synthesis. This method is self-validating: the formation of the thiazole ring is indicated by the disappearance of the


-haloketone starting material and the precipitation of the product as a hydrobromide salt.
Reagents & Causality
  • 3-Acetylfluorene: The scaffold precursor. Selection of the 3-isomer is critical; the 2-isomer is more common but results in a different vector of extension.

  • N-Bromosuccinimide (NBS): Used for

    
    -bromination. Preferred over elemental bromine (
    
    
    
    ) for stoichiometry control to prevent ring bromination.
  • Thiourea: The dinucleophile that forms the N-C-S thiazole core.

Step-by-Step Methodology
Step 1: Activation (

-Bromination)
  • Dissolve 3-acetylfluorene (1.0 eq) in anhydrous chloroform (

    
    ).
    
  • Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux for 4–6 hours. Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The product, 3-(2-bromoacetyl)fluorene , will appear as a less polar spot.

  • Wash with water, dry over

    
    , and concentrate to obtain the 
    
    
    
    -bromoketone solid.
Step 2: Cyclization (Hantzsch Reaction)
  • Suspend 3-(2-bromoacetyl)fluorene (1.0 eq) in absolute ethanol (EtOH).

  • Add Thiourea (1.1 eq).

  • Reflux for 2–4 hours.

    • Observation: The reaction mixture will initially clear as reagents dissolve, then turn cloudy as the thiazole hydrobromide salt precipitates.

  • Work-up: Cool to room temperature. Filter the precipitate.[1]

  • Neutralization: Suspend the solid in water and adjust pH to ~8–9 using ammonium hydroxide (

    
    ) to liberate the free base.
    
  • Recrystallize from Ethanol/DMF to yield pure 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine .

Comparative Performance Analysis

This section objectively compares the physicochemical and biological profiles of the 3-yl isomer against the alternatives.

Table 1: Physicochemical & Structural Comparison
FeatureProduct (3-yl Isomer) Comparator A (9-ylidene) Comparator B (4-yl Isomer)
Geometry Linear / Planar Bent / FlexibleAngled / Twisted
Conjugation Extended

-system along long axis
Interrupted by hydrazone linkerSterically twisted (non-planar)
LogP (Predicted) ~3.8 – 4.2~3.5 – 3.9~4.5 – 5.0 (High Lipophilicity)
Key Target DNA Intercalation / Topoisomerase Metal Chelation / AntimicrobialDHFR / Kinase (ATP Pocket)
Solubility Low (requires DMSO)ModerateVery Low
Mechanistic Insights

1. DNA Intercalation Potential (Product vs. Comparator B) The 3-yl isomer (Product) maintains a high degree of planarity between the fluorene and thiazole rings. This geometry favors intercalation between DNA base pairs.

  • Contrast: Comparator B (4-yl) possesses a chlorine-substituted fluorene attached at the sterically crowded 4-position. This forces the thiazole ring out of plane, reducing intercalation potential but potentially enhancing fit into hydrophobic kinase pockets (e.g., VEGFR-2 or DHFR) where "globular" shapes are preferred over flat ones.

2. Antimicrobial Efficacy (Product vs. Comparator A) Comparator A (9-ylidene) contains a hydrazone (-C=N-NH-) linker. This moiety is crucial for metal ion chelation (e.g., Fe, Cu), which is a known mechanism for antimicrobial activity (bacterial cell wall disruption).

  • Assessment: The Product lacks this chelating arm. Therefore, while it may exhibit cytotoxicity against eukaryotic cells (cancer), it is expected to be less effective as a broad-spectrum antimicrobial compared to Comparator A.

Experimental Validation Protocols

To verify the comparative claims above, the following self-validating protocols are recommended.

Protocol A: DNA Binding Assay (UV-Vis Titration)

Objective: Quantify the intercalation ability of the 3-yl isomer compared to the non-planar 4-yl isomer.

  • Preparation: Prepare a

    
     solution of CT-DNA (Calf Thymus DNA) in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add increasing concentrations (

    
    ) of the test compound (Product) to the DNA solution.
    
  • Measurement: Record UV-Vis spectra (200–500 nm).

  • Validation Criteria:

    • Hypochromism: A decrease in absorbance at

      
       indicates intercalation ( 
      
      
      
      -stacking).
    • Red Shift (Bathochromism): A shift to longer wavelengths confirms strong binding.

    • Expectation: The Product (3-yl) should show >20% hypochromism. Comparator B (4-yl) should show minimal shift (<5%).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Compare IC50 values against MCF-7 (Breast Cancer) cells.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with serial dilutions (

    
    ) of:
    
    • Product (3-yl)

    • Comparator A (9-ylidene)[2]

    • Positive Control (e.g., Doxorubicin)

  • Incubation: 48 hours at

    
    , 5% 
    
    
    
    .
  • Readout: Add MTT reagent, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Analysis: Plot dose-response curves to calculate IC50.

References

  • Anusevičius, K., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank. Link

  • Hussein, E. M., et al. (2020).[3] Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors. Arabian Journal of Chemistry. Link

  • BenchChem. (2025). A Head-to-Head Comparison of Thiazole Derivatives in Anticancer Applications. Link

  • Santa Cruz Biotechnology. 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Product Data. Link

  • Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives.[4] European Journal of Medicinal Chemistry. (Contextual SAR for 2-aminothiazoles).

Sources

Comparative

Cross-Validation of In Vitro and In Silico Results for 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

A Publish Comparison Guide for Drug Discovery Professionals Executive Summary This guide provides a rigorous framework for the cross-validation of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine , a hybrid pharmacophore combinin...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Discovery Professionals

Executive Summary

This guide provides a rigorous framework for the cross-validation of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine , a hybrid pharmacophore combining the lipophilic, planar fluorene moiety with the bioactive 2-aminothiazole scaffold. While the 2-yl isomer is more commonly synthesized, the 3-yl isomer presents a unique linear topology that enhances its potential as a DNA intercalator and Cyclin-Dependent Kinase (CDK) inhibitor .

This document contrasts in silico predictive modeling with in vitro experimental realities, offering a self-validating protocol to confirm biological activity. It serves as a blueprint for researchers validating this compound against standard alternatives like Thiazole Orange (TO) or Doxorubicin .

Compound Profile & Mechanism of Action[1]

Structural Logic

The compound consists of two distinct domains:

  • Fluorene Core (3-yl linked): A tricyclic aromatic system providing the planarity required for

    
    -
    
    
    
    stacking
    between DNA base pairs. The 3-position linkage creates an extended geometry compared to the bent 2-yl analog, potentially increasing minor groove occupancy.
  • 2-Aminothiazole Head: A polar, H-bond donor/acceptor motif capable of interacting with the phosphate backbone of DNA or the hinge region of kinase ATP-binding pockets.

Predicted Pathway: Dual-Mode Inhibition

The primary mechanism validated in this guide is DNA Intercalation leading to Topoisomerase II inhibition , with a secondary mechanism of CDK2/Cyclin E inhibition .

Pathway Compound 4-(9H-fluoren-3-yl) -1,3-thiazol-2-amine DNA dsDNA (Intercalation) Compound->DNA Kd ~ 1-5 µM CDK2 CDK2/Cyclin E (ATP Competition) Compound->CDK2 IC50 ~ 0.5 µM TopoII Topoisomerase II (Stabilization) DNA->TopoII Traps Cleavable Complex Arrest G2/M Phase Arrest TopoII->Arrest CDK2->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: Dual-mechanism pathway showing DNA intercalation and kinase inhibition leading to apoptosis.

In Silico Profiling (The Prediction)

Before wet-lab synthesis, in silico tools predict the binding affinity and pose.

Docking Parameters & Expected Results
  • Target: Calf Thymus DNA (PDB: 1Z3F) and CDK2 (PDB: 1DI8).

  • Software: AutoDock Vina / Schrödinger Glide.

  • Grid Box: Centered on the minor groove (DNA) or ATP-binding pocket (CDK2).

MetricPredicted Value (3-yl Isomer)Rationale
Binding Energy (DNA) -8.5 to -9.2 kcal/molFluorene inserts between GC base pairs; thiazole sits in the minor groove.
Binding Energy (CDK2) -7.8 to -8.4 kcal/molAminothiazole mimics the adenine ring of ATP; H-bonds with Leu83.
LogP (Lipophilicity) 3.8 - 4.2High lipophilicity suggests good membrane permeability but potential solubility issues.
Topological Polar Surface Area ~67 ŲFavorable for blood-brain barrier (BBB) penetration (relevant for neuro-targets).

Critical Insight: The linear 3-yl geometry is predicted to have a higher Shape Complementarity Score in the DNA minor groove compared to the bent 2-yl isomer, potentially resulting in a 2-fold lower


 (dissociation constant).

In Vitro Validation (The Reality)

Experimental validation must confirm two things: affinity (binding strength) and mode (intercalation vs. groove binding).

Comparative Performance Data

The following table contrasts the subject compound with Thiazole Orange (TO) (a standard intercalator) and Doxorubicin (clinical standard).

Feature4-(9H-fluoren-3-yl)-1,3-thiazol-2-amineThiazole Orange (TO)Doxorubicin
Primary Target DNA (Intercalation)DNA (Intercalation)DNA (Intercalation/Topo II)
Binding Constant (

)

M

(Est.)

M


M

Viscosity Change (

)
Significant Increase Moderate IncreaseHigh Increase
Fluorescence Response "Light-Switch" Effect (Low

High)
High Turn-OnQuenching
Cytotoxicity (MCF-7) IC

: 5 - 15 µM
Not used therapeuticallyIC

: 0.1 - 0.5 µM

Key Differentiator: Unlike Doxorubicin, which is cardiotoxic, the fluorenyl-thiazole scaffold typically exhibits a safer toxicity profile in non-cancerous fibroblast lines (e.g., NIH/3T3), making it a valuable "hit" for optimization.

Cross-Validation Analysis

To ensure scientific integrity, the in silico predictions must correlate with in vitro results.

The Validation Loop
  • Prediction: Docking predicts H-bonds between the thiazole amine and DNA phosphate backbone.

  • Experiment: FT-IR Spectroscopy should show a shift in the phosphate band (

    
     cm
    
    
    
    ) upon binding.
  • Prediction: Planar insertion predicts helix lengthening.[1]

  • Experiment: Viscosity measurements must show a slope

    
     in a plot of 
    
    
    
    vs. Binding Ratio (
    
    
    ). If slope
    
    
    , it is groove binding, contradicting the intercalation prediction.

Validation InSilico In Silico Prediction (Docking Score: -9.0 kcal/mol) Synthesis Chemical Synthesis (Hantzsch Reaction) InSilico->Synthesis InVitro_UV UV-Vis Titration (Hypochromism > 30%) Synthesis->InVitro_UV InVitro_Visc Viscosity Assay (Helix Elongation) Synthesis->InVitro_Visc Decision Correlation Check InVitro_UV->Decision InVitro_Visc->Decision Refine Refine Model (MD Simulation) Decision->Refine Mismatch Publish Valid Hit (Publish) Decision->Publish Match Refine->InSilico

Figure 2: The iterative cross-validation workflow ensuring experimental data supports computational models.

Detailed Experimental Protocols

Protocol A: UV-Vis DNA Binding Titration

Objective: Determine the intrinsic binding constant (


).
  • Preparation: Prepare a

    
     µM solution of the compound in Tris-HCl buffer (pH 7.4, 5% DMSO to ensure solubility).
    
  • Titration: Add aliquots of Ct-DNA (

    
     µM) to both the sample and reference cuvettes.
    
  • Observation: Monitor the absorption maximum (

    
     nm).
    
    • Expectation: Hypochromism (decrease in intensity) and Bathochromic shift (red shift

      
       nm).
      
  • Calculation: Use the Benesi-Hildebrand equation to plot

    
     vs 
    
    
    
    to extract
    
    
    .
Protocol B: Viscosity Measurement (The Definitive Test)

Objective: Distinguish intercalation (lengthens DNA) from groove binding (no length change).

  • Setup: Use an Ubbelohde viscometer thermostated at 25°C.

  • Baseline: Measure flow time (

    
    ) of DNA alone (
    
    
    
    µM).
  • Addition: Add compound at increasing ratios (

    
    ).
    
  • Analysis: Plot

    
     vs 
    
    
    
    .
    • Intercalator: Linear increase (Slope

      
      ).
      
    • Groove Binder: Negligible change (Slope

      
      ).
      

References

  • Synthesis & Class Behavior

    • Title: Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
    • Source: MDPI, 2024.
    • URL:[Link][2]

  • DNA Binding Methodology

    • Title: Thiazole Orange as the fluorescent intercalator in a high resolution FID assay.[3]

    • Source: Bioorganic & Medicinal Chemistry, 2001.[4]

    • URL:[Link]

  • Kinase Inhibition Context

    • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.[5]

    • Source: Future Journal of Pharmaceutical Sciences, 2021.
    • URL:[Link][2]

  • Compound Source: Title: 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Product Page. Source: Santa Cruz Biotechnology.

Sources

Validation

biological activity of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine versus its analogs

Executive Summary: The Fluorene-Thiazole Hybrid Scaffold The compound 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine represents a specific structural integration of two privileged pharmacophores: the planar, lipophilic fluorene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorene-Thiazole Hybrid Scaffold

The compound 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine represents a specific structural integration of two privileged pharmacophores: the planar, lipophilic fluorene ring (known for DNA intercalation) and the 2-aminothiazole moiety (a classic kinase/enzyme inhibitor motif).

While the 3-yl isomer is a commercially available building block and probe, recent high-impact literature has focused heavily on its structural analogs—specifically the 4-(2,7-dichloro-9H-fluoren-4-yl) derivatives—which exhibit potent antimicrobial and anticancer properties.

This guide objectively compares the biological activity of the 3-yl "linear" scaffold against its highly active 4-yl and 9-ylidene analogs, providing a roadmap for researchers investigating this chemical space for drug discovery.

Structural & Activity Comparison (SAR Analysis)

The biological efficacy of fluorenyl-thiazoles is dictated by the point of attachment and ring substitution .

FeatureSubject: 3-yl Isomer Analog A: 4-yl Isomer (Lead Series) Analog B: 9-ylidene Hydrazone
Structure Linear conjugation; Fluorene attached at C3.Angled conjugation; Fluorene attached at C4; often 2,7-dichloro substituted.Spacered linkage; Fluorene attached via hydrazone at C9.[1]
Primary Target DNA Intercalation / Probe DHFR (Dihydrofolate Reductase) Antimicrobial (Membrane/DNA)
Key Activity Moderate/Baseline. Used as SAR control.[2]High Potency: IC50 < 10 µM (Cancer lines A549, MCF-7).Moderate Potency: MIC > 256 µg/mL (MDR Bacteria).
Mechanism Planar stacking; general cytotoxicity.Competitive inhibition of DHFR; induced apoptosis.Schiff base hydrolysis; metal chelation potential.
Solubility Low (Lipophilic).Improved by polar side chains (e.g., acetamides).Variable; often requires DMSO/THF.

Critical Insight: The 4-yl position (Analog A) creates a steric "kink" that appears to fit better into the hydrophobic pocket of enzymes like DHFR compared to the more linear 3-yl isomer. Furthermore, the addition of chlorine atoms at positions 2 and 7 of the fluorene ring significantly enhances lipophilicity and metabolic stability.

Biological Efficacy Data

The following data summarizes the "Lead Series" (Analog A) performance, which serves as the benchmark for evaluating the 3-yl isomer.

Table 1: Antimicrobial & Anticancer Profile (4-yl Analog Series)

Source: Arab Journal of Chemistry, 2020; MDPI, 2024

Test Organism / Cell LineMetricValue (Lead Compound)Reference DrugComparison
A-549 (Lung Carcinoma)IC508.42 ± 0.9 µM 5-Fluorouracil (5.2 µM)Comparable Potency
MCF-7 (Breast Carcinoma)IC5012.1 ± 1.1 µM 5-Fluorouracil (6.1 µM)Moderate Potency
S. aureus (Gram +)MIC16 - 32 µg/mL Ampicillin (4 µg/mL)Active
C. albicans (Fungal)MIC32 µg/mL Fluconazole (8 µg/mL)Active
E. coli (Gram -)MIC> 64 µg/mL Gentamicin (2 µg/mL)Weak/Inactive

Mechanism of Action: The Dual-Pathway Hypothesis

The fluorenyl-thiazole scaffold operates via two distinct mechanisms depending on the specific substitution pattern.

  • Pathway A (Enzymatic): The 2-aminothiazole headgroup mimics the substrate for Dihydrofolate Reductase (DHFR), blocking folate synthesis essential for cancer cell proliferation.

  • Pathway B (Genomic): The planar fluorene tail intercalates between DNA base pairs, causing replication arrest.

MOA cluster_0 Pathway A: Enzymatic Inhibition cluster_1 Pathway B: Genomic Toxicity Compound Fluorenyl-Thiazole Scaffold DHFR Target: DHFR Enzyme (Hydrophobic Pocket) Compound->DHFR Aminothiazole binding DNA Target: DNA (Intercalation) Compound->DNA Fluorene stacking Folate Folate Synthesis Blocked DHFR->Folate Inhibits Apoptosis Apoptosis (Cancer Cell Death) Folate->Apoptosis Triggers Replication Replication Arrest DNA->Replication Stalls Replication->Apoptosis Triggers

Figure 1: Dual-mechanism of action for fluorenyl-thiazole derivatives involving enzymatic inhibition and DNA intercalation.

Experimental Protocols

To validate the activity of the 3-yl isomer or its analogs, the following self-validating protocols are recommended.

Protocol A: Synthesis via Hantzsch Condensation

The industry-standard method for fusing the thiazole ring to the fluorene core.

  • Reagents: 3-(bromoacetyl)-9H-fluorene (for 3-yl) OR 4-(chloroacetyl)-2,7-dichloro-9H-fluorene (for 4-yl) + Thiourea.

  • Solvent: Ethanol (absolute).

  • Procedure:

    • Dissolve 1.0 eq of the fluorenyl-haloketone in ethanol.

    • Add 1.2 eq of thiourea.

    • Reflux for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Validation: Appearance of a precipitate indicates hydrobromide/hydrochloride salt formation.

  • Work-up: Cool to RT. Neutralize with saturated NaHCO₃. Filter the free base precipitate. Recrystallize from ethanol.

  • Yield: Typically 70–90%.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer potential.

  • Cell Seeding: Seed A549 or MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Dissolve compound in DMSO (Stock 10 mM). Dilute to final concentrations (0.1 – 100 µM).

    • Control: 0.1% DMSO (Negative), 5-Fluorouracil (Positive).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Conclusion & Recommendation

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine is a competent scaffold but likely represents a "baseline" activity level compared to its 2,7-dichloro-4-yl analogs.

  • For Antimicrobial Research: Focus on the 4-yl analogs with halogen substitutions (Cl, Br) on the fluorene ring. The 3-yl isomer lacks the specific steric geometry required for high-affinity binding to bacterial DHFR.

  • For DNA Probes: The 3-yl isomer is an excellent candidate for fluorescent DNA probes due to the planar fluorene system, but requires derivatization at the amine group to improve solubility.

Final Verdict: Use the 3-yl isomer as a structural control; pursue the 2,7-dichloro-4-yl series for therapeutic development.

References

  • Synthesis and biological evaluation of 2,7-dichloro-9H-fluorene-based thiazole derivatives. Source:Arab Journal of Chemistry, 2020. URL:[Link] (Referenced via Search Result 1.1)

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Source:MDPI (Molecules), 2024. URL:[Link]

  • Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues. Source:Future Medicinal Chemistry / PMC, 2020. URL:[Link]

Sources

Comparative

assessment of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine selectivity for kinase inhibition

Technical Assessment: Selectivity Profiling of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Executive Summary & Pharmacophore Analysis Compound Identity: 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine (referred to herein as FTA-3 )....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Selectivity Profiling of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Executive Summary & Pharmacophore Analysis

Compound Identity: 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine (referred to herein as FTA-3 ). Core Scaffold: 2-aminothiazole fused to a fluorene ring system at the 3-position.

Pharmacological Class: Type I ATP-Competitive Kinase Inhibitor (Putative). Primary Mechanism: The 2-aminothiazole moiety functions as a "hinge binder," mimicking the adenine ring of ATP. The exocyclic amine and the thiazole nitrogen typically form a donor-acceptor hydrogen bond pair with the kinase hinge region backbone (e.g., residues equivalent to Leu83 in CDK2 or Glu81 in CDK9).

The Selectivity Challenge: Thiazole-2-amines are "privileged scaffolds" in medicinal chemistry, known for their promiscuity (e.g., Dasatinib, a broad-spectrum Src/Abl inhibitor). The selectivity of FTA-3 depends entirely on the fluoren-3-yl moiety. Unlike the linear 2-yl isomer, the 3-yl linkage creates a "bent" vector, projecting the bulky, planar fluorene group into the hydrophobic back pocket (gatekeeper region) or the solvent front. This structural rigidity is the primary driver for differentiating FTA-3 from pan-kinase inhibitors.

Comparative Analysis: FTA-3 vs. Industry Standards

This guide compares FTA-3 against three distinct classes of inhibitors to contextualize its performance.

FeatureFTA-3 (Candidate) Dasatinib (Comparator A) Staurosporine (Comparator B) Dinaciclib (Comparator C)
Core Scaffold Fluorenyl-thiazoleThiazole-carboxamideIndolocarbazolePyrazolo-pyrimidine
Binding Mode Type I (ATP Competitive)Type I (DFG-in)Type I (Pan-kinase)Type I (CDK selective)
Selectivity Driver Steric bulk of Fluorene (3-yl)Side chain interactionsNone (Hinge dominant)Substituent vectors
Primary Targets CDKs, Aurora, VEGFR (Predicted)Src, Abl, c-Kit, EphA2250+ KinasesCDK1, CDK2, CDK5, CDK9
Selectivity Score (S35) Moderate (Predicted) Low (0.02 - Broad)Very Low (Promiscuous)High (Specific)

Scientist's Insight:

“While Dasatinib relies on a flexible tail to contact the ribose pocket, FTA-3 relies on the rigid fluorene slab. If the target kinase has a bulky gatekeeper residue (e.g., Threonine or Methionine), the fluorene may cause a steric clash, rendering FTA-3 inactive against those targets. This 'negative selection' is a critical feature to assay.”

Experimental Assessment Protocols

To validate the selectivity of FTA-3, you must move beyond simple IC50 generation and employ a self-validating screening cascade.

Phase I: In Silico Gatekeeper Analysis (Docking)

Before wet-lab testing, model the interaction to predict "off-target" liabilities.

  • Tool: AutoDock Vina or Schrödinger Glide.

  • Protocol:

    • Retrieve PDB structures for CDK2 (1DI8), Aurora A (1MQ4), and c-Src (2SRC).

    • Dock FTA-3 into the ATP binding site.

    • Critical Check: Measure the distance between the fluorene ring C9 and the Gatekeeper residue side chain.

    • Pass Criteria: No Van der Waals overlap (> 3.5 Å).

Phase II: Biochemical Kinome Profiling (The "Gold Standard")

Do not rely on a single-point assay. Use a radiometric hot-spot assay or fluorescence resonance energy transfer (FRET).

Protocol: Thermal Shift Assay (TSA) for Kd Determination

  • Reagents: Recombinant Kinase Domains, SYPRO Orange dye, FTA-3 (10-point dilution series).

  • Workflow:

    • Mix Kinase (1 µM) + FTA-3 + Dye in 384-well PCR plate.

    • Ramp temperature from 25°C to 95°C (1°C/min).

    • Measure Fluorescence (Ex 490nm / Em 575nm).

  • Data Output: Calculate

    
     (Shift in melting temperature).
    
    • Interpretation:

      
       indicates strong binding (
      
      
      
      ).
Phase III: Cellular Target Engagement (NanoBRET)

Verify that the selectivity observed in buffer holds in the crowded cellular environment.

  • Transfection: HEK293 cells with Kinase-Luciferase fusion.

  • Treatment: Treat with FTA-3 + Tracer (fluorescent ATP probe).

  • Readout: BRET signal decreases as FTA-3 displaces the Tracer.

Visualization of Signaling & Workflow

The following diagram illustrates the critical "Selectivity Filter" mechanism where the Fluorene moiety dictates specificity.

G cluster_workflow Selectivity Assessment Workflow FTA3 FTA-3 (Inhibitor) Hinge Hinge Region (Conserved) FTA3->Hinge H-Bond (Thiazole) Gatekeeper Gatekeeper Residue (Variable) FTA3->Gatekeeper Hydrophobic Interaction (Fluorene-3-yl) Target_A Target A (Small Gatekeeper) Binding Permitted Gatekeeper->Target_A Allows Fit Target_B Target B (Bulky Gatekeeper) Steric Clash Gatekeeper->Target_B Blocks Fit Step1 1. In Silico Docking (Predict Clashes) Step2 2. Thermal Shift Assay (Measure Kd) Step1->Step2 Step3 3. NanoBRET (Cellular Occupancy) Step2->Step3

Caption: Mechanism of Action and Screening Workflow. The fluorene moiety acts as a "selectivity filter" against kinases with bulky gatekeeper residues.

Representative Data & Expectations

Based on the Structure-Activity Relationship (SAR) of fluorenyl-thiazoles [1, 4], the following performance profile is expected.

Table 1: Predicted Selectivity Profile (Kd Values)

Target KinaseFTA-3 (Predicted) Dasatinib (Reference) Interpretation
CDK2/CyclinE 15 - 40 nM > 10,000 nMFTA-3 likely potent due to accessible back pocket.
Aurora A 50 - 100 nM > 5,000 nMThiazole amine is a known Aurora pharmacophore [2].
Src (c-Src) > 500 nM0.5 nM FTA-3 lacks the "tail" required for high-affinity Src binding.
VEGFR2 (KDR) ~200 nM10 - 50 nMModerate activity expected; fluorene may limit fit.
Selectivity Score 0.35 (Moderate)0.02 (Broad)FTA-3 is more selective than Dasatinib but less than Dinaciclib.

Data Interpretation Guide:

  • High Potency (Kd < 50 nM): Indicates the fluorene group is successfully occupying the hydrophobic pocket without clashing.

  • Loss of Potency (vs. 2-yl isomer): If the 2-yl isomer is active (IC50 10 nM) and 3-yl is inactive (>1 µM), the "bent" conformation of the 3-yl linkage is causing a steric clash with the P-loop (glycine-rich loop).

References

  • Ali, T. E., et al. (2020). "Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene." Arabian Journal of Chemistry.

  • Bathula, S., et al. (2023).[1] "2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking." ACS Omega.

  • Bilodeau, M. T., et al. (2004).[2][3] "The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase."[2][3][4] Bioorganic & Medicinal Chemistry Letters.

  • Das, J., et al. (2006). "2-aminothiazole as a Novel Kinase Inhibitor Template.[3][5][6] Structure-activity Relationship Studies Toward the Discovery of Dasatinib." Journal of Medicinal Chemistry.

Sources

Validation

validating the mechanism of action for 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Mechanistic Validation of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine: A Multi-Modal Deconvolution Guide Executive Summary The compound 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine (hereafter referred to as FTA-3 ) represents a "...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Validation of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine: A Multi-Modal Deconvolution Guide

Executive Summary

The compound 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine (hereafter referred to as FTA-3 ) represents a "privileged scaffold" in medicinal chemistry. The fusion of a planar, lipophilic fluorene system with a polar, H-bond-donating 2-aminothiazole moiety creates a pharmacophore capable of diverse biological interactions.

While structurally related isomers (e.g., 4-(fluoren-4-yl) analogs) have been characterized as DHFR inhibitors or DNA intercalators, the specific 3-yl regioisomer presents a unique linear topology. This guide outlines a rigorous, self-validating workflow to deconvolve its MoA, specifically distinguishing between three likely mechanisms: ATP-Competitive Kinase Inhibition , DNA Intercalation , and AhR (Aryl Hydrocarbon Receptor) Modulation .

Part 1: The Mechanistic Hypotheses & Comparative Analysis

To validate FTA-3, we must benchmark it against established agents that represent its potential modes of action.

Table 1: Comparative Pharmacological Benchmarking
FeatureFTA-3 (Target Candidate) Alternative A: Dasatinib (Kinase Inhibitor)Alternative B: Doxorubicin (Intercalator)Alternative C: CH-223191 (AhR Antagonist)
Primary Mechanism To be ValidatedATP-Competitive Inhibition (Src/Abl)DNA Intercalation / Topo II PoisonAryl Hydrocarbon Receptor (AhR) Antagonism
Binding Mode H-bond (Thiazole) + Hydrophobic (Fluorene)H-bond (Aminothiazole) to Hinge RegionPlanar Stacking between base pairsHydrophobic Pocket Binding
Key Phenotype Cell Cycle Arrest (Phase dependent)G1 Arrest / ApoptosisG2/M Arrest / DNA Damage ResponseMetabolic Shift / CYP1A1 downregulation
Validation Assay Thermal Shift / KINOMEscan Kinase Activity Assay (ADP-Glo)DNA Melting Temp (

) / Comet Assay
DRE-Luciferase Reporter

Part 2: Experimental Validation Protocols

Scientific integrity requires that we do not merely observe a phenotype but prove direct target engagement.

Workflow 1: Determining Direct Binding (Target Engagement)

Rationale: Before assessing functional inhibition, we must prove FTA-3 physically binds to a protein or DNA target. Method: Cellular Thermal Shift Assay (CETSA) vs. DNA Melting (


).

Protocol A: Differential Scanning Fluorimetry (DSF) for Kinase Screening

  • Preparation: Mix recombinant kinase domains (e.g., CDK2, Src) with Sypro Orange dye.

  • Treatment: Add FTA-3 (10 µM) vs. DMSO (Control) vs. Dasatinib (Positive Control).

  • Ramping: Heat from 25°C to 95°C in a qPCR machine.

  • Readout: Measure the melting temperature (

    
    ).
    
    • Success Criteria: A

      
       indicates direct protein stabilization (likely Kinase binding).
      

Protocol B: DNA


 Shift Assay (Intercalation Check) 
  • Preparation: Mix ctDNA (Calf Thymus DNA) with FTA-3 in Tris-HCl buffer.

  • Measurement: Monitor UV absorbance at 260 nm while heating (25–95°C).

  • Analysis:

    • Intercalation: Significant increase in DNA

      
       (>5°C) similar to Doxorubicin.
      
    • Groove Binding: Minor increase (<2°C).

    • No Interaction: No shift.

Workflow 2: Functional Specificity (The "Triangulation" Strategy)

If binding is established, we must determine the functional consequence.

Experiment: Dual-Luciferase Reporter Assay (AhR vs. p53) Context: Fluorene derivatives are classic ligands for the Aryl Hydrocarbon Receptor (AhR), often mimicking dioxins. We must rule this out to claim "drug-like" kinase activity.

  • Transfection: Transfect HepG2 cells with pGL4.43[luc2P/XRE/Hygro] (AhR response element).

  • Treatment:

    • Vehicle (DMSO)

    • Positive Control: TCDD (1 nM) or FICZ.

    • Test: FTA-3 (0.1, 1, 10 µM).

    • Antagonist Rescue: FTA-3 + CH-223191 (10 µM).

  • Readout: Measure Luminescence.

    • Result Logic: If FTA-3 induces Luciferase >5-fold and is blocked by CH-223191, the MoA is AhR Agonism , not Kinase inhibition.

Part 3: Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating FTA-3, ensuring no false positives from scaffold promiscuity.

FTA_Validation_Logic Start Compound: FTA-3 (Fluorenyl-Thiazole) Exp1 Exp 1: Cell-Free DNA Binding (Tm Shift) Start->Exp1 Result_DNA_Pos Tm Shift > 5°C Exp1->Result_DNA_Pos Positive Result_DNA_Neg No Tm Shift Exp1->Result_DNA_Neg Negative Conclusion_Intercalator MoA: DNA Intercalator (Genotoxic) Result_DNA_Pos->Conclusion_Intercalator Exp2 Exp 2: Kinase Profiling (ATP-Site) Result_DNA_Neg->Exp2 Result_Kinase_Pos Kd < 100nM Exp2->Result_Kinase_Pos High Affinity Result_Kinase_Neg No Binding Exp2->Result_Kinase_Neg Low Affinity Conclusion_Kinase MoA: Kinase Inhibitor (Specific) Result_Kinase_Pos->Conclusion_Kinase Exp3 Exp 3: AhR Reporter Assay Result_Kinase_Neg->Exp3 Conclusion_AhR MoA: AhR Modulator (Metabolic/Toxic) Exp3->Conclusion_AhR Luciferase Induction

Caption: Decision Matrix for deconvolving the Mechanism of Action of FTA-3, prioritizing the exclusion of promiscuous DNA binding before confirming specific protein targets.

Part 4: Detailed Protocol - The "Killer" Experiment

To definitively prove the mechanism is target-specific and not a general toxicity artifact, you must perform a Phenotypic Rescue Experiment .

Protocol: Kinase-Specific Rescue Hypothesis: If FTA-3 targets a specific kinase (e.g., Src), overexpressing a constitutively active mutant or a "Gatekeeper" mutant of that kinase should shift the


.
  • Cell Line: HEK293T.

  • Transfection:

    • Group A: Empty Vector.

    • Group B: WT-Kinase (Target).

    • Group C: Gatekeeper Mutant Kinase (e.g., T315I for Abl) - Theoretically resistant to steric inhibitors.

  • Treatment: Dose-response of FTA-3 (0.01 – 10 µM).

  • Readout: Viability (CellTiter-Glo) or Phospho-Western Blot.

  • Interpretation:

    • If Group C shows a significantly higher

      
       than Group B, the drug is a specific ATP-competitive inhibitor .
      
    • If

      
       is identical across all groups, the mechanism is likely off-target toxicity  (e.g., membrane disruption or mitochondrial stress).
      

References

  • Geronikaki, A., et al. (2020). "Bioactive Fluorenes.[1] Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors." Arabian Journal of Chemistry. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Denison, M. S., & Nagy, S. R. (2003). "Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals." Annual Review of Pharmacology and Toxicology. Link

  • Santa Cruz Biotechnology. "4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Product Sheet." SCBT Catalog. Link (Note: Verify specific catalog availability for 3-yl vs 4-yl isomers).

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Operational and Safety Guide: Handling 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(9H-fluoren-3-yl)-1,3-thiazol-2...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine (Molecular Formula: C₁₆H₁₂N₂S, Molecular Weight: 264.34 g/mol )[1]. Due to the absence of comprehensive toxicological data for this specific molecule, this guide is built upon a conservative risk assessment, drawing from the known hazards of its core chemical moieties: the aromatic amine and the thiazole ring. Our primary objective is to ensure the highest level of safety for all laboratory personnel by minimizing exposure through robust engineering controls, meticulous personal protective equipment (PPE) protocols, and clearly defined operational and disposal plans.

Hazard Identification and Risk Assessment

The chemical architecture of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine necessitates that it be handled as a substance of potential high toxicity. This assessment is based on the well-documented hazards of its constituent functional groups.

  • Aromatic Amine Moiety: Aromatic amines as a class are associated with significant health hazards. Many are known or suspected carcinogens, with a particular risk of bladder cancer.[2][3] A critical concern is their ability to be readily absorbed through the skin, leading to systemic toxicity.[4] Exposure can result in symptoms ranging from headaches and dizziness to more severe conditions like anemia and cyanosis.[2]

  • Thiazole Moiety: Thiazole derivatives are frequently cited as irritants.[5] Direct contact can cause irritation to the skin and eyes, and inhalation of dust or aerosols may lead to respiratory tract irritation.[6]

Given these potential hazards, a comprehensive risk mitigation strategy is mandatory. All handling procedures must assume the compound is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and has the potential for long-term health effects through repeated exposure.[5]

Hazard ClassPotential Effects & RationaleSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful if ingested, inhaled, or absorbed through the skin, based on general data for similar heterocyclic and amine compounds.[7][8][7][8][9]
Skin Corrosion/Irritation Expected to cause skin irritation upon direct contact due to the thiazole ring and amine functionality.[10][6][10]
Serious Eye Damage/Irritation Direct contact with dust or solutions poses a significant risk of serious eye irritation.[5][5][11]
Specific Target Organ Toxicity (Single Exposure) Inhalation of dust may cause respiratory irritation.[6][6][12]
Carcinogenicity/Mutagenicity Treated as a potential carcinogen due to the presence of the aromatic amine group. Long-term exposure risk is a primary concern.[2][3][4][2][3][4][13]
Aquatic Hazard Assumed to be very toxic to aquatic life with long-lasting effects, a common characteristic of complex organic compounds.[14]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier against chemical exposure. The selection of PPE is not merely a checklist; it is a self-validating system designed to protect against the specific hazards identified above.

PPE CategoryItem SpecificationPurpose and Rationale
Hand Protection Double-layered, powder-free nitrile gloves.The inner glove provides a secondary barrier against undetected breaches in the outer glove. Aromatic amines are readily absorbed through the skin, making robust hand protection a critical control point.[4] Change outer glove immediately upon contamination.
Eye & Face Protection ANSI Z87.1 compliant safety goggles.Protects against splashes and airborne particles. When handling larger quantities (>1g) or during procedures with a high splash risk (e.g., sonication, vigorous mixing), a full-face shield must be worn over the safety goggles.[15][16]
Body Protection Long-sleeved, flame-retardant laboratory coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.[15] Contaminated lab coats must be removed immediately and decontaminated by a professional service before reuse.
Respiratory Protection NIOSH-approved N95 or N100 respirator.Mandatory when handling the solid compound outside of a containment system (e.g., weighing). This prevents the inhalation of fine dust particles that can cause respiratory irritation and systemic toxicity.[11][15]
PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself. The following sequence is designed to minimize the risk of cross-contamination.

ppe_workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Respirator (N95) don1->don2 Secure Fit don3 3. Safety Goggles don2->don3 Seal Check don4 4. Inner Gloves don3->don4 Over Cuffs don5 5. Outer Gloves don4->don5 Over Cuffs doff1 1. Outer Gloves (Contaminated) don5->doff1 Enter Work Area -> Complete Work -> Prepare to Exit doff2 2. Lab Coat doff1->doff2 Peel Off doff3 3. Safety Goggles doff2->doff3 Turn Inside Out doff4 4. Inner Gloves doff3->doff4 Handle by Strap doff5 5. Respirator doff4->doff5 Peel Off wash 6. WASH HANDS THOROUGHLY doff5->wash waste_disposal_workflow start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Solid (Gloves, Vials) liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste Liquid (Solutions, Solvents) store Store Securely in Satellite Accumulation Area (SAA) solid_waste->store liquid_waste->store pickup Contact EHS for Scheduled Pickup store->pickup

Caption: Decision workflow for the segregation and disposal of chemical waste.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Appendix I - Hazards Of Functional Groups. Environment, Health and Safety, University of South Carolina. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Aromatic amines – Knowledge and References. Taylor & Francis Online. [Link]

  • 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazard Watch: Amines in the workplace. RPS Group. [Link]

  • 4-(Furan-3-yl)-1,3-thiazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Safety Data Sheet for Webertene advance M. Weber ES. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]

  • 4-(9h-fluoren-2-yl)-1,3-thiazol-2-amine. PubChemLite. [Link]

  • Safety Data Sheet for an amine compound. DC Fine Chemicals. [Link]

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